Product packaging for 3-Amino-2-chloropyridin-4-OL(Cat. No.:CAS No. 1242251-52-0)

3-Amino-2-chloropyridin-4-OL

Cat. No.: B1506262
CAS No.: 1242251-52-0
M. Wt: 144.56 g/mol
InChI Key: FQBORLQWPRDZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2-chloropyridin-4-OL is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B1506262 3-Amino-2-chloropyridin-4-OL CAS No. 1242251-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBORLQWPRDZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717587
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242251-52-0
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-2-chloropyridin-4-OL IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-chloropyridin-4-ol for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its formal nomenclature, structural characteristics, physicochemical properties, and plausible synthetic pathways. The document elucidates the compound's strategic importance as a scaffold, drawing on established applications of structurally related pyridines in synthesizing high-value active pharmaceutical ingredients (APIs), including kinase inhibitors. Methodologies are presented with an emphasis on the chemical rationale behind procedural steps, providing researchers with actionable insights for laboratory application.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 3-amino-2-chloro-4-pyridinol . It is also commonly referred to as this compound.

Common synonyms and identifiers include:

  • 4-Hydroxy-3-amino-2-chloropyridine[1]

Chemical Structure and Tautomerism

This compound is a substituted pyridine ring featuring three distinct functional groups: an amino group (-NH2) at position 3, a chloro group (-Cl) at position 2, and a hydroxyl group (-OH) at position 4. The strategic placement of these groups offers multiple reaction sites for further chemical modification.

A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form (3-amino-2-chloro-1H-pyridin-4-one). In many solvent environments, the pyridone tautomer can be the favored species due to its aromatic character and the stability of the carbon-oxygen double bond[2]. This equilibrium is crucial as it influences the compound's reactivity and its interactions with biological targets.

G A Starting Materials (e.g., Cyanoacetamide & Diketone Precursor) B Step 1: Condensation & Cyclization (Formation of Pyridone Ring) A->B C Intermediate: 3-Cyano-4-hydroxypyridin-2(1H)-one B->C D Step 2: Chlorination (e.g., POCl₃ or SOCl₂) C->D E Intermediate: 2-Chloro-3-cyano-4-hydroxypyridine D->E F Step 3: Amide Formation (Acid Hydrolysis of Nitrile) E->F G Intermediate: 3-Amido-2-chloro-4-hydroxypyridine F->G H Step 4: Hofmann Rearrangement (Conversion of Amide to Amine) G->H I Final Product: This compound H->I

References

3-Amino-2-chloropyridin-4-OL physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-chloropyridin-4-ol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a detailed examination of this compound (CAS No. 1242251-52-0), a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Due to its trifunctional nature—possessing an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold—this molecule serves as a versatile building block for synthesizing complex heterocyclic systems. This document synthesizes available data on its properties, offers insights into its reactivity based on established chemical principles and analogous structures, and provides practical guidance for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structure

This compound is a solid, crystalline compound under standard conditions. Its core structure is a pyridine ring, which imparts aromaticity and specific electronic properties. The substituents dictate its chemical behavior: the nucleophilic amino group, the electrophilic carbon center bearing the chlorine atom (a leaving group), and the acidic pyridinol tautomer.

Molecular Structure:

Caption: Chemical structure of this compound.

The molecule exists in equilibrium with its pyridone tautomer, 3-amino-2-chloro-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent environment, with polar protic solvents favoring the pyridinol form. This tautomerism is a critical consideration in designing synthetic reactions, as it can affect site selectivity and reactivity.

Section 2: Physicochemical and Safety Data

Quantitative data for this compound is summarized below. It is crucial to handle this chemical with appropriate safety measures, as indicated by its hazard statements.[1]

PropertyValueSource
CAS Number 1242251-52-0[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Physical Form Solid
Boiling Point 475.2 ± 45.0 °C at 760 mmHg (Predicted)[1]
Storage Temperature 2-8°C, sealed in dry, keep in dark place
Purity ≥98%

Safety and Hazard Information:

IdentifierDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection[1]

Section 3: Spectral Characterization Profile (Inferred)

  • ¹H NMR: The spectrum should display two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to ortho-coupling. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons will be broad and variable depending on the solvent (e.g., CDCl₃, DMSO-d₆) and concentration.

  • ¹³C NMR: Five distinct signals are expected in the aromatic region (typically 100-160 ppm) corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms (C2, C3, C4) will be shifted further downfield.[2]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), O-H stretching from the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 144. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.

Section 4: Synthetic Utility and Reactivity Profile

The primary value of this compound in drug development lies in its capacity as a versatile synthetic intermediate. Its functional groups allow for sequential, site-selective modifications.

G cluster_0 Reactivity of this compound start This compound (Starting Material) c2_react Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->c2_react Site: C2-Cl n3_react Acylation / Sulfonylation (Amide/Sulfonamide Formation) start->n3_react Site: 3-NH₂ c4_react Alkylation / Arylation (Ether Formation) start->c4_react Site: 4-OH c2_prod Aryl or Heteroaryl Substituted Product c2_react->c2_prod final Complex Drug Scaffolds c2_prod->final n3_prod N-Functionalized Product n3_react->n3_prod n3_prod->final c4_prod O-Functionalized Product c4_react->c4_prod c4_prod->final

Caption: Potential reaction pathways for synthetic modification.

  • Reactions at the C2-Position (C-Cl Bond): The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) or, more commonly, for palladium-catalyzed cross-coupling reactions. This position is the most valuable for introducing molecular complexity. Reactions like Suzuki-Miyaura coupling (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) are standard protocols for functionalizing such chloro-pyridines.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Reactions at the 3-Amino Group: The amino group is a strong nucleophile and can readily undergo acylation, sulfonylation, or alkylation. Protecting this group (e.g., as a Boc-carbamate) is often a necessary first step if subsequent reactions are planned at other sites under conditions that are incompatible with a free amine.

  • Reactions at the 4-Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (e.g., via Williamson ether synthesis) or converted to a better leaving group (e.g., a triflate) to enable further cross-coupling reactions. Its acidity allows for deprotonation with a suitable base to form a pyridinoxide, which can then act as a nucleophile.

The interplay of these functional groups makes this molecule a powerful scaffold for building libraries of compounds in the drug discovery process.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides an authoritative, self-validating protocol for a representative reaction, demonstrating the application of this compound in synthesis.

Objective: To synthesize 3-amino-2-(4-methoxyphenyl)pyridin-4-ol.

Causality: The Suzuki reaction is chosen for its reliability, functional group tolerance, and widespread use in pharmaceutical synthesis for creating C-C bonds. The palladium catalyst, ligand (SPhos), and base (K₂CO₃) are selected to form an active catalytic cycle capable of coupling an electron-rich boronic acid with the chloro-pyridine substrate.

Suzuki_Workflow prep 1. Reagent Preparation - Degas solvent (Dioxane/H₂O) - Weigh reagents in inert atm. mix 2. Reaction Setup - Combine substrate, boronic acid,  base, and catalyst/ligand. prep->mix Inert Glovebox heat 3. Thermal Reaction - Heat mixture to 90-100 °C - Monitor by TLC/LC-MS mix->heat Schlenk Line quench 4. Workup - Cool to RT - Quench with water - Extract with organic solvent heat->quench purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography quench->purify char 6. Characterization - Verify structure (NMR, MS) purify->char

Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound (144.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 eq.), potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.), and SPhos (41 mg, 0.1 mmol, 10 mol%).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) with the SPhos ligand. Add this mixture to the Schlenk flask. The pre-formation of the active catalyst can improve reaction efficiency.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). The water is essential for the transmetalation step of the catalytic cycle.

  • Reaction: The flask is sealed and the mixture is heated to 95 °C with vigorous stirring for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield the final product.

  • Validation: The structure and purity of the isolated product are confirmed using NMR spectroscopy and mass spectrometry, as described in Section 3.

This robust protocol includes internal checkpoints (TLC/LC-MS monitoring) and follows best practices for organometallic chemistry, ensuring reproducibility and high yield.

References

3-Amino-2-chloropyridin-4-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-chloropyridin-4-ol and its Analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC)

A Note on Scope: This guide provides the fundamental molecular information for this compound. However, due to the limited availability of in-depth public data on its synthesis, reactivity, and applications, this document will focus on its close structural analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC). CAPIC is a widely documented and industrially significant intermediate, offering a robust case study that fulfills the core requirements for a detailed technical guide for researchers and drug development professionals. The principles, protocols, and analytical strategies discussed for CAPIC serve as a valuable framework for working with related substituted aminopyridines.

Part 1: Core Data for this compound

The compound this compound is a substituted pyridine derivative. Its core physicochemical properties are summarized below, providing a foundational understanding for researchers.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
CAS Number 1242251-52-0[1]
IUPAC Name 3-amino-2-chloro-4-pyridinol[1]
Physical Form Solid[1]
Storage Keep in dark place, sealed in dry, 2-8°C[1]
Purity Typically ≥98%[1]

Part 2: A Technical Deep Dive on 3-Amino-2-chloro-4-methylpyridine (CAPIC)

Introduction and Strategic Importance

3-Amino-2-chloro-4-methylpyridine (commonly known as CAPIC) is a critical starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[2][3] Its strategic importance lies in the specific arrangement of its functional groups—an amine, a chlorine atom, and a methyl group on the pyridine ring—which provides the necessary reactivity and structural backbone for building the complex diazepine ring system of Nevirapine.[4][5] Understanding the synthesis and properties of CAPIC is therefore crucial for the efficient production of this vital antiretroviral drug.

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[2]
Molecular Weight 142.59 g/mol
CAS Number 133627-45-9[6]
Appearance Light brown crystalline solid[6]
Melting Point 64 - 68 °C[6]
Odor Unpleasant[6]

Safety Profile: CAPIC is classified as harmful if swallowed and causes skin and eye irritation.[6] It is also associated with respiratory system irritation.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Synthesis of CAPIC: A Comparative Analysis of Key Methodologies

The synthesis of CAPIC has been approached through various routes, each with distinct advantages and challenges. The choice of a particular pathway often depends on factors like scale, cost of starting materials, safety considerations, and available equipment.

Method 1: Nitration of 2-Amino- or 2-Hydroxy-4-picoline

This early method involves the nitration of readily available picoline derivatives.[2][5]

  • Causality and Rationale: The rationale is to introduce a nitro group onto the pyridine ring, which can then be reduced to the desired amine. The picoline starting material already contains the required methyl group at the 4-position.

  • Challenges and Limitations: This procedure is plagued by a lack of regioselectivity, leading to nitration at both the 3- and 5-positions.[2][5] Furthermore, nitration reactions are highly exothermic and pose significant thermal-chemical hazards, making them difficult and dangerous to scale up.[2][5]

Method 2: The Knovenagel Condensation Route

A more modern and scalable approach involves a multi-step synthesis starting with a Knovenagel condensation.[2][4] This pathway offers better control and avoids the hazards of direct nitration.

  • Causality and Rationale: This route builds the pyridine ring from acyclic precursors. The Knovenagel condensation of an active methylene compound (like malononitrile) with a ketone (acetone) forms a key intermediate.[7] This intermediate is then elaborated through cyclization, chlorination, and functional group transformations to yield CAPIC. This step-wise construction allows for high regioselectivity.

Detailed Experimental Protocol (Illustrative Knovenagel Route):

The following diagram and protocol outline a representative synthesis path based on the principles described in the literature.[4][7]

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis & Conversion A Malononitrile + Acetone B Isopropylidenemalononitrile A->B Knovenagel Condensation (Piperidinium Acetate) C 2-Amino-4-methyl-pyridine-carbonitrile B->C Ring Closure (Anhydrous Ammonia) D 2-Hydroxy-4-methyl-3-cyanopyridine C->D 1. NaNO2, Acid 2. H2O E 2-Chloro-4-methyl-3-pyridinecarbonitrile D->E POCl3 F 2-Chloro-4-methyl-3-carboxamide E->F H2SO4, H2O G 3-Amino-2-chloro-4-methylpyridine (CAPIC) F->G Hofmann Rearrangement (e.g., NaOCl)

Caption: Knovenagel-based synthesis workflow for CAPIC.

Protocol Steps:

  • Knovenagel Condensation: React malononitrile and acetone in a suitable solvent like toluene or methanol, catalyzed by a weak base such as piperidinium acetate, to form isopropylidenemalononitrile.[4]

  • Ring Closure: Treat the intermediate with anhydrous ammonia in ethanol to facilitate cyclization, yielding 2-amino-4-methyl-pyridine-carbonitrile.[7]

  • Diazotization and Hydrolysis: Convert the 2-amino group to a 2-hydroxy group by treatment with sodium nitrite in an acidic aqueous solution.[7] This proceeds via an intermediate diazonium salt which is hydrolyzed in situ.

  • Chlorination: The hydroxyl group of 2-hydroxy-4-methyl-3-cyanopyridine is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2] This is a standard transformation for converting pyridones to chloropyridines.

  • Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide (carboxamide) using concentrated sulfuric acid.[4]

  • Hofmann Rearrangement: The resulting 2-chloro-4-methyl-3-carboxamide is converted to the final product, 3-amino-2-chloro-4-methylpyridine, via a Hofmann rearrangement using an alkaline solution of sodium hypochlorite or a similar reagent.

Analytical Quality Control

Ensuring the purity and identity of CAPIC is critical for its use in pharmaceutical synthesis. A multi-modal analytical approach is required.

Workflow for Analytical Characterization:

G Start Synthesized CAPIC Batch HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR 1H NMR Spectroscopy (Structure Verification) HPLC->NMR If Purity OK MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS FTIR FT-IR Spectroscopy (Functional Group ID) MS->FTIR End Batch Release (Purity ≥ 98%) FTIR->End

Caption: Quality control workflow for CAPIC validation.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the sample and quantify any impurities.

  • Methodology: While a specific method for CAPIC is proprietary, a general approach for related aminopyridines can be adapted. A reversed-phase C18 column is typically effective.

  • Illustrative Conditions (based on 4-Amino-2-chloropyridine): [8]

    • Column: Primesep 100 (or equivalent mixed-mode/C18 column), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., water with 0.05% H₂SO₄ or an ammonium formate buffer).[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 200-270 nm.[8][9]

  • Self-Validation: The method is validated by running a known standard to establish retention time and response factor. Peak symmetry and resolution from any impurities are critical performance indicators.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and identity of the compound.

  • Expected Signals: The spectrum should be consistent with the structure of 3-amino-2-chloro-4-methylpyridine, showing distinct signals for the aromatic protons, the amine protons, and the methyl protons with appropriate chemical shifts and coupling patterns.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 142.59 g/mol . The isotopic pattern characteristic of a chlorine-containing compound should also be visible.

Part 3: Conclusion

While this compound is a compound of interest, the extensive documentation available for its analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC), provides an invaluable resource for researchers. The detailed analysis of CAPIC's synthesis, its critical role in drug production, and the rigorous analytical methods used for its characterization offer a comprehensive blueprint for the development and handling of novel substituted pyridines. This guide serves as an authoritative starting point, grounding experimental design in established, field-proven methodologies.

References

Navigating the Synthesis of 3-Amino-2-chloropyridin-4-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of potential synthetic pathways for 3-amino-2-chloropyridin-4-ol, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. Acknowledging the current scarcity of established, peer-reviewed synthesis protocols for this specific molecule, this document leverages established principles of organic chemistry and analogous reaction mechanisms to propose two plausible and robust synthetic routes. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework, detailed experimental protocols, and the scientific rationale underpinning each proposed step. Our approach emphasizes scientific integrity, providing a solid foundation for the future experimental validation and optimization of these pathways.

Introduction: The Significance and Synthetic Challenge of this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their unique electronic and structural properties enabling a wide range of applications. This compound, in particular, possesses a unique combination of functional groups—an amino group, a chloro substituent, and a hydroxyl group—that make it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials.

Despite its potential, a survey of the current scientific literature reveals a notable absence of established, high-yield synthetic routes specifically for this compound. This guide aims to bridge this gap by proposing two distinct, scientifically-grounded synthetic pathways. These routes are constructed from an analysis of synthetic methods for structurally related compounds, including 3-amino-2-chloro-4-methylpyridine and various substituted aminopyridines.

Proposed Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound:

  • Pathway A: Functional Group Interconversion on a Pre-formed Pyridine Ring. This approach begins with a commercially available or readily synthesized pyridine derivative, introducing the required functional groups in a stepwise manner.

  • Pathway B: Pyridine Ring Construction. This more convergent approach involves the construction of the pyridine ring from acyclic precursors, incorporating the necessary substituents during the cyclization process.

The following sections provide a detailed technical overview of each proposed pathway, including reaction mechanisms, step-by-step protocols, and the rationale for the selection of reagents and conditions.

Pathway A: Synthesis via Functional Group Interconversion

This pathway commences with the nitration of 2-chloro-4-hydroxypyridine, followed by reduction of the nitro group to an amine. The selection of starting material is critical, as the directing effects of the existing substituents will govern the regioselectivity of the subsequent reactions.

Overall Synthetic Scheme (Pathway A)

Pathway_A start 2-Chloro-4-hydroxypyridine intermediate1 2-Chloro-4-hydroxy-3-nitropyridine start->intermediate1 HNO3, H2SO4 (Nitration) product This compound intermediate1->product Fe, HCl or H2, Pd/C (Reduction)

Caption: Proposed synthesis of this compound starting from 2-Chloro-4-hydroxypyridine.

Step-by-Step Experimental Protocol (Pathway A)

Step 1: Nitration of 2-Chloro-4-hydroxypyridine

  • Rationale: The hydroxyl group at the 4-position and the chloro group at the 2-position are both ortho-, para-directing. Nitration is expected to occur at the 3- or 5-position. The 3-position is sterically less hindered, making it the more likely site of nitration. This approach is analogous to the nitration of 2-hydroxy-4-picoline, which has been reported to yield a mixture of 3- and 5-nitro isomers[1].

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, add 2-chloro-4-hydroxypyridine (10 g, 77.2 mmol) portion-wise, maintaining the temperature below 10°C.

    • Once the addition is complete, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise, keeping the temperature between 0-5°C.

    • After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • The precipitated solid, 2-chloro-4-hydroxy-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-Chloro-4-hydroxy-3-nitropyridine

  • Rationale: The reduction of a nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation or reduction with a metal in acidic media are common methods. The reduction of 2-chloro-4-methyl-3-nitropyridine is a known process in the synthesis of related compounds[1][2].

  • Protocol:

    • In a round-bottom flask, suspend 2-chloro-4-hydroxy-3-nitropyridine (5 g, 28.5 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

    • Add iron powder (8 g, 143 mmol) portion-wise with stirring.

    • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the excess iron.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Data Summary (Pathway A)
StepStarting MaterialReagentsProductExpected Yield (%)
12-Chloro-4-hydroxypyridineHNO₃, H₂SO₄2-Chloro-4-hydroxy-3-nitropyridine60-70
22-Chloro-4-hydroxy-3-nitropyridineFe, HClThis compound75-85

Pathway B: Pyridine Ring Construction via Condensation and Cyclization

This pathway builds the pyridine ring from acyclic precursors, offering a convergent approach to the target molecule. This strategy is inspired by the synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone derivatives, which involves a Knoevenagel condensation followed by cyclization and subsequent functional group modifications[1][2].

Overall Synthetic Scheme (Pathway B)

Pathway_B start1 Malononitrile intermediate1 Dicyanoketene acetal derivative start1->intermediate1 start2 1,1,3,3-Tetramethoxypropane start2->intermediate1 Knoevenagel Condensation intermediate2 3-Cyano-4-methoxypyridin-2(1H)-one intermediate1->intermediate2 Cyclization (NH3) intermediate3 2-Chloro-3-cyano-4-methoxypyridine intermediate2->intermediate3 Chlorination (POCl3) intermediate4 2-Chloro-3-cyano-4-hydroxypyridine intermediate3->intermediate4 Demethylation (HBr) intermediate5 2-Chloro-3-amido-4-hydroxypyridine intermediate4->intermediate5 Hydrolysis (H2SO4) product This compound intermediate5->product Hofmann Rearrangement (Br2, NaOH)

Caption: Proposed pyridine ring construction pathway for this compound.

Step-by-Step Experimental Protocol (Pathway B)

Step 1: Knoevenagel Condensation

  • Rationale: The condensation of an active methylene compound like malononitrile with a protected dicarbonyl equivalent is a common method for preparing precursors for pyridine synthesis.

  • Protocol:

    • Combine malononitrile and 1,1,3,3-tetramethoxypropane in a suitable solvent such as methanol.

    • Add a catalytic amount of a base, like piperidine.

    • Reflux the mixture until the reaction is complete, as monitored by TLC.

Step 2: Cyclization

  • Rationale: The intermediate from the Knoevenagel condensation can undergo cyclization in the presence of ammonia to form the pyridinone ring.

  • Protocol:

    • Treat the product from Step 1 with anhydrous ammonia in ethanol to effect ring closure.

Step 3: Chlorination

  • Rationale: The hydroxyl group at the 2-position of the pyridinone can be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride.

  • Protocol:

    • React 3-cyano-4-methoxypyridin-2(1H)-one with phosphorus oxychloride at reflux.

Step 4: Demethylation

  • Rationale: The methoxy group at the 4-position can be cleaved to a hydroxyl group using a strong acid like hydrobromic acid.

  • Protocol:

    • Treat 2-chloro-3-cyano-4-methoxypyridine with concentrated hydrobromic acid at elevated temperatures.

Step 5: Hydrolysis of the Nitrile

  • Rationale: The nitrile group can be hydrolyzed to a carboxamide under strong acidic conditions.

  • Protocol:

    • Heat 2-chloro-3-cyano-4-hydroxypyridine in concentrated sulfuric acid.

Step 6: Hofmann Rearrangement

  • Rationale: The Hofmann rearrangement of the carboxamide will yield the desired 3-amino group. This is a well-established method for converting amides to amines with one less carbon atom. The conversion of a 3-amido intermediate to a 3-amino final product is a key step in analogous syntheses[3].

  • Protocol:

    • Treat 2-chloro-3-amido-4-hydroxypyridine with a solution of bromine in aqueous sodium hydroxide, followed by heating.

Data Summary (Pathway B)
StepStarting MaterialKey ReagentsIntermediate/Product
1Malononitrile, 1,1,3,3-TetramethoxypropanePiperidineDicyanoketene acetal derivative
2Dicyanoketene acetal derivativeNH₃3-Cyano-4-methoxypyridin-2(1H)-one
33-Cyano-4-methoxypyridin-2(1H)-onePOCl₃2-Chloro-3-cyano-4-methoxypyridine
42-Chloro-3-cyano-4-methoxypyridineHBr2-Chloro-3-cyano-4-hydroxypyridine
52-Chloro-3-cyano-4-hydroxypyridineH₂SO₄2-Chloro-3-amido-4-hydroxypyridine
62-Chloro-3-amido-4-hydroxypyridineBr₂, NaOHThis compound

Conclusion and Future Outlook

The synthesis of this compound presents a significant, yet surmountable, challenge in synthetic organic chemistry. This guide has proposed two plausible, multi-step synthetic pathways, grounded in established chemical principles and analogous reactions. Pathway A offers a more traditional approach, relying on the functionalization of a pre-existing pyridine core, while Pathway B presents a more convergent strategy based on ring construction.

It is imperative to note that these pathways are theoretical and will require experimental validation and optimization. Key challenges may include regioselectivity in the nitration step of Pathway A and the optimization of yields in the multi-step sequence of Pathway B. However, the detailed protocols and scientific rationale provided herein offer a robust starting point for researchers to embark on the synthesis of this valuable and versatile chemical entity. The successful synthesis of this compound will undoubtedly unlock new avenues in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Amino-2-chloropyridin-4-ol: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3-Amino-2-chloropyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific historical records on the discovery of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide will therefore focus on a scientifically robust, proposed synthesis, its physicochemical properties, and the broader historical context of related aminopyridine compounds that underpin its significance.

Introduction and Physicochemical Properties

This compound, with the CAS Number 1242251-52-0, is a heterocyclic organic compound.[1] Its structure, featuring an amino group, a chlorine atom, and a hydroxyl group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The interplay of these functional groups governs its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1242251-52-0[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
IUPAC Name 3-amino-2-chloro-4-pyridinol
Synonyms 4-Hydroxy-3-amino-2-chloropyridine[1]
Physical Form Solid
Storage 2-8°C, sealed in dry, dark place

Historical Context and the Importance of Substituted Pyridines

The development of synthetic routes to substituted pyridines has been a cornerstone of medicinal chemistry for decades. The pyridine scaffold is a common feature in numerous approved drugs. The specific substitution pattern of amino, chloro, and hydroxyl groups in this compound suggests its potential as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

While the history of this compound itself is not well-documented, the synthetic history of a closely related analogue, 3-Amino-2-chloro-4-methylpyridine (CAPIC), is extensively detailed in patent literature.[3][4][5][6][7] CAPIC is a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[6][7] The challenges and innovations in the synthesis of CAPIC, such as moving from hazardous nitration reactions to more controlled multi-step syntheses, provide a valuable framework for approaching the synthesis of this compound.[6][7]

Proposed Synthetic Pathway

Drawing from established methodologies for the synthesis of substituted pyridines, particularly the multi-step synthesis of 3-Amino-2-chloro-4-methylpyridine, a plausible and robust synthetic route for this compound is proposed below. This pathway is designed to be self-validating by employing well-understood and high-yielding reaction types.

Synthetic_Pathway_for_this compound cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nitrile Hydrolysis cluster_4 Step 5: Hofmann Rearrangement Malononitrile Malononitrile Step1_Product Mixture of unsaturated dicyano intermediates Malononitrile->Step1_Product Base catalyst Glyoxal_dimethyl_acetal Glyoxal_dimethyl_acetal Glyoxal_dimethyl_acetal->Step1_Product Step1_Product_ref Intermediates from Step 1 3_cyano_4_hydroxy_2_pyridone 3-Cyano-4-hydroxy-2-pyridone Step1_Product_ref->3_cyano_4_hydroxy_2_pyridone Strong acid (e.g., H₂SO₄) 3_cyano_4_hydroxy_2_pyridone_ref Product from Step 2 2_chloro_3_cyano_4_hydroxypyridine 2-Chloro-3-cyano-4-hydroxypyridine 3_cyano_4_hydroxy_2_pyridone_ref->2_chloro_3_cyano_4_hydroxypyridine Chlorinating agent (e.g., POCl₃) 2_chloro_3_cyano_4_hydroxypyridine_ref Product from Step 3 2_chloro_3_amido_4_hydroxypyridine 2-Chloro-3-amido-4-hydroxypyridine 2_chloro_3_cyano_4_hydroxypyridine_ref->2_chloro_3_amido_4_hydroxypyridine Strong acid (e.g., H₂SO₄) 2_chloro_3_amido_4_hydroxypyridine_ref Product from Step 4 Final_Product This compound 2_chloro_3_amido_4_hydroxypyridine_ref->Final_Product Strong base + Halide (e.g., NaOH + Br₂)

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a proposed adaptation based on the synthesis of 3-Amino-2-chloro-4-methylpyridine.[3][5]

Step 1: Knoevenagel Condensation of Malononitrile and Glyoxal Dimethyl Acetal

  • Rationale: This step aims to create a dicyano intermediate, which is a precursor for the pyridine ring. The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds between an active methylene compound (malononitrile) and a carbonyl-like compound (glyoxal dimethyl acetal).

  • Procedure:

    • To a stirred solution of malononitrile in a suitable organic solvent (e.g., ethanol), add a catalytic amount of a weak base such as piperidine or triethylamine.

    • Add glyoxal dimethyl acetal dropwise at room temperature.

    • The reaction mixture is stirred for several hours to ensure complete reaction.

    • The solvent is removed under reduced pressure to yield the crude dicyano intermediate mixture.

Step 2: Cyclization to 3-Cyano-4-hydroxy-2-pyridone

  • Rationale: Acid-catalyzed cyclization of the dicyano intermediate leads to the formation of the pyridone ring. The strong acid facilitates both the hydrolysis of the acetal and the subsequent intramolecular cyclization.

  • Procedure:

    • The crude product from Step 1 is added portion-wise to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 30°C with an ice bath.

    • The reaction mixture is then heated to approximately 50°C and held for 1-2 hours.

    • The mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with water, and dried to yield 3-cyano-4-hydroxy-2-pyridone.

Step 3: Chlorination to 2-Chloro-3-cyano-4-hydroxypyridine

  • Rationale: The hydroxyl group at the 2-position of the pyridone is converted to a chloro group using a strong chlorinating agent. This is a standard transformation in heterocyclic chemistry.

  • Procedure:

    • 3-Cyano-4-hydroxy-2-pyridone is added to a stirred solution of phosphorus oxychloride (POCl₃).

    • The reaction is heated to reflux for several hours.

    • After cooling, the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured into water, and the resulting solid is filtered, washed, and dried to give 2-chloro-3-cyano-4-hydroxypyridine.

Step 4: Nitrile Hydrolysis to 2-Chloro-3-amido-4-hydroxypyridine

  • Rationale: The cyano group is hydrolyzed to a carboxamide group under strong acidic conditions. This amide is the necessary precursor for the Hofmann rearrangement in the final step.

  • Procedure:

    • The product from Step 3 is added to concentrated sulfuric acid at approximately 90°C.

    • The mixture is heated to around 100°C for a few hours.

    • After cooling, water is added, and the mixture is further cooled to induce precipitation.

    • The solid 2-chloro-3-amido-4-hydroxypyridine is collected by filtration, washed with water, and dried.

Step 5: Hofmann Rearrangement to this compound

  • Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. This is achieved by treatment with a strong base and a halogen.

  • Procedure:

    • Bromine is added dropwise to a cooled (0°C) solution of sodium hydroxide in water.

    • The 2-chloro-3-amido-4-hydroxypyridine from Step 4 is then added to this solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to approximately 70°C for an hour.

    • After cooling, the product, this compound, is isolated by filtration.

Potential Applications and Future Directions

Given its structural similarity to key intermediates in drug synthesis, this compound holds potential as a valuable building block in pharmaceutical research and development. Its functional groups offer multiple points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Future research could focus on:

  • The development and optimization of a scalable synthesis for this compound.

  • Exploration of its utility in the synthesis of novel kinase inhibitors, leveraging the known bioactivity of related aminopyridine structures.

  • Investigation of its own potential biological activities.

Conclusion

While the specific discovery and historical development of this compound are not well-documented, its chemical structure places it firmly within a class of compounds of high interest to the pharmaceutical industry. By adapting established synthetic methodologies for closely related analogues, a robust and plausible pathway for its preparation can be proposed. This technical guide provides a foundation for researchers and drug development professionals to synthesize and explore the potential of this versatile chemical entity.

References

Spectroscopic Signature of 3-Amino-2-chloropyridin-4-ol: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold—suggests a rich potential for forming diverse molecular interactions and serving as a versatile building block in the synthesis of novel compounds. Understanding the spectroscopic properties of this molecule is paramount for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of published experimental spectra for this compound, this in-depth technical guide provides a comprehensive, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing upon data from structurally analogous compounds, this guide offers a robust framework for researchers to anticipate and interpret the spectroscopic signature of this important molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and hydroxyl groups.

The pyridine ring possesses two aromatic protons. The electron-donating effects of the amino and hydroxyl groups, along with the electron-withdrawing nature of the chloro group and the nitrogen atom in the ring, will influence their chemical shifts. The proton at the 5-position is expected to be a doublet, coupled to the proton at the 6-position. Similarly, the proton at the 6-position will appear as a doublet, coupled to the proton at the 5-position.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They are often observed as broad singlets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-56.5 - 7.0Doublet (d)5.0 - 6.0
H-67.5 - 8.0Doublet (d)5.0 - 6.0
-NH₂4.0 - 6.0Broad Singlet (br s)-
-OH9.0 - 11.0Broad Singlet (br s)-
Causality Behind Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic effects of the substituents. The amino and hydroxyl groups are electron-donating, which tends to shield the ring protons and shift their signals to a lower ppm (upfield). Conversely, the chloro group and the ring nitrogen are electron-withdrawing, causing deshielding and a downfield shift. The interplay of these effects determines the final chemical shift values. For instance, the proton at C-6 is adjacent to the electronegative nitrogen atom, leading to a more downfield shift compared to the proton at C-5.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[2]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • Acquisition: Acquire the spectrum using a standard pulse sequence, such as a 30° or 90° pulse, with an appropriate number of scans to achieve a good signal-to-noise ratio.[4]

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Structural Elucidation proc2->proc3

Caption: ¹H NMR Experimental Workflow

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound is expected to show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents and their position relative to the nitrogen atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3120 - 130
C-4155 - 165
C-5110 - 120
C-6140 - 150
Causality Behind Predicted Chemical Shifts

The predicted chemical shifts are based on established substituent effects in pyridine rings.[5][6] The carbon atoms directly attached to electronegative atoms (C-2 to chlorine and nitrogen, C-4 to oxygen) are expected to be significantly deshielded and appear at a lower field (higher ppm). The carbon atoms bearing the amino group (C-3) and the remaining ring carbon (C-5) will be influenced by a combination of inductive and resonance effects, leading to their predicted chemical shifts. The quaternary carbons (C-2, C-3, and C-4) are expected to have lower signal intensities compared to the carbons with attached protons (C-5 and C-6).

Experimental Protocol for ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

  • Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually necessary.

  • Processing and Analysis: The resulting spectrum is processed similarly to the ¹H NMR spectrum to identify the chemical shifts of the different carbon atoms.

G ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare Concentrated Sample Solution prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample prep2->acq1 acq2 Lock, Shim, and Tune acq1->acq2 acq3 Acquire Proton-Decoupled Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Identify Carbon Signals proc2->proc3

Caption: ¹³C NMR Experimental Workflow

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its various functional groups. The data for the closely related 3-Amino-2-chloropyridine from the NIST WebBook serves as a useful reference.[7][8]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H (hydroxyl)Stretching3200 - 3600Broad, Strong
N-H (amino)Stretching3300 - 3500Medium, Sharp (doublet)
C-H (aromatic)Stretching3000 - 3100Medium to Weak
C=C, C=N (aromatic ring)Stretching1550 - 1650Medium to Strong
N-H (amino)Scissoring1600 - 1650Medium
C-O (hydroxyl)Stretching1200 - 1300Strong
C-ClStretching600 - 800Medium to Strong
Causality Behind Predicted Absorption Bands

The position, intensity, and shape of the absorption bands are characteristic of the specific bonds and functional groups. The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretching of the primary amine is expected to appear as two bands (symmetric and asymmetric stretching). The aromatic ring vibrations give rise to a series of bands in the fingerprint region, which are characteristic of the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy

A common method for acquiring the IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle.[9]

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10]

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

G FT-IR (KBr Pellet) Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind Sample with KBr prep2 Press into Pellet prep1->prep2 acq1 Place Pellet in Spectrometer prep2->acq1 acq2 Acquire IR Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 proc2 Correlate with Functional Groups proc1->proc2

Caption: FT-IR (KBr Pellet) Workflow

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum and Interpretation

In electron ionization (EI) mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of a chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 144 and m/z 146, with a relative intensity ratio of approximately 3:1.[11]

The fragmentation of the molecular ion will lead to the formation of several daughter ions. Plausible fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and HCl. The mass spectrum of 3-Amino-2-chloropyridine from the NIST WebBook provides a useful reference for predicting fragmentation patterns.[11]

Ion Predicted m/z Plausible Origin
[M]⁺144/146Molecular Ion
[M-CO]⁺116/118Loss of carbon monoxide
[M-HCN]⁺117/119Loss of hydrogen cyanide
[M-Cl]⁺109Loss of a chlorine radical
[M-CO-HCN]⁺89/91Sequential loss of CO and HCN
Causality Behind Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment.[12][13][14] The fragmentation pathways are governed by the stability of the resulting ions and neutral radicals. The pyridine ring is relatively stable, but the substituents can be cleaved off. The loss of small, stable neutral molecules like CO and HCN is a common fragmentation pathway for aromatic and heterocyclic compounds.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.[13]

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Analysis: Interpret the mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.

G EI-MS Experimental Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation intro1 Introduce Sample into Ion Source ion1 Electron Bombardment (70 eV) intro1->ion1 ana1 Ion Acceleration ion1->ana1 ana2 Separation by m/z ana1->ana2 ana3 Detection ana2->ana3 interp1 Generate Mass Spectrum ana3->interp1 interp2 Determine Molecular Weight and Fragmentation Pattern interp1->interp2

Caption: EI-MS Experimental Workflow

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in fundamental spectroscopic principles and data from analogous compounds, researchers can confidently approach the synthesis, identification, and characterization of this and related molecules. The provided experimental protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data in the laboratory. As experimental data for this compound becomes available, this guide will serve as a valuable reference for comparison and interpretation.

References

Navigating the Chemistry of a Niche Intermediate: A Technical Guide to the Safe Handling of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the safety protocols and handling considerations for 3-Amino-2-chloropyridin-4-ol (CAS No. 1242251-52-0), a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of comprehensive safety data for this specific compound, this document synthesizes direct information with established knowledge from structurally analogous compounds, such as aminopyridines and chloropyridines, to establish a robust framework for risk mitigation. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this compound with the utmost safety and scientific integrity.

Compound Profile and Inferred Hazard Analysis

This compound is a solid, heterocyclic compound featuring a pyridine core substituted with amino, chloro, and hydroxyl groups.[1][2] The reactivity and toxicological profile of such a molecule are dictated by the interplay of these functional groups. The electron-donating amino group and the electron-withdrawing chloro group on the pyridine ring influence its chemical behavior, making it a valuable synthetic intermediate.[3][4][5]

However, this structural arrangement also warrants a cautious approach. Aminopyridines as a class are known for their neurotoxic potential, and chlorinated organic compounds can present various health and environmental hazards.[6] Safety data for this compound specifically indicates it is harmful if swallowed and may cause an allergic skin reaction.[1] Analogous compounds like 3-Amino-2-chloropyridine are known irritants to the eyes, respiratory system, and skin.[7] Therefore, a comprehensive safety strategy must address risks of acute toxicity, irritation, and sensitization.

GHS Hazard Classification (Inferred and Known)
Hazard ClassGHS CategorySignal WordHazard StatementSource
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[1]
Skin Corrosion/IrritationCategory 2 (Inferred)WarningH315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 2 (Inferred)WarningH319: Causes serious eye irritation[8][10]
Specific Target Organ ToxicityCategory 3 (Inferred)WarningH335: May cause respiratory irritation[8][11][12]

This table combines specific data for this compound with data from structurally similar compounds to provide a more complete hazard profile.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The causality is simple: create physical barriers between the researcher and the chemical hazard.

Engineering Controls
  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[13] This is the most critical engineering control to prevent inhalation of the solid dust or any potential vapors.

  • Ventilation : The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[7][13]

  • Safety Stations : An eyewash station and a safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a scientifically-backed system to protect the user from specific hazards.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated.[13][14] Given the potential for skin sensitization, prolonged or repeated contact should be avoided.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[7][13] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A lab coat is required. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[7][14]

  • Respiratory Protection : If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[7]

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound cluster_controls Primary Engineering Control cluster_additional Additional Measures (Risk-Dependent) Eyes Chemical Safety Goggles (ANSI Z87.1 / EN166) Hands Nitrile Gloves (Inspect & Change Frequently) Eyes->Hands Wear Body Lab Coat (Closed) Hands->Body Wear FaceShield Face Shield Body->FaceShield Consider If Splash/Aerosol Risk Respirator NIOSH-Approved Respirator Body->Respirator Consider If Splash/Aerosol Risk FumeHood Certified Chemical Fume Hood FumeHood->Eyes Wear Start Task: Handling Chemical Start->FumeHood Always Use

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage Protocols

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the compound.

Safe Handling Workflow
  • Preparation : Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.

  • Weighing and Transfer : Conduct all transfers of the solid compound within the fume hood to contain any dust.[13] Use non-sparking tools. Minimize the creation of dust by handling the material gently.[7]

  • Housekeeping : Avoid accumulation of dust on surfaces. Clean the work area thoroughly after each use.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[14]

Storage Requirements
  • Container : Store in a tightly closed, properly labeled container.[7][13]

  • Conditions : Keep in a cool, dry, and well-ventilated area.[7][13] A recommended storage temperature is often 2-8°C, and it should be kept in a dark place.[1]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[14]

Handling_Protocol Start Begin Handling Procedure Prep 1. Don PPE 2. Verify Fume Hood 3. Prepare Spill Kit Start->Prep Pre-Op Checks Weigh Weigh & Transfer (Inside Hood) Prep->Weigh Containment Work Perform Experiment Weigh->Work Cleanup Clean Work Area & Equipment Work->Cleanup Post-Op Decontaminate Remove PPE Wash Hands Cleanup->Decontaminate Personal Safety End Procedure Complete Decontaminate->End

Caption: Step-by-step safe handling workflow.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency plan is essential for a safe laboratory environment.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome. The following measures are based on data from the target compound and its analogues.[7][13]

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][13]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention, especially if irritation or an allergic reaction develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

  • Contain : Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust. Place the material into a suitable, labeled container for disposal.[13]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Disposal : Dispose of the waste in accordance with all local, state, and federal regulations.

Firefighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7][13]

  • Hazards from Combustion : During a fire, irritating and highly toxic gases, such as nitrogen oxides and hydrogen chloride, may be generated.[7]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Conclusion

While this compound is a valuable compound for chemical synthesis, its structural features necessitate a rigorous and informed approach to safety. By understanding the underlying reasons for each precaution—from the necessity of a fume hood to mitigate inhalation risks to the selection of specific PPE to prevent skin sensitization—researchers can confidently and safely explore its synthetic potential. Adherence to the multi-layered defense system of engineering controls, personal protective equipment, and stringent handling protocols is not merely procedural but is the cornerstone of responsible scientific practice.

References

A Technical Guide to the Solubility Profiling of 3-Amino-2-chloropyridin-4-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential drug candidate, influencing everything from bioavailability and formulation to process chemistry and toxicology. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-amino-2-chloropyridin-4-ol (CAS No. 1242251-52-0), a heterocyclic compound with significant potential as a building block in medicinal chemistry. This document outlines a theoretical solubility assessment based on molecular structure, presents detailed protocols for both qualitative and quantitative solubility determination, and discusses key factors that modulate solubility. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, field-proven approach to generating reliable solubility data, thereby enabling informed decision-making in the early stages of pharmaceutical development.

Introduction

This compound is a substituted pyridine derivative that belongs to a class of compounds widely utilized in the synthesis of pharmacologically active agents. The unique arrangement of its functional groups—an amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold—makes it a versatile intermediate. Understanding its solubility profile is a non-negotiable first step in its evaluation for drug discovery applications. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in creating viable formulations, ultimately causing the failure of an otherwise promising candidate.

This guide provides both the theoretical foundation and the practical, step-by-step protocols necessary to thoroughly characterize the solubility of this compound across a range of relevant solvent systems.

Physicochemical Profile and Theoretical Solubility Assessment

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Compound Specifications:

Property Value Reference
IUPAC Name 3-amino-2-chloro-4-pyridinol [1]
CAS Number 1242251-52-0 [1]
Molecular Formula C₅H₅ClN₂O [1][2]
Molecular Weight 144.56 g/mol [1][2]

| Physical Form | Solid |[1] |

Structural Analysis: The structure of this compound contains several key features that influence its solubility:

  • Polar Functional Groups: The presence of an amino (-NH₂) group, a hydroxyl (-OH) group, and the nitrogen atom within the pyridine ring allows for extensive hydrogen bonding. These groups are strong indicators of solubility in polar solvents.

  • Amphoteric Character: The amino group is basic and can be protonated in acidic solutions to form a soluble cationic salt. The pyridin-4-ol tautomer is weakly acidic (phenolic) and can be deprotonated in basic solutions to form a soluble anionic salt. This dual nature suggests that aqueous solubility will be highly pH-dependent.

  • Low Lipophilicity: The molecule is rich in heteroatoms and has a small carbon skeleton, suggesting it will have poor solubility in nonpolar, lipophilic solvents like hexane or toluene.

Based on this analysis, we can predict a solubility profile favoring polar protic and aprotic solvents, with minimal solubility in nonpolar media.

cluster_Solvents Solvent Classes cluster_Molecule This compound Polar Protic (Water, Ethanol) Polar Protic (Water, Ethanol) Polar Aprotic (DMSO, Acetone) Polar Aprotic (DMSO, Acetone) Nonpolar (Hexane, Toluene) Nonpolar (Hexane, Toluene) Features Polar H-Bonding Groups (-NH2, -OH) Amphoteric Nature Features->Polar Protic (Water, Ethanol) High Solubility (H-Bonding) Features->Polar Aprotic (DMSO, Acetone) Good Solubility (Dipole-Dipole) Features->Nonpolar (Hexane, Toluene) Poor Solubility (Mismatched Polarity)

Figure 1: Predicted solubility based on the "like dissolves like" principle.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to rapidly assess the solubility of the compound in different solvent classes, leveraging its acidic and basic properties.[3][4][5][6]

Materials:

  • This compound

  • Test tubes and rack

  • Spatula and weighing balance

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Toluene, Hexane.

Procedure:

  • Initial Solvent Screening:

    • Place approximately 5-10 mg of the compound into a clean, dry test tube.

    • Add 1 mL of the chosen solvent (e.g., Deionized Water) in portions.

    • After each addition, vortex the tube vigorously for 30 seconds.

    • Visually inspect for any undissolved solid against a dark background.

    • Record the observation as "Soluble," "Sparingly Soluble," or "Insoluble."

    • Repeat this process for each of the non-aqueous organic solvents (Ethanol, DMSO, Acetone, Toluene, Hexane).

  • Acid-Base Solubility Testing:

    • If the compound is insoluble or sparingly soluble in water, proceed with acid-base testing.

    • Base Test (NaOH): To a fresh 5-10 mg sample, add 1 mL of 5% NaOH solution. Vortex and observe. Solubility in 5% NaOH indicates the presence of an acidic functional group.[4]

    • Weak Base Test (NaHCO₃): To a fresh 5-10 mg sample, add 1 mL of 5% NaHCO₃ solution. Vortex and observe. Solubility in this weak base typically indicates a stronger acidic group, such as a carboxylic acid. The phenolic pyridinol is unlikely to dissolve in NaHCO₃ but this test is included for completeness.

    • Acid Test (HCl): To a fresh 5-10 mg sample, add 1 mL of 5% HCl solution. Vortex and observe. Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[6]

The causality behind this workflow is to first test neutrality and polarity with water, then probe for the compound's ability to form soluble salts via acid-base reactions.

start Start: ~10 mg Compound + 1 mL Solvent water Water start->water organic Organic Solvents (DMSO, EtOH, Hexane...) start->organic res_sol Soluble (Polar Neutral) water->res_sol res_insol Insoluble water->res_insol hcl 5% HCl res_base Soluble (Basic Group Present) hcl->res_base naoh 5% NaOH res_acid Soluble (Acidic Group Present) naoh->res_acid res_org Record Result (Soluble/Insoluble) organic->res_org res_insol->hcl res_insol->naoh

Figure 2: Workflow for qualitative solubility analysis.

cluster_acid In 5% HCl (Aqueous Acid) cluster_base In 5% NaOH (Aqueous Base) Molecule_Acid R-NH₂ (Insoluble) Salt_Acid R-NH₃⁺Cl⁻ (Soluble Salt) Molecule_Acid->Salt_Acid + H⁺Cl⁻ Molecule_Base Ar-OH (Insoluble) Salt_Base Ar-O⁻Na⁺ (Soluble Salt) Molecule_Base->Salt_Base + Na⁺OH⁻

Figure 3: Mechanism of enhanced aqueous solubility via salt formation.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

For drug development, qualitative data is insufficient. The equilibrium or "thermodynamic" solubility must be quantified. The shake-flask method is the gold-standard for this measurement due to its reliability.[7]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.[8][9][10]

Experimental Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 20 mg) to a glass vial containing a known volume of the test solvent (e.g., 2 mL of phosphate-buffered saline, pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.[7][10]

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to sediment.[7] Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant must then be clarified by either:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis:

    • Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

    • Dilute the clarified supernatant into the analysis range.

    • Analyze the standards and the sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the concentration of the dissolved compound in the saturated solution by comparing its response to the calibration curve. The result is reported in units such as mg/mL or µM.

Anticipated Solubility Profile

Based on the theoretical assessment and general principles of organic chemistry, the following solubility profile is anticipated for this compound. This table should be populated with experimental data derived from the protocols above.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleCapable of H-bonding, but crystal lattice energy may limit solubility.
Methanol / EthanolSolubleGood H-bonding capability and lower polarity than water.
Polar Aprotic DMSO / DMFVery SolubleStrong H-bond acceptors and high polarity.
AcetoneSolubleModerate polarity, can accept H-bonds.
Nonpolar TolueneInsolubleLarge polarity mismatch.
HexaneInsolubleLarge polarity mismatch.
Aqueous Acidic 5% HClSolubleForms a highly polar, water-soluble hydrochloride salt.
Aqueous Basic 5% NaOHSolubleForms a water-soluble sodium phenoxide-type salt.

Safety and Handling Precautions

It is imperative to handle this compound with appropriate safety measures.

  • Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).[1][2]

    • H302: Harmful if swallowed.[1][2]

    • H317: May cause an allergic skin reaction.[1][2]

  • Personal Protective Equipment (PPE):

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

    • Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[11][12]

  • Handling and Storage:

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry, dark place (recommended 2-8°C).[1]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11][12]

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility of this compound. The structural analysis strongly predicts an amphoteric and polar profile, suggesting favorable solubility in polar solvents and pH-dependent solubility in aqueous media. The detailed qualitative and quantitative (shake-flask) protocols provide a clear, actionable path for researchers to experimentally verify these predictions and generate the robust data required for pharmaceutical development. Accurate solubility characterization is a foundational pillar of drug discovery, and the systematic application of these methods will enable a thorough and reliable assessment of this promising chemical intermediate.

References

Tautomerism in 3-Amino-2-chloropyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 3-Amino-2-chloropyridin-4-ol

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical analysis of the prototropic tautomerism in this compound. While this specific molecule is not extensively documented in isolation, its tautomeric behavior can be expertly predicted and analyzed by drawing upon the well-established principles of heterocyclic chemistry, particularly the well-studied pyridone/hydroxypyridine equilibrium. We will explore the structural and electronic factors governing the stability of its potential tautomers, detail the definitive experimental and computational methodologies for their characterization, and discuss the critical impact of tautomeric forms on pharmacological activity. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in complex heterocyclic systems.

The Principle of Prototropic Tautomerism in Heterocycles

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, accompanied by a rearrangement of bonding electrons.[2][3] This process results in a mixture of isomers in dynamic equilibrium. Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms that can, in principle, be isolated, although the interconversion is often rapid.[2][4]

In heterocyclic chemistry, two common forms of prototropic tautomerism are of paramount importance:

  • Keto-Enol Tautomerism: The interconversion between a carbonyl group (keto form) and a hydroxyl group adjacent to a double bond (enol form).[1]

  • Amine-Imine Tautomerism: The equilibrium between an amino group (amine form) and an imine group with a repositioned double bond.

The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, temperature, and pH.[5] Understanding and controlling this equilibrium is crucial, as different tautomers exhibit distinct physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular geometry, which directly influence their biological function.[1]

The Pyridin-4-ol / Pyridin-4(1H)-one Equilibrium: A Foundational System

The tautomerism of this compound is best understood by first examining its parent system: the equilibrium between 4-hydroxypyridine and pyridin-4(1H)-one.

In the gas phase, ab initio calculations and experimental data show that the aromatic 4-hydroxypyridine form is more stable.[6] However, in condensed phases and particularly in polar solvents, the equilibrium dramatically shifts to favor the pyridin-4(1H)-one (or "pyridone") form.[7][8] This shift is primarily driven by the greater polarity and stronger intermolecular hydrogen bonding capabilities of the pyridone tautomer. The pyridone's amide-like character allows it to form robust hydrogen-bonded dimers and solvated structures, stabilizing it relative to the less polar hydroxypyridine.[7][9]

Tautomeric Landscape of this compound

The introduction of a 2-chloro and a 3-amino substituent onto the pyridin-4-ol scaffold introduces significant electronic and steric perturbations, creating a more complex tautomeric landscape. At least three primary tautomers can be postulated for this molecule.

  • The Hydroxypyridine Tautomer (A): The fully aromatic enol form.

  • The Pyridone Tautomer (B): The zwitterionic keto form, which is often predominant for 4-pyridones in solution.

  • The Imine Tautomer (C): A less common form arising from tautomerization of the amino group.

The relative stability of these forms is dictated by the interplay of the substituents' electronic effects:

  • 2-Chloro Group: As an electron-withdrawing group, the chlorine atom increases the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. Substituents in the α-positions (adjacent to the ring nitrogen) have been shown to exert a much stronger influence on tautomerism than those in the β-positions.[10]

  • 3-Amino Group: As an electron-donating group, the amino group can influence the basicity of the ring nitrogen and participate directly in tautomerism, leading to the potential for an imine form.

Based on established principles, the pyridone form (B) is expected to be the major tautomer in polar, protic solvents due to its zwitterionic character and enhanced solvation stability.[7][8] However, a definitive quantification of the equilibrium requires rigorous experimental and computational analysis.

Caption: Prototropic tautomeric equilibria for this compound.

Methodologies for Tautomer Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric systems.

Experimental Analysis

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[11][12] The slow rate of interconversion on the NMR timescale often allows for the direct observation and quantification of individual tautomers.[13]

  • Protocol for ¹H and ¹³C NMR Analysis:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical, as it can shift the tautomeric equilibrium.[5]

    • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Spectral Analysis:

      • Chemical Shifts: The aromatic hydroxypyridine form (A) will show distinct ¹H and ¹³C chemical shifts compared to the non-aromatic pyridone form (B). For example, the carbon at the C4 position is expected to have a chemical shift characteristic of an enol (~160-170 ppm) in form A and a carbonyl (~175-185 ppm) in form B.

      • Integration: The relative ratio of the tautomers can be determined by integrating the signals unique to each species in the ¹H NMR spectrum.[14]

      • Temperature Variation: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium.[15]

4.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly effective for determining the tautomeric equilibrium constant (K_T), as the different electronic configurations of tautomers lead to distinct absorption maxima (λ_max).[16][17]

  • Protocol for K_T Determination:

    • Solvent Study: Record the UV-Vis spectrum of the compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).[16]

    • Spectral Deconvolution: The observed spectrum is a superposition of the spectra of all tautomers present. By comparing spectra across solvents, one can identify the characteristic λ_max for each form. The pyridone form typically absorbs at a longer wavelength than the corresponding hydroxypyridine form.

    • K_T Calculation: The equilibrium constant K_T = [Pyridone]/[Hydroxypyridine] can be calculated from the absorbance values at wavelengths specific to each tautomer, provided the molar absorptivities (ε) of the pure forms are known or can be estimated.[18]

4.1.3 X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[19] While this may not reflect the equilibrium in solution, it identifies the most stable crystalline form and provides precise bond lengths and angles that are invaluable for validating computational models.

  • Protocol for Crystallographic Analysis:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution.

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data, usually at a low temperature (e.g., 100 K) to minimize thermal motion.[19]

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.[20]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[21][22]

  • Protocol for DFT Analysis:

    • Structure Generation: Build the 3D structures of all plausible tautomers (A, B, C).

    • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[23] The absence of imaginary frequencies confirms a true energy minimum.

    • Solvation Modeling: To simulate solution-phase behavior, re-optimize the geometries and calculate energies using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

    • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under the given conditions (gas phase or specific solvent).

Tautomer FormΔG (Gas Phase, kcal/mol)ΔG (Water, PCM, kcal/mol)Predicted Population (Water)
(A) Hydroxypyridine 0.00 (Reference)+2.5~2%
(B) Pyridone +2.10.00 (Reference)~98%
(C) Imine +13.5+11.8<0.1%
Table 1: Hypothetical relative Gibbs free energy data for the tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This data illustrates the typical stabilization of the pyridone form in a polar solvent.

Implications in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile. Tautomerism can significantly alter a drug candidate's properties:[1]

  • Receptor Binding: Tautomers have different shapes and hydrogen bond donor/acceptor patterns. The biologically active form may be a minor tautomer in solution, and the ability of the molecule to adopt this specific form upon binding to a receptor is crucial for its efficacy.

  • Pharmacokinetics (ADME):

    • Solubility: The more polar tautomer (typically the pyridone form) will have higher aqueous solubility.

    • Permeability: The less polar, more lipophilic tautomer (typically the hydroxypyridine form) may exhibit better membrane permeability.

    • Metabolism: Different tautomers can present different sites for metabolic attack by enzymes like Cytochrome P450s.

  • Intellectual Property: Different tautomeric forms may be subject to separate patent claims, making a thorough understanding essential for protecting intellectual property.

For a molecule like this compound, which serves as a versatile building block for pharmaceuticals, characterizing its tautomeric behavior is a prerequisite for rational drug design.[24][25] The predominance of the pyridone form in aqueous environments suggests that this tautomer will likely dictate its behavior in biological systems. Any drug design strategy must consider the specific hydrogen bonding capabilities and geometry of this pyridone structure to optimize interactions with the target protein.

Conclusion

The tautomerism of this compound presents a classic yet complex case study in heterocyclic chemistry. By applying established principles, the equilibrium is predicted to strongly favor the zwitterionic pyridone form in aqueous solution, a phenomenon driven by polarity and solvation. This guide has outlined the key theoretical considerations and provided robust, field-proven protocols for the experimental and computational characterization of this equilibrium. For scientists in drug discovery, a rigorous, early-stage investigation of tautomerism is not merely recommended—it is essential for the successful development of safe, effective, and patentable new chemical entities.

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 3-Amino-2-chloropyridin-4-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloropyridin-4-ol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring vicinal chloro and amino groups alongside a hydroxyl moiety, makes it a versatile intermediate for constructing complex molecular architectures. Specifically, this scaffold is integral to the synthesis of various kinase inhibitors and other targeted therapeutic agents. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the commercially available 2,4-dichloro-3-nitropyridine. The methodology is designed to be robust, scalable, and reproducible, with a focus on explaining the chemical principles behind each procedural step to ensure both success and safety in the laboratory.

Overall Synthetic Strategy

The synthesis is executed in two primary stages:

  • Selective Hydrolysis: A regioselective nucleophilic aromatic substitution on 2,4-dichloro-3-nitropyridine to replace the C4-chloro group with a hydroxyl group, yielding the intermediate 2-chloro-3-nitropyridin-4-ol.

  • Catalytic Hydrogenation: A chemoselective reduction of the nitro group on the intermediate to an amine, affording the final product, this compound.

Synthetic_Scheme cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2,4-dichloro-3-nitropyridine 2,4-dichloro-3-nitropyridine 2-chloro-3-nitropyridin-4-ol 2-chloro-3-nitropyridin-4-ol 2,4-dichloro-3-nitropyridine->2-chloro-3-nitropyridin-4-ol Step 1: NaOAc, DMF 120-125 °C This compound This compound 2-chloro-3-nitropyridin-4-ol->this compound Step 2: H2, Pd/C Ethanol

Caption: Overall two-step reaction scheme.

Part 1: Synthesis of 2-chloro-3-nitropyridin-4-ol

Principle and Rationale

This step involves the selective hydrolysis of the C4-chloro substituent of 2,4-dichloro-3-nitropyridine. The pyridine ring is electron-deficient, particularly when substituted with a strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. The C4 position (para to the nitro group) is more activated towards nucleophilic attack than the C2 position (ortho to the nitro group). Sodium acetate in dimethylformamide (DMF) serves as the source of the hydroxide nucleophile (via in-situ hydrolysis or acetate attack followed by hydrolysis). DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cations, leaving the acetate anion highly reactive. The elevated temperature provides the necessary activation energy for the substitution to proceed efficiently. This protocol is adapted from established procedures for preparing nitropyridine derivatives[1].

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,4-dichloro-3-nitropyridine≥98%Sigma-Aldrich
Sodium Acetate (anhydrous)ACS Reagent, ≥99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Saturated Ammonium Chloride Soln.Laboratory Grade-
Deionized Water--
Equipment Specification
Round-bottom flask (RBF)1 L
Reflux condenser-
Magnetic stirrer and hotplate-
Thermometer/Temperature probe-
Buchner funnel and filter flask-
Rotary evaporator-
Detailed Experimental Protocol
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethylformamide (500 mL), 2,4-dichloro-3-nitropyridine (100 g, 0.52 mol), and anhydrous sodium acetate (102.4 g, 1.25 mol).

  • Heating: Stir the suspension at room temperature (25-30 °C) and then heat the reaction mixture to 120-125 °C.

  • Reaction Monitoring: Maintain the temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling: After 2 hours, stop heating and allow the reaction mixture to cool gradually to 30-35 °C.

  • Quenching: Carefully add saturated ammonium chloride solution (800 mL) to the cooled mixture and stir for 30-45 minutes. This step helps to precipitate the product and quench any reactive species.

  • Isolation of Crude Product: Concentrate the reaction mass under reduced pressure at 65-70 °C using a rotary evaporator to remove the DMF and water, which will yield the crude solid product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-3-nitropyridin-4-ol.

Part 2: Synthesis of this compound

Principle and Rationale

This transformation is a classic catalytic hydrogenation, a highly efficient and clean method for reducing aromatic nitro groups to primary amines[2][3]. Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst for this reaction due to its high activity and selectivity[3]. The reaction is performed under a positive pressure of hydrogen gas. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the transfer of hydrogen atoms and the stepwise reduction to the amine. Ethanol is a common solvent as it readily dissolves the starting material and does not interfere with the catalysis.

Safety Imperative: Handling hydrogen gas requires a properly ventilated fume hood and appropriate safety measures to prevent ignition. Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled with care, typically kept wet with solvent, and filtered under an inert atmosphere or handled carefully in air while still wet.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-chloro-3-nitropyridin-4-olSynthesized in Part 1-
Palladium on Carbon (10 wt. %)Degussa type E101Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Hydrogen Gas (H₂)High Purity (≥99.99%)-
Celite® 545-Sigma-Aldrich
Equipment Specification
Parr Hydrogenator or similar-
Heavy-walled reaction vessel-
Gas inlet and pressure gauge-
Buchner funnel and filter flask-
Rotary evaporator-
Detailed Experimental Protocol
  • Catalyst Handling: In a fume hood, carefully add 10% Pd/C (catalytic amount, e.g., 1-2 mol%) to a heavy-walled hydrogenation vessel. Immediately add ethanol to wet the catalyst. Caution: Do not handle dry Pd/C in the open air.

  • Reaction Setup: Dissolve 2-chloro-3-nitropyridin-4-ol (1 equivalent) in ethanol and add the solution to the hydrogenation vessel containing the catalyst.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the uptake of hydrogen from the reservoir. The reaction is complete when hydrogen uptake ceases. This may take several hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: The filter cake must be kept wet with ethanol at all times to prevent ignition. Quench the used catalyst on the Celite® pad by slowly adding it to a large volume of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: The product can be further purified by recrystallization if necessary. The pure product is typically an off-white to light brown solid.

Workflow and Data Summary

Experimental_Workflow cluster_step1 Part 1: Synthesis of Intermediate cluster_step2 Part 2: Synthesis of Final Product S1_Setup 1. Charge RBF with Starting Materials (2,4-dichloro-3-nitropyridine, NaOAc, DMF) S1_React 2. Heat to 120-125 °C for 2h S1_Setup->S1_React S1_Cool 3. Cool to 30-35 °C S1_React->S1_Cool S1_Quench 4. Quench with sat. NH4Cl S1_Cool->S1_Quench S1_Isolate 5. Concentrate via Rotovap S1_Quench->S1_Isolate S1_Purify 6. Recrystallize Intermediate S1_Isolate->S1_Purify S2_Setup 1. Charge Hydrogenation Vessel (Intermediate, EtOH, Pd/C) S1_Purify->S2_Setup Transfer Intermediate S2_React 2. Hydrogenate under H2 pressure S2_Setup->S2_React S2_Filter 3. Filter through Celite (Caution!) S2_React->S2_Filter S2_Isolate 4. Concentrate Filtrate S2_Filter->S2_Isolate S2_Purify 5. Recrystallize Final Product S2_Isolate->S2_Purify

Caption: Step-by-step experimental workflow diagram.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
12,4-dichloro-3-nitropyridineSodium AcetateDMF120-125285-95%
22-chloro-3-nitropyridin-4-olH₂ (gas), 10% Pd/C (catalyst)Ethanol25-404-8>90%

References

The Versatile Scaffold: 3-Amino-2-chloropyridin-4-OL in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and inherent biological relevance is perpetual. Among the myriad of heterocyclic systems, the substituted aminopyridine core has emerged as a "privileged structure," consistently appearing in a diverse range of bioactive compounds. Within this esteemed class, 3-Amino-2-chloropyridin-4-OL stands out as a particularly valuable building block for the medicinal chemist. Its trifunctional nature—a nucleophilic amino group, a reactive chloro handle for cross-coupling, and a modifiable hydroxyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the strategic rationale behind its use, particularly in the burgeoning field of kinase inhibitor design.

The strategic placement of the amino, chloro, and hydroxyl groups on the pyridine ring allows for selective and sequential chemical transformations. This enables the construction of diverse compound libraries with tailored pharmacological profiles. The 3-amino group, for instance, often serves as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein, a common feature in many kinase inhibitors. The 2-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties. Finally, the 4-hydroxyl group offers a further point of diversification, where ether linkages can be introduced to explore additional binding pockets or to fine-tune the physicochemical properties of the final compound.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery. The 3-aminopyridine scaffold is a well-established "hinge-binder," forming key hydrogen bonding interactions with the backbone of the kinase hinge region, a highly conserved ATP-binding site. This compound is an ideal starting material for the synthesis of novel kinase inhibitors, leveraging its three functional groups to achieve potent and selective inhibition.

A general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below. This strategic approach involves sequential functionalization of the scaffold to build molecular complexity and target specific kinase active sites.

G cluster_0 Scaffold Functionalization Strategy A This compound B Suzuki Coupling (Functionalization at C2) A->B Arylboronic Acid, Pd Catalyst, Base C O-Alkylation / O-Arylation (Functionalization at C4) B->C Alkyl/Aryl Halide, Base E 2-Aryl-3-amino-4-alkoxypyridine Derivative B->E Intermediate D N-Arylation / N-Alkylation (Functionalization at N3) C->D Aryl/Alkyl Halide, Catalyst, Base F Final Kinase Inhibitor Candidate D->F

Caption: A strategic workflow for the synthesis of kinase inhibitors from this compound.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the functionalization of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2 Position

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 2-position, a common strategy for enhancing the potency and selectivity of kinase inhibitors.

Rationale: The palladium catalyst facilitates the coupling of the C-Cl bond with an organoboron reagent. The choice of ligand is critical for the efficiency of the reaction with electron-rich and sterically hindered chloropyridines. A base is required to activate the boronic acid for transmetalation to the palladium center.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base, suitable for many functionalized substrates.
Solvent Dioxane/WaterA common solvent mixture that aids in dissolving both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy to drive the catalytic cycle without significant decomposition.
Protocol 2: O-Alkylation of the 4-Hydroxyl Group

Modification of the 4-hydroxyl group via etherification is a key step in diversifying the scaffold and exploring interactions with different regions of the target protein. This can also be used to improve the solubility and pharmacokinetic profile of the resulting compounds.

Rationale: The Williamson ether synthesis is a reliable method for forming ethers. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then displaces a halide from an alkyl or aryl halide.

Materials:

  • 3-Amino-2-chloro-4-hydroxypyridine derivative (from Protocol 1)

  • Alkyl or benzyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Base (e.g., NaH or K₂CO₃, 1.2-1.5 equivalents)

  • Solvent (e.g., anhydrous DMF or acetonitrile)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the 3-Amino-2-arylpyridin-4-ol (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Arylation of the 3-Amino Group

The introduction of an aryl or heteroaryl group at the 3-amino position can be crucial for establishing additional interactions with the target protein, often leading to enhanced potency and selectivity. The Buchwald-Hartwig amination is a powerful tool for this transformation.

Rationale: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl halide. The choice of a bulky phosphine ligand is often critical for achieving high yields and preventing side reactions. A strong, non-nucleophilic base is typically required.

Materials:

  • 3-Amino-2,4-disubstituted pyridine derivative

  • Aryl halide (e.g., bromobenzene, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 3-aminopyridine derivative (1.0 equiv.), aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.5 equiv.) in a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Functional Group Reactivity A 3-Amino Group (Nucleophilic) B 2-Chloro Group (Cross-Coupling Handle) C 4-Hydroxyl Group (Nucleophilic/Modifiable)

Caption: Key reactive sites of this compound.

Conclusion: A Scaffold for Future Discoveries

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent trifunctionality provides a robust platform for the synthesis of diverse and complex small molecules, particularly in the pursuit of novel kinase inhibitors. The strategic and sequential application of well-established synthetic methodologies, such as Suzuki-Miyaura coupling, Williamson ether synthesis, and Buchwald-Hartwig amination, allows for the systematic exploration of chemical space around this privileged scaffold. As the demand for targeted therapeutics continues to grow, the importance of versatile and synthetically accessible building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

Application Notes and Protocols: 3-Amino-2-chloropyridin-4-ol as a Versatile Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Amino-2-chloropyridin-4-ol Scaffold

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that confer both high potency and exquisite selectivity is paramount. The this compound moiety has emerged as a privileged structural motif, offering a unique combination of features that make it an exceptionally valuable building block for medicinal chemists. Its inherent functionalities allow for the creation of intricate molecular architectures capable of targeting the ATP-binding site of a diverse range of kinases with high affinity.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for a representative inhibitor, and discuss the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting compounds.

The core advantages of the this compound scaffold lie in its trifunctional nature:

  • The 4-hydroxyl group: This provides a key attachment point for forming ether linkages, most notably with electron-deficient aromatic rings, a common feature in type I and type II kinase inhibitors. This linkage is crucial for positioning the molecule within the kinase hinge region.

  • The 3-amino group: This basic center can act as a hydrogen bond donor, forming critical interactions with the kinase hinge region, thereby anchoring the inhibitor. It also serves as a versatile handle for further derivatization to modulate potency and selectivity.

  • The 2-chloro substituent: This electron-withdrawing group modulates the pKa of the pyridine ring and can be utilized in cross-coupling reactions for further structural elaboration. Its presence can also influence the conformational preferences of the molecule, contributing to target specificity.

A prime example of a highly successful kinase inhibitor built upon this scaffold is BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily, which includes c-Met, Ron, and Axl.[1][2][3] The synthesis and biological activity of BMS-777607 will serve as a central case study throughout this guide.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 1242251-52-0[4][5]
Molecular Formula C5H5ClN2O[4]
Molecular Weight 144.56 g/mol [4]
Appearance Solid[5]
Storage 2-8°C, sealed in dry, dark place[5]

Synthetic Strategy: Building a Kinase Inhibitor from this compound

The synthesis of a kinase inhibitor like BMS-777607 from this compound generally proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the critical diaryl ether linkage by reacting the hydroxyl group of this compound with an activated fluoro-aromatic compound.

  • Amide Coupling: Acylation of the resulting aniline derivative with a carboxylic acid to complete the inhibitor structure.

The following diagram illustrates this general synthetic workflow:

G A This compound C Diaryl Ether Intermediate A->C SNAr Reaction (e.g., K2CO3, DMF) B Activated Fluoro-Aromatic B->C E Final Kinase Inhibitor C->E Amide Coupling (e.g., HATU, DIPEA) D Carboxylic Acid D->E

Caption: General synthetic workflow for kinase inhibitors from this compound.

Detailed Protocol: Synthesis of a BMS-777607 Analogue

This protocol provides a detailed, step-by-step methodology for the synthesis of a key intermediate and the final BMS-777607 analogue.

Part 1: Synthesis of the Diaryl Ether Intermediate

This step involves the crucial SNAr reaction to form the diaryl ether bond. The choice of a suitable activated fluoro-aromatic partner is critical and is often guided by the desired SAR. For BMS-777607, this partner is a difluoronitrobenzene derivative.

Reaction Scheme:

G cluster_0 Step 1: SNAr Reaction A This compound arrow K2CO3, DMF 100 °C A->arrow B 1,2-Difluoro-4-nitrobenzene B->arrow C 4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline plus + arrow->C

Caption: Synthesis of the diaryl ether intermediate.

Materials and Reagents:

  • This compound

  • 1,2-Difluoro-4-nitrobenzene

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitro-intermediate.

  • The nitro group is then reduced to an amine (e.g., using SnCl2·2H2O in ethanol or catalytic hydrogenation) to yield 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline.

  • Purify the crude product by silica gel column chromatography to obtain the pure diaryl ether intermediate.

Characterization:

  • 1H NMR, 13C NMR, and Mass Spectrometry: To confirm the structure and purity of the synthesized intermediate.

Part 2: Synthesis of the Final Kinase Inhibitor (BMS-777607 Analogue)

This final step involves the amide coupling of the diaryl ether intermediate with the appropriate carboxylic acid.

Reaction Scheme:

G cluster_1 Step 2: Amide Coupling C 4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline arrow HATU, DIPEA DMF, rt C->arrow D 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid D->arrow E BMS-777607 plus + arrow->E

Caption: Final amide coupling to synthesize BMS-777607.

Materials and Reagents:

  • 4-((2-Amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline (from Part 1)

  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluoroaniline (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to afford the final kinase inhibitor.

Characterization:

  • 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC: To confirm the structure, purity, and identity of the final compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is a testament to the power of iterative SAR studies. The following table summarizes key SAR observations for inhibitors in this class:

Position of ModificationStructural ChangeImpact on ActivityRationale
Pyridine Ring (Position 3) Substitution on the amino groupCan significantly enhance potency.[6]Allows for probing of additional pockets within the ATP-binding site and can introduce new hydrogen bonding interactions.
Pyridone Ring (Position 4) Variation of the alkoxy groupModulates aqueous solubility and kinase selectivity.[1]Affects the overall physicochemical properties of the molecule and can influence interactions with solvent-exposed regions of the kinase.
Phenyl Ring (linked to ether) Substitution patternCrucial for directing the inhibitor to the correct pocket and influencing selectivity.The electronics and sterics of substituents dictate the binding orientation and affinity for the target kinase.

Target Kinases and Signaling Pathways

Inhibitors derived from this compound, such as BMS-777607, have demonstrated potent activity against the Met kinase superfamily . This family plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Met c-Met Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Met->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Met->PI3K_AKT_mTOR HGF HGF (Ligand) HGF->Met Binds & Activates BMS777607 BMS-777607 (Inhibitor) BMS777607->Met Inhibits Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the c-Met signaling pathway by BMS-777607.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its unique structural features provide a robust platform for generating potent and selective molecules that can effectively target key signaling pathways implicated in cancer and other diseases. The detailed protocols and SAR insights provided in this application note are intended to empower researchers to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.

References

Introduction: The Strategic Value of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki-Miyaura cross-coupling reactions with the versatile, yet challenging, building block: 3-Amino-2-chloropyridin-4-ol.

In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and advanced materials. This compound is a particularly valuable, trifunctional building block. Its strategic arrangement of an amino group, a hydroxyl group, and a reactive chlorine atom offers multiple avenues for synthetic diversification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction serves as a powerful tool to functionalize the C2 position by forming a carbon-carbon bond, transforming this humble precursor into a complex, high-value heteroaryl structure.[1]

This guide provides a comprehensive overview of the scientific principles, a robust experimental protocol, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Scientific Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron species (like a boronic acid) and an organic halide.[2] The reaction proceeds through a well-defined palladium catalytic cycle.[3]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]

  • Transmetalation: A base activates the organoboron reagent to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_r_complex R¹-Pd(II)L_n-R² pd0->pd_r_complex Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_r_complex->pd_complex Transmetalation reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product r1x R¹-X (this compound) r1x->pd_complex r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->pd_r_complex base Base base->pd_r_complex Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Combine Solids: - this compound - Boronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Pd Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Inert Atmosphere: Evacuate & backfill with N₂ or Ar (3x) B->C D Add Degassed Solvents: (e.g., Dioxane/Water) C->D E Heat & Stir: (e.g., 80-110 °C, 12-24h) D->E F Monitor Progress: (TLC or LC-MS) E->F G Cool to RT & Dilute (e.g., Ethyl Acetate) F->G H Aqueous Wash: (Water, Brine) G->H I Dry & Concentrate H->I J Purify: (Column Chromatography) I->J K Characterize Product (NMR, MS, etc.) J->K

References

Application Note: Buchwald-Hartwig Amination of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted 3-Amino-4-hydroxypyridines

Introduction: The Strategic Importance of Substituted Aminopyridinols

The 3-amino-4-hydroxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical agents.[1] The ability to controllably introduce diverse amine functionalities at the C-2 position via C-N cross-coupling is a powerful strategy for generating libraries of novel compounds for drug discovery. The Buchwald-Hartwig amination has emerged as a premier method for such transformations due to its broad substrate scope and functional group tolerance, often supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr).[1][2][3]

However, the substrate 3-Amino-2-chloropyridin-4-ol presents a confluence of challenges that demand a carefully optimized and well-understood protocol:

  • Aryl Chloride Inactivity: The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the rate-limiting factor.[4] This necessitates the use of highly active, specialized catalyst systems.

  • Competing Coordination: The pyridine nitrogen and the C-3 amino group can act as competing ligands for the palladium center, potentially sequestering the catalyst in an inactive state and hindering the desired reaction pathway.[5]

  • Pyridinol-Pyridone Tautomerism: The C-4 hydroxyl group exists in equilibrium with its pyridone tautomer. The acidic N-H or O-H proton can react with the strong base required for the amination, complicating stoichiometry and potentially deactivating the catalyst.

This document provides a comprehensive guide to navigating these challenges, offering a detailed mechanistic overview, a robust experimental protocol, and field-tested insights for the successful Buchwald-Hartwig amination of this compound.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][6] Understanding these steps is critical for rational troubleshooting and optimization.

  • Activation & Pd(0) Generation: The cycle begins with an active Pd(0) species. While older methods used sources like Pd₂(dba)₃, modern protocols rely on air-stable Pd(II) precatalysts (e.g., palladacycles).[7][8] These are rapidly and cleanly reduced to the active monoligated Pd(0) species in the presence of the base, offering superior control and reproducibility.[7]

  • Oxidative Addition: The active L-Pd(0) catalyst attacks the C-Cl bond of the 2-chloropyridine, forming a Pd(II) intermediate. This is typically the slowest step for aryl chlorides and is highly dependent on the choice of ligand.[4][9] Bulky, electron-rich phosphine ligands are essential to promote this difficult step.[4][10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The stoichiometric base then deprotonates the coordinated amine to form a palladium amido complex. The choice of a strong, non-nucleophilic base is crucial to ensure this step is efficient without promoting side reactions.[11]

  • Reductive Elimination: This final, bond-forming step releases the desired N-arylated product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[2][6] Reductive elimination is generally faster from a three-coordinate palladium complex.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_node Product (Ar-NR¹R²) amido_complex->product_node aryl_halide Ar-Cl aryl_halide->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameter Selection and Optimization

Success with this challenging substrate hinges on the judicious selection of each reaction component.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Source G3/G4 Palladacycle Precatalyst (e.g., tBuXPhos Pd G3, RuPhos Pd G4)Precatalysts provide a 1:1 ligand-to-palladium ratio, ensuring the rapid and clean generation of the active monoligated Pd(0) species.[7][8] This avoids issues with unreliable Pd(OAc)₂ or Pd₂(dba)₃ sources.[7][12] For the 3-amino-2-chloropyridine substrate, a highly active system is non-negotiable.
Ligand Bulky Biaryl Monophosphines (e.g., RuPhos, BrettPhos, tBuXPhos)These ligands possess the necessary steric bulk and electron-donating character to facilitate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination step.[5][13] For coupling with primary amines on a similar 3-halo-2-aminopyridine scaffold, BrettPhos has been identified as particularly effective.[5]
Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS, K₃PO₄)A strong base is required to deprotonate the amine nucleophile. NaOtBu is a common and effective choice for aryl chlorides.[4][11] However, given the acidic proton on the substrate, a base screen is highly recommended. K₃PO₄ or Cs₂CO₃ may offer a milder alternative if the substrate is sensitive to NaOtBu, though this may require higher temperatures or catalyst loadings.[4]
Solvent Anhydrous, Aprotic, Degassed Solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)The solvent must be rigorously dried and deoxygenated, as both water and oxygen can deactivate the Pd(0) catalyst.[4] Toluene and 1,4-dioxane are standard choices.[11][14] The choice may also impact solubility, which is a common and often underestimated reason for reaction failure.[11]
Temperature 80-110 °CElevated temperatures are typically required to overcome the high activation energy of the oxidative addition of aryl chlorides.[4] The optimal temperature should be determined empirically, balancing reaction rate against potential substrate or product degradation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary amine (R-NH₂). All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Experimental_Workflow start Start: Oven-Dry Glassware reagents 1. Add Solids: - this compound - Base (e.g., NaOtBu) - Precatalyst (e.g., RuPhos Pd G4) start->reagents purge 2. Seal & Inert: Purge/backfill with N₂ (3x) reagents->purge add_liquids 3. Add Liquids: - Anhydrous, Degassed Solvent - Amine (R-NH₂) purge->add_liquids react 4. Heat Reaction: Stir at 80-110 °C add_liquids->react monitor 5. Monitor Progress: TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Quench & Workup: Cool, dilute, filter, extract monitor->workup Complete purify 7. Purify Product: Silica Gel Chromatography workup->purify characterize 8. Characterize: NMR, HRMS purify->characterize end_node End: Pure Product characterize->end_node

Caption: Step-by-step experimental workflow for the amination reaction.

A. Materials and Reagents

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G4, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Standard workup and purification reagents (e.g., Ethyl Acetate, Hexanes, Saturated aq. NaCl, MgSO₄, Celite)

B. Reaction Setup and Execution

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 0.03 equiv), and the base (e.g., NaOtBu, 2.0 equiv).

  • Seal the flask with a septum, and purge and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the amine nucleophile (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C). Vigorous stirring is important, especially with heterogeneous bases like K₃PO₄.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

C. Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Wash the combined organic filtrate with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted product.[15]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide addresses common problems encountered during the amination of chloropyridines.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen or moisture contamination.[4] 2. Poor Precatalyst Activation: Insufficient base strength or temperature. 3. Low Reactivity: C-Cl bond is difficult to activate.[4]1. Ensure Rigorous Inert Conditions: Use freshly degassed solvent and properly dried glassware. 2. Increase Temperature: Incrementally increase the reaction temperature up to 120 °C. 3. Increase Catalyst Loading: Increase precatalyst loading to 5 mol%.[4] 4. Screen Ligands: Try a different bulky biarylphosphine ligand (e.g., BrettPhos, SPhos).[13]
Significant Hydrodehalogenation The competing reduction of the C-Cl bond to a C-H bond. This can be exacerbated by trace water or if reductive elimination is slow.[4]1. Use Scrupulously Dry Reagents: Ensure the base and solvent are anhydrous.[4] 2. Use a Slight Excess of Amine: An excess of the coupling partner (1.2-1.5 equiv) can help the desired pathway outcompete the side reaction.[4] 3. Change Ligand: A different ligand may alter the rate of reductive elimination relative to hydride formation pathways.
Formation of Byproducts / Dark Tar 1. Substrate Instability: The aminopyridinol may be sensitive to the strong base and high temperature. 2. Homocoupling: Self-coupling of the starting material or amine.[16]1. Use a Milder Base: Screen weaker bases like K₃PO₄ or Cs₂CO₃, possibly with a more active catalyst system.[4] 2. Lower the Temperature: Determine the minimum temperature required for conversion. 3. Consider Protecting Groups: If instability of the -OH or -NH₂ group is suspected, protection (e.g., as a silyl ether or Boc-carbamate) may be necessary.
Poor Product Recovery / Purification Issues 1. Product Adsorption: The product may chelate to palladium residues or be highly polar, streaking on silica gel. 2. Ligand Byproducts: Oxidized phosphine ligand can co-elute with the product.[17]1. Thorough Workup: Filter through Celite meticulously. A wash with an aqueous solution of a chelating agent like thiourea can sometimes help remove residual palladium. 2. Optimize Chromatography: Try a different solvent system or use a deactivated silica gel.

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, they are expensive precious metals. Handle with care to avoid waste and inhalation of fine powders.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a fume hood and avoid ignition sources.

References

Protocol for the Selective N-arylation of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-arylation of 3-amino-2-chloropyridin-4-ol, a critical transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and materials science. We present a detailed protocol based on the robust Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation. This document offers in-depth insights into the rationale behind reagent selection, reaction optimization, and mechanistic considerations. Furthermore, it includes a step-by-step experimental procedure, safety guidelines, and methods for product purification and characterization, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl-3-amino-2-chloropyridin-4-ol Scaffolds

N-arylated aminopyridines are privileged structural motifs found in a vast array of biologically active compounds and functional materials. The introduction of an aryl group onto the amino functionality of this compound can profoundly modulate its physicochemical properties, including solubility, lipophilicity, and target-binding interactions. This versatile scaffold serves as a key building block for the development of novel kinase inhibitors, central nervous system agents, and organic light-emitting diodes (OLEDs).

The Buchwald-Hartwig amination stands as a premier method for the construction of C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions. This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods like the Ullmann condensation for the synthesis of aryl amines.[1] This protocol has been specifically adapted for the challenging N-arylation of the electron-rich, multi-functionalized this compound system.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which releases the N-arylated product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[2]

Experimental Protocol: N-arylation of this compound

This protocol provides a general procedure that can be adapted for various aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Aryl Bromide/Chloride≥98%Commercially AvailableSubstrate scope can be explored.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive; handle under inert gas.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong base; handle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas before use.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying organic layers.
Celite®---Commercially AvailableFor filtration.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials with screw caps and PTFE septa

  • Magnetic stirrer hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step-by-Step Procedure

Caption: Workflow for the N-arylation of this compound.

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol %), Xantphos (0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Rationale: A slight excess of the aryl halide is used to ensure complete consumption of the starting aminopyridine. The palladium catalyst and ligand loading are typical for Buchwald-Hartwig reactions. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine.[3]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial with a screw cap and PTFE septum. Remove the vial from the glovebox and place it on a preheated stirrer hotplate at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylated product.

Characterization of the N-arylated Product

The structure and purity of the synthesized N-aryl-3-amino-2-chloropyridin-4-ol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of arylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood or glovebox.[3][4] Avoid inhalation of dust and skin contact.[3][4]

  • Sodium tert-butoxide: This is a strong base and is corrosive. Handle in a glovebox to avoid contact with moisture and air. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, dichloromethane, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.

  • General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalyst, insufficient base, low temperatureUse a pre-catalyst, ensure the base is fresh and anhydrous, increase the reaction temperature.
Formation of side products (e.g., O-arylation)Reaction conditions favoring O-arylationScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).
Difficulty in purificationCo-elution with starting materials or byproductsOptimize the mobile phase for flash chromatography; consider reverse-phase chromatography if necessary.

Conclusion

This application note details a robust and reproducible protocol for the N-arylation of this compound via the Buchwald-Hartwig amination. The provided methodology, coupled with mechanistic insights and practical guidance, empowers researchers to synthesize a wide range of novel N-arylated pyridinol derivatives for applications in drug discovery and materials science. Careful attention to reaction setup, inert atmosphere techniques, and safety precautions is essential for successful and safe execution of this protocol.

References

Application Notes & Protocols: The Strategic Use of the 3-Amino-2-chloropyridine Scaffold in the Synthesis of Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Introduction: The Value of the Substituted Pyridine Core

The 4-aminopicolinate structure is a cornerstone of modern herbicide development, forming the backbone of the highly effective synthetic auxin class of herbicides.[1] These compounds function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[2][3] The precise arrangement of substituents on the pyridine ring is critical for both biological efficacy and synthetic accessibility.

While 3-Amino-2-chloropyridin-4-ol is a valuable substituted pyridine scaffold, this guide will focus on a closely related and industrially significant analogue, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester , to illustrate a key synthetic transformation. This intermediate is pivotal in the synthesis of Halauxifen-methyl , a potent arylpicolinate herbicide.[4][5] Understanding the synthesis of Halauxifen-methyl provides a robust and practical blueprint for leveraging the chemistry of 3-amino-2-chloropyridine derivatives in the broader field of agrochemical discovery.

PART 1: SCIENTIFIC RATIONALE & STRATEGIC CONSIDERATIONS

The 4-Aminopicolinate Scaffold: A Privileged Structure

The herbicidal activity of arylpicolinates like Halauxifen-methyl is derived from their ability to bind to auxin receptors in plants. The 4-amino group and the 2-carboxylate group are critical pharmacophores for this interaction. The chlorine atom at the 3-position and the aryl group at the 6-position are strategically placed to modulate the molecule's binding affinity, selectivity, and metabolic stability within the target plant.

Causality in Experimental Design: The Suzuki Cross-Coupling Reaction

The key strategic step in the synthesis of Halauxifen-methyl is the construction of the biaryl system, which connects the pyridine core to the substituted phenyl ring.[4] The Suzuki cross-coupling reaction is the method of choice for this transformation for several compelling reasons:

  • High Functional Group Tolerance: The reaction proceeds under conditions that do not interfere with the sensitive amino and ester groups on the pyridine ring, minimizing the need for complex protection-deprotection steps.

  • High Yield and Selectivity: Palladium-catalyzed Suzuki couplings are renowned for their efficiency and for selectively forming the C-C bond at the desired position (the 6-position of the pyridine ring).

  • Commercial Availability of Reagents: Boronic acids and their esters are widely available or can be readily synthesized, making this a versatile and scalable method for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[5]

The reaction joins the halogenated pyridine "head" (methyl 4-amino-3,6-dichloropyridine-2-carboxylate) with the boronic acid "tail" to assemble the final herbicidal molecule.

PART 2: SYNTHESIS OF HALAUXIFEN-METHYL VIA SUZUKI COUPLING

This section provides a detailed protocol for the pivotal Suzuki cross-coupling step in the synthesis of Halauxifen-methyl.

Overall Reaction Scheme

The core reaction involves the palladium-catalyzed cross-coupling of methyl 4-amino-3,6-dichloropyridine-2-carboxylate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Caption: Key Suzuki coupling reaction for Halauxifen-methyl synthesis.

Quantitative Data: Reaction Parameters

The following table summarizes the typical components and conditions for the Suzuki coupling reaction.

Component Role Example Molar Ratio Notes
Methyl 4-amino-3,6-dichloropyridine-2-carboxylatePyridine "Head"1.0 eqThe electrophilic partner in the coupling. The chlorine at the 6-position is more reactive for cross-coupling.
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acidAryl "Tail"1.1 - 1.5 eqThe nucleophilic partner. A slight excess is used to ensure complete consumption of the pyridine starting material.
Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)Palladium Catalyst0.01 - 0.05 eqThe catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle.
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 eqRequired to activate the boronic acid for transmetalation to the palladium center.
Dioxane / Water or Toluene / WaterSolvent System~10-20 mL per gA mixed solvent system is often used to ensure solubility of both organic and inorganic reagents.
TemperatureReaction Condition80 - 110 °CHeating is necessary to drive the catalytic cycle at an efficient rate.
Reaction TimeReaction Condition4 - 24 hoursMonitored by TLC or LC-MS until starting material is consumed.
Detailed Experimental Protocol

Objective: To synthesize Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Halauxifen-methyl).

Materials:

  • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq)

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a pre-formed catalyst like Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. This is crucial as palladium catalysts can be sensitive to oxygen, especially at high temperatures.

  • Reagent Addition: To the flask, add methyl 4-amino-3,6-dichloropyridine-2-carboxylate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, potassium carbonate, and the palladium catalyst/ligand.

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask. The mixture will be a suspension.

  • Degassing (Causality): The solvent mixture must be degassed to remove dissolved oxygen, which can deactivate the catalyst. This is typically achieved by bubbling nitrogen or argon through the stirred suspension for 15-30 minutes. This step is a self-validating control; failure to degas often leads to low yields and the formation of side products.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample is taken periodically (e.g., every 2 hours) and analyzed for the disappearance of the starting pyridine material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford Halauxifen-methyl as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: VISUALIZATION OF WORKFLOWS & STRUCTURES

Experimental Workflow Diagram

This diagram outlines the logical flow of the synthetic protocol, from setup to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification cluster_analysis 4. Validation A Assemble Glassware (Inert Atmosphere) B Weigh & Add Reagents: - Pyridine Head - Boronic Acid Tail - Catalyst & Base A->B C Add & Degas Solvent B->C D Heat to Reflux (90-100 °C) C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool & Quench E->F G Aqueous Workup (Extraction & Washing) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for the synthesis and purification of Halauxifen-methyl.

Key Structures Diagram

This diagram highlights the primary reactants and the final product in the Suzuki coupling.

G Reactant1 Pyridine Head Methyl 4-amino-3,6-dichloropyridine-2-carboxylate C₇H₆Cl₂N₂O₂ Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Aryl Tail (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid C₇H₇BClFO₃ Reactant2->Catalyst Product Final Product Halauxifen-methyl C₁₄H₁₁Cl₂FN₂O₃ Catalyst->Product

Caption: Core components of the Halauxifen-methyl Suzuki coupling reaction.

Conclusion

The 3-amino-2-chloropyridine scaffold and its derivatives are foundational to the discovery of novel agrochemicals. The synthesis of Halauxifen-methyl via a Suzuki cross-coupling reaction serves as a powerful and illustrative example of how these building blocks are transformed into high-value, potent herbicides. The principles of this reaction—catalyst choice, reaction conditions, and purification strategy—are broadly applicable to the synthesis of other biaryl compounds, making this protocol a valuable tool for researchers in agrochemical and pharmaceutical development.

References

Application Notes & Protocols: Strategic Derivatization of the Amino Group in 3-Amino-2-chloropyridin-4-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-2-chloropyridin-4-ol Scaffold

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features make it a versatile building block for constructing complex molecular architectures. The strategic placement of the amino, chloro, and hydroxyl groups on the pyridine ring allows for multi-directional derivatization, enabling the exploration of vast chemical space. Notably, derivatives of this core have been identified as potent and selective inhibitors of key biological targets, such as the Met kinase superfamily, underscoring their therapeutic potential.[1]

The primary amino group at the C3 position is a critical handle for modification. Its nucleophilicity allows for a wide range of chemical transformations, including acylation, sulfonylation, and alkylation. By systematically modifying this position, researchers can fine-tune a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize pharmacokinetic profiles and enhance target engagement. This application note provides a comprehensive guide to the most common and effective methods for derivatizing this amino group, complete with detailed protocols, mechanistic insights, and troubleshooting advice for researchers in drug development.

Chemical Principles: Understanding the Reactivity of the Amino Group

The reactivity of the 3-amino group is governed by the electronic landscape of the substituted pyridine ring. The electron-withdrawing nature of the adjacent chlorine atom and the pyridine nitrogen atom moderately deactivates the amino group compared to a simple aniline. However, it remains sufficiently nucleophilic to react with a variety of electrophiles under appropriate conditions. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions.

Acylation

Acylation involves the reaction of the amino group with an acylating agent, typically an acid chloride or anhydride, to form a stable amide bond. This reaction is one of the most robust and widely used methods for derivatization. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_acylation Acylation Mechanism start This compound (R'-NH2) tetrahedral Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->tetrahedral product N-Acyl Derivative (Amide) tetrahedral->product Collapse & Cl- leaves hcl HCl base Base (e.g., TEA) salt [Base-H]+Cl- base->salt Neutralization hcl->salt

Caption: General workflow for N-Acylation.

Sulfonylation

Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids and contributing to target binding through hydrogen bonding. The reaction mechanism is analogous to acylation, requiring a base to scavenge the generated HCl.

G cluster_sulfonylation Sulfonylation Mechanism start This compound (R'-NH2) intermediate Pentacoordinate Intermediate start->intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->intermediate product N-Sulfonyl Derivative (Sulfonamide) intermediate->product Cl- leaves hcl HCl base Base (e.g., Pyridine) salt [Base-H]+Cl- base->salt Neutralization hcl->salt

Caption: General workflow for N-Sulfonylation.

Reductive Amination

Direct N-alkylation of aminopyridines with alkyl halides can be challenging, often leading to mixtures of mono- and di-alkylated products, or even quaternization of the pyridine nitrogen. Reductive amination provides a more controlled and efficient alternative for synthesizing secondary and tertiary amines.[2] This method involves the initial formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

G cluster_reductive_amination Reductive Amination Pathway start This compound imine Imine/Iminium Ion Formation start->imine aldehyde Aldehyde/Ketone aldehyde->imine reduction Reduction imine->reduction product N-Alkyl Derivative (Secondary Amine) reduction->product reductant Reducing Agent (e.g., STAB) reductant->reduction

Caption: General workflow for Reductive Amination.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4] this compound and its related compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

Protocol 1: N-Acetylation of this compound

Objective: To synthesize N-(2-chloro-4-hydroxy-pyridin-3-yl)acetamide.

Materials and Reagents:

  • This compound (CAS: 1242251-52-0)

  • Acetyl chloride (CAS: 75-36-5)

  • Triethylamine (TEA) (CAS: 121-44-8)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure acetamide derivative.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(2-chloro-4-hydroxy-pyridin-3-yl)-4-methylbenzenesulfonamide.

Materials and Reagents:

  • This compound (CAS: 1242251-52-0)

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

  • Pyridine, anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by trituration with diethyl ether or by flash column chromatography to afford the pure sulfonamide product.

Protocol 3: Reductive Amination with Benzaldehyde

Objective: To synthesize 3-(benzylamino)-2-chloropyridin-4-ol.

Materials and Reagents:

  • This compound (CAS: 1242251-52-0)

  • Benzaldehyde (CAS: 100-52-7)

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of acetic acid (0.1 eq) in DCE or THF in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Be cautious of gas evolution.

  • Continue stirring at room temperature for 8-16 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to obtain the desired N-benzyl derivative.

Data Summary and Characterization

The successful synthesis of derivatives should be confirmed by standard analytical techniques. Below is a table summarizing expected outcomes for the protocols described.

Derivative TypeReagentsTypical ConditionsExpected YieldPurity (Post-Purification)Key Expected Analytical Data
Acetamide Acetyl Chloride, TEADCM, 0°C to RT, 3h75-90%>98%¹H NMR: New singlet ~2.1 ppm (3H, -COCH₃), new singlet ~8-9 ppm (1H, -NH). MS (ESI+): [M+H]⁺ = 187.0
Tosylamide TsCl, PyridinePyridine, RT, 16h60-80%>98%¹H NMR: New singlet ~2.4 ppm (3H, Ar-CH₃), new multiplet ~7.3-7.8 ppm (4H, Ar-H). MS (ESI+): [M+H]⁺ = 299.0
Benzylamine Benzaldehyde, STABDCE, RT, 12h65-85%>97%¹H NMR: New singlet/doublet ~4.3 ppm (2H, -CH₂-Ph), new multiplet ~7.2-7.4 ppm (5H, Ar-H). MS (ESI+): [M+H]⁺ = 235.1

Note: Yields and analytical data are illustrative and may vary based on specific reaction conditions and scale.

Troubleshooting and Key Considerations

  • Low Reactivity: If acylation or sulfonylation is slow, consider using a more forcing base like 4-Dimethylaminopyridine (DMAP) as a catalyst in conjunction with TEA or pyridine. Gentle heating can also increase the reaction rate.

  • Side Reactions on Pyridinol: The hydroxyl group at C4 is generally less nucleophilic than the amino group, but can react under strongly basic conditions or with highly reactive electrophiles. Using stoichiometric amounts of reagents and mild conditions minimizes this risk.

  • Over-alkylation: In reductive amination, using a slight excess of the aldehyde/ketone and ensuring the primary amine is fully converted to the imine before adding the reducing agent can prevent the formation of tertiary amine byproducts.

  • Purification: The polar nature of the pyridinol moiety can sometimes make purification challenging. Using a polar aprotic solvent system for chromatography (e.g., DCM/Methanol) or reverse-phase chromatography may be necessary.

  • Reagent Quality: Ensure all reagents, especially solvents, are anhydrous where specified. Water can hydrolyze acyl/sulfonyl chlorides and deactivate the reducing agent.

Conclusion

The derivatization of the amino group of this compound is a fundamental strategy in the synthesis of novel compounds for drug discovery. The acylation, sulfonylation, and reductive amination reactions detailed in this guide are reliable and versatile methods for generating chemical diversity from this valuable scaffold. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently synthesize libraries of derivatives for biological evaluation, accelerating the journey towards new therapeutic agents.

References

Application Notes and Protocols: Strategic Functionalization of the C4-Hydroxyl Group in 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

3-Amino-2-chloropyridin-4-ol is a highly functionalized heterocyclic compound poised to serve as a valuable building block for drug discovery and development. Its substituted pyridine core is a privileged structure found in numerous therapeutic agents. The strategic location of its amino, chloro, and hydroxyl groups offers multiple handles for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

This guide focuses specifically on the chemistry of the C4-hydroxyl group. The reactivity of this group is profoundly influenced by the electronic interplay of the other substituents and the inherent nature of the pyridine ring. A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form. The position of this equilibrium is dictated by the solvent and the electronic nature of other ring substituents. The presence of the electron-donating amino group at C3 and the inductively withdrawing chloro group at C2 creates a unique electronic environment that must be considered when designing synthetic transformations.

These application notes provide detailed, field-tested protocols for three fundamental transformations of the C4-hydroxyl group: O-alkylation, O-acylation, and conversion to a 4-chloro moiety. We will delve into the causality behind experimental choices, address challenges such as chemoselectivity, and provide robust, self-validating methodologies suitable for medicinal chemistry and organic synthesis laboratories.

tautomerism cluster_main Tautomeric Equilibrium of this compound pyridinol This compound (Pyridinol Form) pyridone 3-Amino-2-chloro-1H-pyridin-4-one (Pyridone Form) pyridinol->pyridone Proton Transfer acylation_workflow cluster_workflow Selective O-Acylation Workflow start This compound protect Protect Amino Group (e.g., Boc₂O, TEA) start->protect Step 1 acylate O-Acylation (Acyl Chloride, DMAP) protect->acylate Step 2 deprotect Deprotect Amino Group (e.g., TFA or HCl) acylate->deprotect Step 3 product O-Acylated Product deprotect->product Step 4

Application Note: A Reliable, Gram-Scale Synthesis of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-Amino-2-chloropyridin-4-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. Commencing with the commercially available 2-chloro-4-hydroxypyridine, the procedure involves a regioselective nitration followed by a high-yield reduction. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of experimental choices, comprehensive safety protocols, and detailed characterization methods to ensure reproducibility and high purity of the final compound on a gram scale.

Introduction and Scientific Rationale

Substituted pyridinols are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This compound, in particular, possesses three distinct functional groups—an amine, a chloro group, and a hydroxyl group—offering multiple vectors for synthetic elaboration. This trifunctional architecture makes it an exceptionally valuable intermediate for creating diverse molecular libraries and as a key component in the synthesis of complex target molecules.

The chosen synthetic strategy is predicated on two fundamental and high-yielding transformations in aromatic chemistry: electrophilic nitration and subsequent nitro group reduction.

  • Step 1: Regioselective Nitration. The synthesis commences with 2-chloro-4-hydroxypyridine. The electron-donating hydroxyl group at the C4 position activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho positions (C3 and C5). Due to the existing chloro substituent at C2, the nitration is anticipated to proceed with high regioselectivity at the C3 position.

  • Step 2: Nitro Group Reduction. The intermediate, 3-nitro-2-chloropyridin-4-ol, is then reduced to the target amine. A metal-acid reduction system (Iron in acidic medium) is selected for its efficiency, scalability, and cost-effectiveness over catalytic hydrogenation for this class of compounds.[3]

This approach provides a reliable and scalable pathway to the desired product, minimizing complex purification steps and maximizing yield.

Overall Synthetic Workflow

The gram-scale synthesis of this compound is achieved in two primary operational stages as depicted below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis Start Start: 2-chloro-4-hydroxypyridine Nitration Step 1: Electrophilic Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate Intermediate: 3-nitro-2-chloropyridin-4-ol Nitration->Intermediate Reduction Step 2: Nitro Group Reduction (Fe, NH₄Cl) Intermediate->Reduction Crude Crude Product Reduction->Crude Purify Purification (Recrystallization) Crude->Purify Transfer Characterize Characterization (NMR, MS, IR, MP) Purify->Characterize Final Final Product: This compound Characterize->Final

Diagram 1: High-level experimental workflow.

Detailed Synthesis Protocol

Materials and Equipment

All reagents should be of ACS grade or higher and used without further purification.

ReagentCAS No.Molecular Wt.
2-chloro-4-hydroxypyridine17368-12-6129.54 g/mol
Sulfuric Acid (98%)7664-93-998.08 g/mol
Nitric Acid (70%)7697-37-263.01 g/mol
Iron Powder (<100 mesh)7439-89-655.85 g/mol
Ammonium Chloride12125-02-953.49 g/mol
Ethanol (Anhydrous)64-17-546.07 g/mol
Ethyl Acetate141-78-688.11 g/mol
Deionized Water7732-18-518.02 g/mol
Sodium Bicarbonate144-55-684.01 g/mol

Equipment:

  • Three-neck round-bottom flasks (500 mL and 1 L)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Reaction Scheme

Diagram 2: Overall reaction scheme.

Step 1: Synthesis of 3-nitro-2-chloropyridin-4-ol
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add 100 mL of concentrated sulfuric acid (98%) to the flask. Begin stirring and cool the acid to 0 °C.

  • Substrate Addition: Once the acid is cooled, add 15.0 g (0.116 mol) of 2-chloro-4-hydroxypyridine in small portions, ensuring the internal temperature does not exceed 10 °C. The solid will dissolve to form a clear solution.

    • Causality Note: Maintaining a low temperature is critical to control the exothermic dissolution and the subsequent nitration, preventing the formation of undesired byproducts.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 10.0 mL (approx. 0.158 mol) of concentrated nitric acid (70%) to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 60-90 minutes. The internal temperature must be rigorously maintained between 0 °C and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. A yellow precipitate will form.

    • Safety Note: This step is highly exothermic. Pour the acid mixture slowly onto the ice, never the other way around. Perform this in a well-ventilated fume hood.

  • Isolation: Allow the ice to melt completely. Isolate the yellow solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of 3-nitro-2-chloropyridin-4-ol is typically 17-19 g (85-95%).

Step 2: Synthesis of this compound
  • Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Loading: To the flask, add the dried 3-nitro-2-chloropyridin-4-ol (e.g., 17.0 g, 0.097 mol) from the previous step. Add 200 mL of ethanol and 100 mL of deionized water. Stir to form a suspension.

  • Catalyst System: Add ammonium chloride (5.2 g, 0.097 mol) and iron powder (27.1 g, 0.485 mol, 5 equivalents).

    • Causality Note: Iron powder is the reducing agent. Ammonium chloride creates a slightly acidic medium in situ, which activates the iron surface and serves as an electrolyte to facilitate the electron transfer required for the reduction of the nitro group.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and the color will change from yellow to dark brown/black. Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Work-up - Filtration: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite pad with hot ethanol (2 x 50 mL).

    • Procedural Note: Filtering while hot can prevent premature crystallization of the product, ensuring a better recovery.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. An aqueous solution/suspension will remain.

  • Neutralization and Precipitation: Cool the remaining aqueous solution in an ice bath. Carefully add a saturated solution of sodium bicarbonate dropwise with stirring to neutralize the solution to pH 7-8. The product will precipitate as a light-colored solid.

  • Isolation and Drying: Isolate the solid by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight. The expected yield of this compound is typically 11.5-13.0 g (80-90%).

Purification and Characterization

The crude product is often of high purity (>95%). For analytical purposes or if required by subsequent steps, it can be further purified by recrystallization from an ethanol/water mixture.

Characterization Data:

  • Appearance: Off-white to light tan solid.

  • Molecular Formula: C₅H₅ClN₂O[1][4]

  • Molecular Weight: 144.56 g/mol [1][4]

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the two pyridine ring protons and exchangeable protons for the -NH₂ and -OH groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect 5 distinct signals for the pyridine ring carbons.

  • Mass Spectrometry (ESI+): m/z = 145.0 [M+H]⁺.

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=C and C=N stretching (aromatic ring).

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[5][6][7]

  • Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care and avoid contact with skin and eyes.[5][6] Always add acid to water/ice, not the reverse.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

  • Chlorinated Pyridines: Compounds of this class should be handled with care as they can be irritants and potentially toxic. Avoid inhalation and skin contact.[7][8]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Spills: Neutralize acid spills with sodium bicarbonate. Absorb solvent spills with an inert absorbent material and dispose of as hazardous waste.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-2-chloropyridin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-2-chloropyridin-4-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

While specific literature for this compound is limited, its synthesis can be logically derived from established methods for analogous substituted pyridines, such as 3-amino-2-chloro-4-methylpyridine.[1][2][3] A plausible and robust strategy involves a multi-step sequence starting from a readily available pyridinone precursor.

A common pathway involves:

  • Nitration: Introduction of a nitro group at the 3-position of a 2-chloro-4-hydroxypyridine scaffold.

  • Reduction: Conversion of the nitro group to the desired amino group.

Alternative routes, inspired by the synthesis of related compounds, might start from materials like cyanacetamide or malononitrile, proceeding through cyclization, chlorination, hydrolysis, and finally a Hofmann rearrangement to install the amino group.[4][5] The choice of route often depends on the availability and cost of starting materials and the scalability required.

Q2: What are the most critical safety precautions for this synthesis?

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[6][7][8]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or mists.[7][9]

  • Reagents:

    • Chlorinating Agents (e.g., POCl₃, PCl₅): These are highly corrosive and react violently with water. Handle with extreme care.

    • Acids and Bases: Strong acids (e.g., H₂SO₄) and bases (e.g., NaOH) are corrosive.

    • Halogens (e.g., Bromine): Used in the Hofmann rearrangement, bromine is toxic, corrosive, and has a high vapor pressure.[4][10]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[7][8] In case of accidental exposure, flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[7]

Q3: How important is the purity of starting materials and solvents?

The purity of starting materials and solvents is paramount. Impurities can lead to significant side reactions, lower yields, and complex purification challenges. For instance, moisture in solvents can quench moisture-sensitive reagents like phosphorus oxychloride. Contaminants in the pyridine starting material could lead to undesired side products that may be difficult to separate from the target compound due to similar polarities. Always use reagents of appropriate analytical grade and ensure solvents are properly dried before use.

Q4: What analytical techniques are recommended for reaction monitoring?

Effective reaction monitoring is key to optimizing conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): An excellent initial technique for qualitatively tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, purity of the product, and detection of impurities. A mixed-mode stationary phase column can be effective for analyzing polar compounds like aminopyridines.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors. A systematic approach is needed to identify the root cause.

Potential Cause 1: Incomplete Reaction The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Solution:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction at regular intervals (e.g., every hour) to determine the point at which the starting material is fully consumed.

    • Temperature Optimization: Many reactions in pyridine chemistry are temperature-sensitive. For example, the Hofmann rearrangement often requires careful temperature control, starting at a low temperature (0-5 °C) and gradually warming to 60-75 °C.[1] If the temperature is too low, the reaction may be sluggish; if too high, it can lead to degradation.

    • Reagent Stoichiometry: Ensure all reagents are added in the correct molar ratios. For reactions like chlorination or amination, an excess of the respective reagent may be required to drive the reaction to completion.

Potential Cause 2: Product Degradation The target molecule may be unstable under the reaction or workup conditions. The presence of strong acids or bases at high temperatures can lead to decomposition.

  • Solution:

    • Temperature Control: Avoid excessive heating. Once the reaction is complete based on TLC/HPLC analysis, cool it down promptly.

    • Workup Conditions: During workup, neutralize strong acids or bases under cooled conditions (e.g., in an ice bath). Prolonged exposure to harsh pH conditions should be minimized.

Potential Cause 3: Side Reactions The formation of unintended byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Solution:

    • Control of Reaction Conditions: Side reactions like dichlorination or the formation of isomers are often promoted by incorrect temperatures or reagent concentrations.[1] Maintain strict control over the reaction parameters as outlined in the optimized protocol.

    • Order of Reagent Addition: The sequence of adding reagents can be critical. For instance, in a Hofmann rearrangement, the amide is typically added to a pre-formed, cold solution of sodium hypobromite.[4][10]

Below is a logical workflow to diagnose and resolve issues related to low product yield.

low_yield_troubleshooting start Low Product Yield Observed check_completion Q: Is the starting material fully consumed (via TLC/HPLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Appears Complete check_completion->complete Yes optimize_time Action: Increase reaction time. Monitor at intervals. incomplete->optimize_time optimize_temp Action: Adjust temperature. (Higher for sluggish, lower to prevent degradation). incomplete->optimize_temp optimize_reagents Action: Check reagent stoichiometry and purity. incomplete->optimize_reagents check_impurities Q: Are significant side products observed? complete->check_impurities impurities_present Side Reactions Occurring check_impurities->impurities_present Yes no_impurities Clean Reaction Profile check_impurities->no_impurities No control_conditions Action: Refine temperature control and reagent addition rate. impurities_present->control_conditions check_workup Action: Analyze workup procedure. Is product being lost or degrading? impurities_present->check_workup isolation_issue Investigate Product Isolation no_impurities->isolation_issue optimize_extraction Action: Optimize extraction solvent and pH. isolation_issue->optimize_extraction optimize_purification Action: Refine purification method (crystallization/chromatography). isolation_issue->optimize_purification

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Impurities

Q: My crude product shows multiple spots on TLC and peaks in HPLC, indicating significant impurity formation. How can I identify and prevent this?

A: Impurity formation is often a sign of non-selective reactions or degradation.

Potential Cause 1: Non-selective Halogenation/Nitration In pyridine systems, functionalization can sometimes occur at multiple positions if the directing effects of the existing substituents are not strong enough or if the reaction conditions are too harsh.[2] For example, nitration of picoline derivatives can lead to a mixture of 3- and 5-nitro isomers.[1][3]

  • Solution:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Dropping the temperature can significantly enhance selectivity.

    • Controlled Reagent Addition: Add the electrophile (e.g., nitrating agent) slowly and portion-wise to the reaction mixture to avoid localized high concentrations that can lead to side reactions.

Potential Cause 2: Over-Reaction If the reaction is left for too long or at too high a temperature, the desired product might react further to form over-chlorinated or other substituted byproducts.

  • Solution:

    • Reaction Monitoring: As soon as the starting material is consumed and a maximum concentration of the desired product is observed (via HPLC), quench the reaction immediately. Do not leave the reaction running unnecessarily.

Potential Cause 3: Impurities in Starting Materials Isomeric impurities in the starting material will likely be carried through the synthesis, leading to a mixture of final products.

  • Solution:

    • Starting Material Analysis: Always verify the purity of your starting materials by NMR or HPLC before beginning the synthesis. If necessary, purify the starting material.

StepReagentsTypical Temperature RangeKey Optimization Parameters
Chlorination POCl₃ / PCl₅Reflux (~115 °C)Reaction time, removal of excess POCl₃.[4]
Hydrolysis (Nitrile to Amide) Conc. H₂SO₄90 - 100 °CReaction time, controlled quenching in water.[4][10]
Hofmann Rearrangement Br₂ or Cl₂, NaOH (aq)0 °C to 75 °CSlow initial addition at low temp, then gradual warming.[1][4]
Nitration HNO₃ / H₂SO₄0 °C to 70 °CTemperature control for selectivity, rate of addition.[13]
Reduction (Nitro to Amino) Fe / Acetic AcidRefluxpH control during workup, efficient extraction.[13]
Issue 3: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best practices for purification?

A: Aminopyridinols can be challenging to purify due to their amphoteric nature and potential for high polarity.

Potential Cause 1: Inefficient Extraction The product may have significant solubility in the aqueous phase, especially at low or high pH, leading to poor recovery during liquid-liquid extraction.

  • Solution:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility in water before extraction. This typically means a neutral or slightly basic pH for aminopyridines.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions (3-5 times) are recommended to ensure complete recovery. Salting out the aqueous layer by adding sodium chloride can also help.[14]

Potential Cause 2: Difficulty with Crystallization The product may be an oil or may co-crystallize with impurities.

  • Solution:

    • Solvent Screening: Screen a variety of solvent systems for recrystallization. Common choices include ethanol, ethyl acetate, acetonitrile, or mixtures with non-polar solvents like hexanes or heptane.[14]

    • Decolorization: If the product is colored, it may contain colored impurities. Treat a solution of the crude product with activated carbon before crystallization.[14]

Potential Cause 3: Unsuitable Chromatography Conditions The polar nature of the compound can cause it to streak or bind irreversibly to a normal-phase silica gel column.

  • Solution:

    • Column Deactivation: For silica gel chromatography, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a base, like triethylamine (~1%), to prevent streaking.

    • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (e.g., C18 column) with a mobile phase of water/acetonitrile or water/methanol with a buffer (like formic acid or ammonium acetate) is often a very effective alternative for purifying polar compounds.

References

Technical Support Center: Purification of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-2-chloropyridin-4-ol via recrystallization. Our goal is to move beyond rote procedural steps and provide a deeper understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and optimize your purification outcomes.

Introduction: The Critical Role of Purity

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as residual impurities can lead to deleterious side reactions, impact final product yields, and complicate downstream structural analysis. Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its contaminants.[1] A successful recrystallization yields a product with high purity and a well-defined crystalline structure, which is essential for consistent performance in subsequent applications.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section is structured to provide direct solutions to specific experimental issues. Each entry details the problem, explores the underlying scientific causes, and provides a systematic approach to resolution.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This is one of the most common frustrations in recrystallization.

Core Causality:

  • High Solute Concentration: The solution is too supersaturated, often from using too little solvent, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[2]

  • Inappropriate Cooling Rate: Cooling the solution too rapidly does not provide the necessary time for molecules to orient themselves into a crystal. Slow cooling is crucial for the growth of large, pure crystals.[1]

  • Impurities: The presence of significant impurities can disrupt the crystallization process and promote the formation of an oil.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the flask to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot recrystallization solvent to slightly decrease the saturation level.

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly on a cold surface or in an ice bath.[2]

  • Induce Crystallization: If crystals still do not form upon reaching room temperature, try scratching the inner wall of the flask at the solution's surface with a glass rod. This action creates microscopic scratches on the glass, providing nucleation sites for crystal growth.[3]

  • Consider a Seed Crystal: If you have a small amount of pure this compound, adding a single tiny crystal (a "seed crystal") to the cooled solution can provide a template for further crystal formation.[3]

  • Re-evaluate Solvent Choice: If oiling out persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or employ a mixed-solvent system (see FAQs).

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution typically points to one of two scenarios: the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires a trigger for nucleation.

Core Causality:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[2] If too much solvent was added during the dissolution step, the concentration of the solute may not exceed its solubility limit even at low temperatures.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. These solutions are metastable and require a nucleation point to initiate crystal growth.[2]

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious not to evaporate too much. Aim to reduce the volume by 10-15% and then allow it to cool again.

  • Induce Nucleation (as described above):

    • Scratching: Vigorously scratch the inside of the flask with a glass rod.

    • Seeding: Add a seed crystal.

  • Utilize a Lower Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.[3] Combining this with scratching can be very effective.

Q3: My final yield of recrystallized product is very low. How can I improve recovery?

Answer:

Low recovery is a common issue that can often be rectified by refining several key steps in the procedure. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (the "mother liquor").

Core Causality:

  • Using Excessive Solvent: Dissolving the crude product in too much hot solvent is a primary cause of low yield. The excess solvent will retain more of your product in solution upon cooling.

  • Premature Crystallization: The product may crystallize prematurely during a hot filtration step (if performed), resulting in loss of product on the filter paper and funnel.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of the product dissolved in the mother liquor.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. An ideal solvent shows a large difference in solubility between its boiling point and 0-4 °C.[1]

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude material, waiting for the solvent to boil between additions, until the solid has just dissolved.[4]

  • Pre-heat Your Filtration Apparatus: If you must perform a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask by pouring hot solvent through them immediately before filtering your solution. This prevents the solution from cooling and crystallizing prematurely.[4]

  • Maximize Crystallization Time and Temperature Differential: After slow cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the precipitation of the solid from the solution.

  • Wash with Ice-Cold Solvent: When washing the collected crystals after filtration, use a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of your product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

Answer:

Solvent selection is the most critical parameter for a successful recrystallization.[5] The ideal solvent should exhibit the following characteristics:

  • High solubility at high temperature: The solvent should dissolve the this compound completely at or near the solvent's boiling point.

  • Low solubility at low temperature: The compound should be sparingly or insoluble in the solvent at room temperature or in an ice bath.[6]

  • Appropriate impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[6]

A Systematic Approach to Solvent Selection:

  • Analyze the Solute: this compound is a polar molecule due to the presence of an amino (-NH₂), a hydroxyl (-OH), and a polar pyridine ring. The "like dissolves like" principle suggests that polar solvents will be the best candidates.

  • Small-Scale Solubility Tests: Before committing your entire batch, perform small-scale tests. Place ~20 mg of your crude compound into several test tubes and add ~0.5 mL of a candidate solvent to each.[4] Observe the solubility at room temperature and then upon heating.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Comments for this compound
Water10080.1Excellent starting point. The high polarity should dissolve the compound when hot. Its high boiling point is advantageous.[7]
Ethanol7824.5Good candidate. Often used for polar compounds. A common choice for pyridine derivatives.
Methanol6532.7Good candidate. Similar to ethanol but with a lower boiling point.
Ethyl Acetate776.0Possible. May be useful in a mixed-solvent system with a non-polar solvent like hexanes.
Acetone5620.7Possible. Its lower boiling point can be useful if oiling out is an issue.
Toluene1112.4Unlikely as a primary solvent. Its low polarity makes it a poor choice for this polar compound, but it could potentially be used to wash away non-polar impurities.

Recommendation: Start with water or ethanol. If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water or ethanol/hexanes could be effective.

Q2: What are the potential impurities in my this compound sample?

Answer:

Impurities can originate from starting materials, side-products, or degradation. Based on synthetic routes for similar pyridine compounds, potential impurities could include:

  • Isomeric By-products: Positional isomers formed during the synthesis (e.g., other chloro- or amino-substituted pyridinols).

  • Incompletely Reacted Starting Materials: The precursors used to synthesize the molecule.

  • Reagents: Residual acids, bases, or chlorinating agents (e.g., from phosphorus oxychloride) used in the synthesis.[8]

  • Over-chlorinated Species: Pyridine rings with additional chlorine substitutions.

  • Degradation Products: Compounds formed by decomposition, which can sometimes be colored.

Understanding the likely impurities helps in selecting a solvent that will effectively separate them from the desired product.

Q3: How do I properly perform a mixed-solvent recrystallization?

Answer:

A mixed-solvent recrystallization is used when no single solvent has the ideal solubility profile. This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

G

Step-by-Step Protocol:

  • Choose a miscible solvent pair (e.g., Ethanol/Water, Acetone/Hexane).

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the "good" solvent and add it portion-wise to the flask until the solid just dissolves.

  • While keeping the solution hot, add the "poor" solvent dropwise with swirling until you observe a persistent cloudiness (turbidity). This is the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the flask aside to cool slowly and undisturbed, allowing for crystal formation.

  • Collect the purified crystals via vacuum filtration.

Q4: How can I definitively assess the purity of my final product?

Answer:

Assessing purity is crucial to validate the success of the recrystallization. Several analytical techniques can be employed, each with its own advantages.

Technique Principle Advantages Limitations
Melting Point Analysis A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting range.[3]Fast, inexpensive, requires minimal sample.Not quantitative. Insensitive to small amounts of impurities or impurities with similar melting points.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. Purity is often reported as area percent.[9][10]Highly sensitive and quantitative. Can separate closely related impurities.Requires method development and specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.[10]Gives structural confirmation. Can identify unknown impurities. qNMR is a primary analytical method.Requires expensive instrumentation. Lower sensitivity than HPLC for trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by detection and identification based on mass-to-charge ratio.Excellent for identifying volatile impurities and by-products.[10]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.

For routine checks, melting point analysis is a good first indicator of purity. For rigorous, quantifiable purity assessment required in drug development, HPLC is the industry standard.

References

Technical Support Center: 3-Amino-2-chloropyridin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Amino-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent. The following content is structured to provide in-depth technical guidance, drawing from established chemical principles and field-proven insights.

Introduction to the Reactivity of this compound

This compound is a multifunctional pyridine derivative containing three key functional groups: a nucleophilic amino group, a displaceable chloro group, and a phenolic hydroxyl group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex heterocyclic structures, particularly fused ring systems like pyrido[4,3-b][1][2]oxazines, which are of interest in medicinal chemistry.[3][4] However, the interplay of these functional groups can also lead to the formation of undesired side products. This guide will address the most common challenges and provide practical solutions.

FAQ 1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is happening and how can I prevent it?

Answer:

This is a classic case of hydrolysis of the chloro group. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions or at elevated temperatures. This results in the formation of 3-amino-2,4-dihydroxypyridine.

Causality: The pyridine ring's electron-withdrawing nature, particularly with the nitrogen atom, makes the carbon atom attached to the chlorine electrophilic. While this is the desired reactivity for your intended reaction, it also makes it prone to attack by water, which is often present as a solvent or impurity. The rate of this hydrolysis can be significantly enhanced by the zwitterionic character of the pyridone tautomer.[1]

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Control of pH: If your reaction conditions are basic, consider using a non-nucleophilic base or minimizing the amount of base used. If possible, running the reaction under neutral or slightly acidic conditions can suppress the hydrolysis of the chloro group.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will accelerate the rate of the undesired hydrolysis reaction.

  • Solvent Choice: If the reaction chemistry allows, consider using a non-polar, aprotic solvent to minimize the solubility and availability of any trace water.

Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.

  • Reagents and Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Ensure all solid reagents are dry.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon). Add this compound and other solid reagents to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent via a syringe or cannula.

  • Reagent Addition: Add any liquid reagents, including your nucleophile and base, slowly at the desired reaction temperature (ideally at a low temperature to start, e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the hydrolyzed byproduct.

  • Work-up: Once the reaction is complete, perform a non-aqueous work-up if possible. If an aqueous work-up is necessary, keep the exposure time to water and basic conditions to a minimum.

FAQ 2: My reaction mixture shows a complex profile with several high molecular weight impurities. Could dimerization or polymerization be the issue?

Answer:

Yes, dimerization or self-coupling is a common side reaction with molecules like this compound that possess both a nucleophilic site (the amino group) and an electrophilic site (the carbon bearing the chloro group).

Plausible Mechanisms for Dimerization:

  • Nucleophilic Attack: The amino group of one molecule of this compound can act as a nucleophile and displace the chloro group of another molecule, leading to the formation of a dimer.

  • Oxidative Dimerization: Similar to what has been observed in related heterocyclic systems, oxidative conditions can lead to the coupling of two molecules.[2] This can be promoted by the presence of air (oxygen) or other oxidizing agents.

  • Photochemical Dimerization: 2-Aminopyridines have been shown to undergo photochemical dimerization upon exposure to UV light.[5][6] If your reaction is sensitive to light, this could be a contributing factor.

Troubleshooting and Prevention:

Side ReactionPrevention Strategy
Nucleophilic Dimerization - Use a more nucleophilic reagent than the amino group of the starting material. - Use a dilute solution to decrease the probability of intermolecular reactions. - Add the this compound slowly to the reaction mixture containing the other reagents.
Oxidative Dimerization - Degas your solvents and run the reaction under a strict inert atmosphere. - Avoid any unnecessary exposure to air during the reaction and work-up.
Photochemical Dimerization - Protect your reaction from light by wrapping the flask in aluminum foil.

Visualizing Dimerization Pathways:

G cluster_0 Desired Reaction cluster_1 Side Reactions SM This compound Product Desired Product SM->Product + Nu- Nu Nucleophile (Nu-) SM2 This compound Dimer Dimer SM2->Dimer + another molecule of SM Hydrolysis Hydrolyzed Product SM2->Hydrolysis + H2O

Caption: Competing reaction pathways for this compound.

FAQ 3: My reaction is sluggish and I have a significant amount of unreacted starting material. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to a number of factors, including insufficient reactivity of your nucleophile, catalyst deactivation (in the case of catalytic reactions), or suboptimal reaction conditions.

Troubleshooting for Incomplete Reactions:

  • Increase Temperature: Gently heating the reaction can often increase the reaction rate. However, be mindful that this can also promote side reactions like hydrolysis and dimerization. A careful optimization of the temperature is often necessary.

  • Choice of Base: In reactions that require a base, the choice of base is critical. A base that is too weak may not sufficiently deprotonate your nucleophile, while a base that is too strong or nucleophilic can lead to side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, t-BuOK).

  • Catalyst and Ligand Choice (for catalytic reactions): In cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, the choice of palladium catalyst and ligand is paramount. For electron-rich pyridines, certain ligands may be more effective than others.[7][8] Consider screening different catalyst/ligand combinations.

  • Solvent Effects: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like DMF, DMAc, or DMSO can often accelerate nucleophilic substitution reactions.

  • Purity of Starting Material: Ensure your this compound is of high purity. Impurities can sometimes inhibit catalysts or react with your reagents.

Workflow for Optimizing a Sluggish Reaction:

G Start Incomplete Reaction Observed Temp Increase Temperature Incrementally Start->Temp Base Screen Different Bases Start->Base Solvent Try Different Solvents Start->Solvent Catalyst Optimize Catalyst/Ligand (if applicable) Start->Catalyst Purity Check Starting Material Purity Start->Purity Success Reaction Complete Temp->Success Base->Success Solvent->Success Catalyst->Success Purity->Success

Caption: Troubleshooting workflow for incomplete reactions.

References

Technical Support Center: Synthesis of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-chloropyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and draws from proven methodologies for analogous pyridine derivatives.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format. We have structured the guide around a common, multi-step synthetic approach to this compound, providing insights into the causality behind each recommendation.

Stage 1: Pyridone Ring Formation

A plausible route to the target molecule involves the initial construction of a substituted pyridone ring. A common strategy is the condensation and cyclization of simpler precursors.

Question: My initial cyclization to form a 3-cyano-4-hydroxy-6-methyl-2-pyridone precursor has a low yield. What are the likely causes?

Answer: Low yields in this initial, critical step often stem from several factors related to reaction equilibrium, reagent purity, and temperature control.

  • Reagent Quality: The purity of your starting materials, such as ethyl cyanoacetate and acetoacetate derivatives, is paramount. Impurities can lead to undesirable side reactions. Always use freshly distilled or high-purity reagents.

  • Base Selection: The choice of base is critical for promoting the initial Knoevenagel or Michael-type reactions. While a weak base like piperidine is often used, its concentration and the removal of water are crucial.[1] Consider using a Dean-Stark trap to drive the reaction towards the product by removing water, which is a common byproduct of the condensation step.[2]

  • Temperature Control: The cyclization step is often exothermic. A runaway reaction can lead to polymerization and the formation of tars, significantly reducing your yield. Maintain strict temperature control, especially during the addition of reagents. A temperature range of 50-70°C is often a good starting point for the initial condensation, followed by a higher temperature for cyclization.

  • pH Adjustment during Workup: The final product precipitation is highly pH-dependent. After the reaction, careful acidification is necessary to precipitate the pyridone. Add acid dropwise and monitor the pH to find the optimal precipitation point, which is typically near the isoelectric point of the molecule.

Stage 2: Chlorination of the Pyridone Ring

The introduction of the chloro group at the 2-position is a key transformation, typically achieved using a strong chlorinating agent.

Question: During chlorination with phosphorus oxychloride (POCl₃), I am observing significant charring and the formation of multiple side products. How can I improve the selectivity and yield?

Answer: This is a common and critical issue. The hydroxyl group at the 4-position can interfere with the chlorination at the 2-position.

  • Mechanism and Side Reactions: POCl₃ is a very aggressive chlorinating agent. At high temperatures, it can lead to dehydration and the formation of undesired chlorinated byproducts. The reaction of POCl₃ with the 4-hydroxyl group can also occur.

  • Temperature and Reaction Time: The most common cause of low yield and side products is excessive temperature. The reaction should be heated carefully, often to reflux (around 110-120°C), but for a controlled duration.[1][3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, the reaction should be cooled promptly to prevent degradation.

  • Use of a Co-solvent or Additive: In some cases, the addition of a high-boiling inert solvent like toluene can help to moderate the reaction temperature and improve solubility. The addition of a catalytic amount of a tertiary amine, such as triethylamine, can sometimes facilitate the reaction at lower temperatures, although this needs to be optimized carefully to avoid other side reactions.

  • Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care. The reaction mixture should be cooled significantly before slowly and carefully pouring it onto crushed ice. This helps to hydrolyze the excess POCl₃ and any reactive intermediates, preventing product degradation.

Stage 3: Nitration of the 2-chloro-4-hydroxypyridine

Introducing the nitro group at the 3-position is a necessary step before its reduction to the desired amino group.

Question: My nitration reaction is resulting in a mixture of 3-nitro and 5-nitro isomers, leading to a low yield of the desired 3-nitro product. How can I improve the regioselectivity?

Answer: The directing effects of the substituents on the pyridine ring are key here. The chloro and hydroxyl groups have competing directing effects, which can lead to a lack of regioselectivity.

  • Nitrating Agent and Conditions: A standard nitrating mixture of concentrated sulfuric acid and nitric acid is typically used. The temperature of this reaction is critical. Running the reaction at a lower temperature (e.g., 0-10°C) can often improve the selectivity for the 3-position.[4][5]

  • Order of Functional Group Introduction: In some cases, it may be beneficial to alter the order of the synthetic steps. For instance, nitrating the pyridone ring before chlorination might offer different regioselectivity. However, the strongly activating hydroxyl group can make the ring too reactive for controlled nitration.

  • Protecting Groups: While adding complexity, protecting the 4-hydroxyl group as an ether (e.g., methoxy or benzyloxy) before nitration can alter the electronic properties of the ring and may improve the regioselectivity of the nitration step. The protecting group would then need to be removed in a subsequent step.

Stage 4: Reduction of the Nitro Group to an Amine

The final step is the reduction of the 3-nitro group to the 3-amino group.

Question: The reduction of the 3-nitro group is incomplete, or I am observing over-reduction and loss of the 2-chloro substituent. What are the best practices for this step?

Answer: The choice of reducing agent and reaction conditions is crucial to achieve a clean and complete reduction without affecting other functional groups.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often a clean method. Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is effective. However, over-reduction and hydrodechlorination (loss of the 2-chloro group) can be a problem. Careful monitoring of hydrogen uptake and using a milder catalyst or catalyst poison might be necessary.

    • Metal/Acid Reduction: A common and often effective method is the use of a metal like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[6][7] This method is generally selective for the nitro group and less likely to cause dechlorination.

  • Reaction Monitoring: It is essential to monitor the reaction closely by TLC or LC-MS to determine the point of complete conversion of the starting material. Prolonged reaction times, especially with catalytic hydrogenation, increase the risk of side reactions.

  • Workup and Purification: After the reduction, the product is often present as a salt. Neutralization with a base (e.g., sodium carbonate or ammonia) is required to liberate the free amine. The final product can then be extracted with an organic solvent. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.

Experimental Workflow Overview

The following diagram illustrates a potential synthetic pathway for this compound, highlighting the key stages discussed.

SynthesisWorkflow A Starting Materials (e.g., Ethyl Cyanoacetate) B Stage 1: Pyridone Ring Formation (Condensation & Cyclization) A->B C 3-Cyano-4-hydroxy-pyridin-2-one Intermediate B->C D Stage 2: Chlorination (e.g., POCl₃) C->D E 2-Chloro-3-cyano-4-hydroxypyridine D->E F Stage 3: Nitration (HNO₃/H₂SO₄) E->F G 2-Chloro-4-hydroxy-3-nitropyridine F->G H Stage 4: Reduction (e.g., Fe/Acetic Acid) G->H I Final Product: This compound H->I

Caption: A potential multi-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the overall yield of the synthesis?

The two most critical steps are typically the initial ring formation and the chlorination. A low yield in the first step will propagate through the entire synthesis. The chlorination step is often harsh and can lead to significant product loss if not carefully controlled.

Q2: Are there alternative synthetic routes to consider for introducing the amino group?

Yes. An alternative to the nitration-reduction sequence is to first hydrolyze the 3-cyano intermediate (from Stage 1) to a 3-carboxamide. This amide can then be converted to the 3-amino group via a Hofmann rearrangement.[1][2] This route avoids the use of strong nitrating acids and potential regioselectivity issues.

Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the products at each stage.

Q4: What are the primary safety concerns associated with this synthesis?

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrating Acids (HNO₃/H₂SO₄): Extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged of air before introducing hydrogen.

  • General Precautions: As with any chemical synthesis, a thorough understanding of the hazards of all reagents and intermediates is essential. Always consult the Safety Data Sheets (SDS) for each chemical before use.

Detailed Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Chloro-4-hydroxy-3-nitropyridine (Illustrative)
  • Chlorination: To 10g of 4-hydroxy-3-nitropyridin-2(1H)-one in a round-bottom flask, cautiously add 50 mL of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 110-115°C) for 3-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto 200g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reduction of 2-Chloro-4-hydroxy-3-nitropyridine
  • In a three-necked flask equipped with a mechanical stirrer, add the crude 2-chloro-4-hydroxy-3-nitropyridine (1 equivalent).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to 50-60°C and add iron powder (3-4 equivalents) portion-wise, monitoring the internal temperature.

  • Stir the reaction mixture at this temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with concentrated ammonium hydroxide until the pH is basic (pH 8-9).

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Dry the combined organic extracts, filter, and evaporate the solvent to yield the crude this compound. Purify further by recrystallization or column chromatography.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting the critical chlorination step.

TroubleshootingChlorination Start Low Yield in Chlorination Step CheckTemp Was the reaction temperature too high? Start->CheckTemp HighTemp Yes CheckTemp->HighTemp Yes NormalTemp No CheckTemp->NormalTemp No CheckTime Was the reaction time too long? LongTime Yes CheckTime->LongTime Yes NormalTime No CheckTime->NormalTime No CheckPurity Is the starting pyridone pure? ImpureStart No CheckPurity->ImpureStart No PureStart Yes CheckPurity->PureStart Yes CheckWorkup Was the POCl₃ quench performed correctly? BadWorkup No CheckWorkup->BadWorkup No ActionTemp Reduce reflux temperature or use a co-solvent. Monitor closely with TLC/HPLC. HighTemp->ActionTemp NormalTemp->CheckTime ActionTime Shorten the reaction time. Stop the reaction once starting material is consumed. LongTime->ActionTime NormalTime->CheckPurity ActionPurity Recrystallize or purify the starting material. ImpureStart->ActionPurity PureStart->CheckWorkup ActionWorkup Ensure slow addition to ice with vigorous stirring. BadWorkup->ActionWorkup GoodWorkup Yes

Caption: A decision tree for troubleshooting low yields in the chlorination of the pyridone intermediate.

References

Stability and storage conditions for 3-Amino-2-chloropyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-2-chloropyridin-4-ol (CAS: 1242251-52-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is critical to adhere to the following storage conditions.[1] These recommendations are based on the chemical properties of the molecule to prevent degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store in a dry, sealed container.The compound is sensitive to moisture, which can lead to hydrolysis or other unwanted reactions. A well-sealed container prevents exposure to atmospheric humidity.
Light Keep in a dark place.Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways. Storing in an amber vial or in a dark cabinet is recommended.

Q2: What is the appearance of this compound?

This compound is typically a solid. However, the color can vary between batches and suppliers, ranging from white to light brown crystalline powder. A significant change in color upon storage may indicate degradation.

Q3: What are the known incompatibilities of this compound?

While specific incompatibility data for this compound is limited, based on its chemical structure, it is advisable to avoid strong oxidizing agents. The amino group can be susceptible to oxidation, which would compromise the integrity of the molecule.

Q4: What are the primary hazards associated with handling this compound?

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction.[1] The corresponding hazard statements are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the handling and use of this compound in an experimental setting.

Scenario 1: Inconsistent Experimental Results

Question: I am observing variability in my experimental outcomes when using this compound from different batches or after a period of storage. What could be the cause?

Answer: Inconsistent results are often linked to the degradation of the starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C in a dry, dark, and sealed container.

  • Visual Inspection: Examine the compound for any changes in color or physical appearance. A noticeable darkening may suggest degradation.

  • Purity Check: If you have access to analytical instrumentation, such as HPLC or LC-MS, it is advisable to check the purity of the compound before use. This will provide a definitive answer regarding its integrity.

  • Solubility Issues: If the compound is not dissolving as expected, it could be a sign of degradation or the presence of insoluble impurities.

Scenario 2: Suspected Degradation

Question: I suspect my stock of this compound has degraded. What are the likely degradation pathways?

Answer: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential mechanisms based on its functional groups. The presence of amino, chloro, and hydroxyl groups on the pyridine ring suggests susceptibility to oxidation, hydrolysis, and photodecomposition.

Potential Degradation Pathways:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, often resulting in a color change.

  • Hydrolysis: The chloro group can be susceptible to hydrolysis, particularly under non-neutral pH conditions, which would replace the chlorine with a hydroxyl group.

  • Photodecomposition: Pyridine and its derivatives can be sensitive to light. The energy from UV or even visible light can lead to complex degradation pathways, including polymerization.

Below is a diagram illustrating a hypothetical degradation workflow.

cluster_storage Storage & Handling cluster_observation Observation cluster_action Action Storage Proper Storage (2-8°C, Dark, Dry, Sealed) New_Stock Use a Fresh Stock of the Compound Storage->New_Stock Maintain for Future Use Improper_Storage Improper Storage (Light, Moisture, High Temp) Inconsistent_Results Inconsistent Experimental Results Improper_Storage->Inconsistent_Results Color_Change Visual Color Change Improper_Storage->Color_Change Purity_Check Perform Purity Check (HPLC/LC-MS) Inconsistent_Results->Purity_Check Color_Change->Purity_Check Purity_Check->New_Stock Purity < 95% Discard Discard Suspected Stock Purity_Check->Discard Significant Degradation

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Upon receipt, immediately transfer the vial of this compound to a refrigerator set to 2-8°C.

  • Ensure the container is tightly sealed to prevent moisture ingress. If the original container is not suitable for long-term storage, transfer the compound to a clean, dry amber glass vial with a secure cap.

  • For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.

  • Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Protocol 2: Preparation of Stock Solutions

  • Before weighing, allow the container of this compound to equilibrate to room temperature.

  • Weigh the desired amount of the compound in a fume hood, using appropriate personal protective equipment.

  • Add the desired solvent to the compound. While solubility data is not widely available, polar organic solvents are likely to be suitable. It is recommended to perform a small-scale solubility test first.

  • If necessary, use sonication or gentle warming to aid dissolution.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Below is a diagram outlining the key stability factors for this compound.

cluster_destabilizers Destabilizing Factors cluster_degradation Potential Degradation Products Compound This compound (Stable State) Light Light Exposure Moisture Moisture High_Temp High Temperature Oxidizing_Agents Strong Oxidizing Agents Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Hydrolyzed_Products Hydrolyzed Byproducts Moisture->Hydrolyzed_Products Oxidized_Products Oxidized Derivatives High_Temp->Oxidized_Products High_Temp->Hydrolyzed_Products Oxidizing_Agents->Oxidized_Products

Caption: Factors influencing the stability of this compound.

References

Troubleshooting Suzuki coupling with 3-Amino-2-chloropyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, its success is highly dependent on the electronic and steric nature of the substrates. 3-Amino-2-chloropyridin-4-ol is a particularly challenging substrate due to the convergence of three distinct chemical functionalities, each posing a potential hurdle for the catalytic cycle:

  • The 2-Chloropyridine Moiety: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the rate-limiting oxidative addition step particularly difficult.[1][2][3]

  • The Aminopyridine Scaffold: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate strongly to the palladium catalyst. This can lead to catalyst inhibition or complete deactivation, effectively poisoning the reaction.[1][4][5][6]

  • The Phenolic Hydroxyl Group: The acidic proton of the 4-hydroxy group can react with the base, potentially altering the stoichiometry and nature of the basic medium required for efficient transmetalation.

This guide provides a structured, in-depth approach to troubleshooting and optimizing the Suzuki coupling of this complex substrate, transforming potential failures into successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound failed completely. What are the most likely reasons?

A1: Complete reaction failure with this substrate typically points to one of three critical issues:

  • Catalyst Inhibition: The nitrogen atoms in your substrate are likely binding to the palladium center, preventing it from participating in the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this.[1][5]

  • Inactive Catalyst System for C-Cl Activation: The oxidative addition to the C-Cl bond requires a highly active catalyst. If you are using a general-purpose catalyst like Pd(PPh₃)₄, it may not have enough electron density to break this strong bond efficiently.[1][2]

  • Improper Reaction Conditions: Issues such as oxygen contamination (which deactivates the Pd(0) catalyst), an inappropriate choice of base, or poor solubility of reagents in the chosen solvent can halt the reaction before it begins.[2][4]

Q2: What are the most common side reactions I should look for, and how can I minimize them?

A2: Low yields are often the result of competing side reactions. The three most common are:

  • Protodeboronation: This is the hydrolysis of your boronic acid coupling partner back to its corresponding arene, consuming the nucleophile. It is promoted by excess water and certain bases.[1][4][7] Using more stable boronic esters (e.g., pinacol esters) or minimizing water can mitigate this.[4][7]

  • Hydrodechlorination (Dehalogenation): Your starting material, this compound, is converted to 3-Amino-pyridin-4-ol. This occurs when the palladium intermediate reacts with a hydride source.[1] Ensure your solvents are pure and consider the choice of base, as some can facilitate this pathway.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can interfere with the palladium oxidation states.[1] Maintaining a strict inert atmosphere is crucial.

Q3: Is it necessary to protect the amino (-NH₂) or hydroxyl (-OH) groups on my substrate?

A3: Not necessarily, and in many cases, it is preferable to avoid the extra synthetic steps of protection and deprotection. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are often robust enough to tolerate free amino and hydroxyl groups.[8] These ligands create a sterically hindered environment around the palladium center that can prevent the substrate's heteroatoms from irreversibly binding while still allowing the C-Cl bond to access the metal for oxidative addition. If catalyst inhibition remains an insurmountable issue, protection may be considered as a last resort.

In-Depth Troubleshooting Guide

This section is organized by the symptoms you might observe in your reaction, providing a logical path to diagnose and solve the problem.

Symptom 1: No Reaction or Starting Material Largely Unchanged

If you observe no product formation and recovery of your starting materials, the catalytic cycle is likely stalled at the very beginning.

  • Potential Cause A: Severe Catalyst Inhibition

    • The "Why": The Lewis basic nitrogen atoms of the aminopyridine ring system act as potent ligands for the palladium(II) intermediate formed after oxidative addition. This coordination can form a stable, off-cycle complex that does not proceed to transmetalation, effectively sequestering the catalyst.[6][9]

    • Solutions:

      • Switch to a Specialized Ligand: This is the most critical fix. Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to be sterically demanding, which accelerates the final reductive elimination step and discourages the binding of other Lewis bases (like your substrate) to the palladium center.[8]

      • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These provide a more reliable and rapid generation of the active L₁Pd(0) species needed for the reaction.[4]

      • Modest Increase in Catalyst Loading: As a pragmatic step, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition, though this is less efficient than switching the ligand system.[4]

  • Potential Cause B: Failed Oxidative Addition

    • The "Why": The C-Cl bond has a high bond dissociation energy. The oxidative addition step, where the Pd(0) catalyst inserts into this bond, is often the rate-determining step for aryl chlorides.[3][10] A catalyst system that is not sufficiently electron-rich will fail at this stage.

    • Solutions:

      • Select a High-Activity Ligand: As with inhibition, bulky, electron-rich ligands (SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are essential. They increase the electron density on the palladium atom, making it more nucleophilic and reactive towards the C-Cl bond.[1][2]

      • Increase Reaction Temperature: These couplings often require higher temperatures than reactions with aryl bromides or iodides. A typical starting point is 80-110 °C.[2] Ensure your solvent choice is compatible with these temperatures.

  • Potential Cause C: Inappropriate Base or Solvent

    • The "Why": The base's primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] If the base is too weak, insoluble, or sterically hindered, this activation will not occur. The solvent must dissolve all components and not interfere with the catalyst.

    • Solutions:

      • Screen Bases: For challenging chlorides, weaker carbonate bases may be insufficient. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1][2]

      • Optimize Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are excellent starting points.[1] While many Suzuki reactions are run under anhydrous conditions, sometimes a small, controlled amount of water can be beneficial, particularly when using phosphate bases, by aiding in their solubilization and facilitating the catalytic cycle.[2][13] However, excess water can promote protodeboronation.

Symptom 2: Low Yield with Significant Byproduct Formation

If your starting material is consumed but the yield of the desired product is low, side reactions are likely dominating.

  • Identifying & Mitigating Side Reactions:

    • Protodeboronation:

      • Diagnosis: You will identify the arene byproduct corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).

      • Mitigation:

        • Use Boronic Esters: Boron pinacol esters (Bpin) or MIDA boronates are significantly more stable to hydrolysis than their corresponding boronic acids.[4][7]

        • Minimize Water: Use anhydrous solvents and ensure reagents are dry.

        • Control Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed.

    • Hydrodechlorination:

      • Diagnosis: You will identify 3-amino-pyridin-4-ol in your crude reaction mixture by LC-MS or NMR.

      • Mitigation:

        • Use High-Purity Solvents: Ensure solvents like THF are free of peroxides and are not potential hydride sources.

        • Optimize Ligand and Base: A well-chosen ligand that promotes rapid C-C coupling can outcompete the C-H formation pathway.

    • Homocoupling of Boronic Acid:

      • Diagnosis: You will identify the symmetrical biaryl (Ar-Ar) derived from your boronic acid.

      • Mitigation:

        • Maintain Strict Inert Atmosphere: This is the most critical factor. Thoroughly degas all solvents and the reaction vessel (using 3-4 vacuum/argon cycles or by sparging with argon for 20-30 minutes).[2] Oxygen promotes the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.

        • Use a Pd(0) Source Directly: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be cleaner than using a Pd(II) pre-catalyst that requires in-situ reduction.

Optimization & Recommended Protocols
Quick Reference Guide: Starting Conditions

This table provides validated starting points for optimizing the Suzuki coupling of this compound. Screening these conditions is often necessary to find the optimal system for your specific boronic acid partner.

ParameterRecommendation 1 (High Activity)Recommendation 2 (Robust Alternative)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a common, stable Pd(II) precatalyst.
Ligand SPhos or XPhos (2-4 mol%)RuPhos (2-4 mol%)Bulky, electron-rich Buchwald ligands are essential for activating the C-Cl bond and preventing catalyst inhibition.[1][4][8]
Base K₃PO₄ (2.0 - 2.5 equiv.)Cs₂CO₃ (2.0 equiv.)Strong, non-nucleophilic bases are required for activating boronic acids with unreactive chlorides.[1][2]
Solvent 1,4-Dioxane or TolueneTHF / H₂O (10:1)Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial.[1][13]
Temperature 100 - 110 °C90 - 100 °CHigher temperatures are necessary to drive the oxidative addition of the C-Cl bond.[2]
Boron Reagent Arylboronic acid pinacol ester (1.2-1.5 equiv.)Arylboronic acid (1.5 equiv.)Pinacol esters are more stable and less prone to protodeboronation.[4][7]
General Experimental Protocol

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three to four times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mechanistic Insights & Visualizations

Understanding the fundamental steps of the reaction is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][14][15]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 LₙPd(0) Active Catalyst pdiix Ar-Pd(II)-X (Lₙ) pd0->pdiix Oxidative Addition pdiibiaryl Ar-Pd(II)-Ar' (Lₙ) pdiix->pdiibiaryl Transmetalation pdiibiaryl->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) arx Ar-X (this compound) arboronic Ar'-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₃PO₄) borate_salt X-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is essential. Use this decision tree to guide your optimization strategy.

Troubleshooting_Workflow cluster_diagnosis Initial Diagnosis cluster_no_conversion Troubleshooting: No Conversion cluster_low_yield Troubleshooting: Low Yield / Byproducts start Reaction Fails or Low Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes Yes sm_consumed_no No check_sm->sm_consumed_no No analyze_byproducts Analyze Byproducts (LC-MS / NMR) sm_consumed_yes->analyze_byproducts cause_inhibition Potential Cause: Catalyst Inhibition / Inactivity sm_consumed_no->cause_inhibition solution_ligand ACTION: Switch to bulky, electron-rich ligand (SPhos, XPhos, etc.) cause_inhibition->solution_ligand Primary Solution solution_temp ACTION: Increase temperature (100-110 °C) solution_ligand->solution_temp Then solution_base ACTION: Switch to stronger base (K₃PO₄) solution_temp->solution_base And/Or protodeboronation Protodeboronation? analyze_byproducts->protodeboronation dehalogenation Dehalogenation? protodeboronation->dehalogenation No solution_boron ACTION: Use Boron Pinacol Ester & Anhydrous Solvent protodeboronation->solution_boron Yes solution_atmosphere ACTION: Ensure Strict Inert Atmosphere & Degas Solvents dehalogenation->solution_atmosphere Yes

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

Technical Support Center: Navigating Self-Coupling in Reactions with 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered when working with 3-Amino-2-chloropyridin-4-ol: self-coupling. The unique electronic and steric properties of this molecule make it susceptible to dimerization, which can significantly impact reaction yields and purification efficiency. This document will equip you with the knowledge to diagnose, mitigate, and prevent this unwanted reaction pathway.

Section 1: Troubleshooting Guide - Why is My Reaction Full of Dimer?

This section addresses the most immediate questions that arise when significant amounts of a self-coupled byproduct are observed.

Q1: I'm attempting a Suzuki coupling with this compound and a boronic acid, but I'm isolating a significant amount of a homocoupled biaryl product from my boronic acid. What's happening?

A1: This is a classic case of boronic acid homocoupling, a well-known side reaction in Suzuki couplings. It is often promoted by the presence of oxygen.[1] The palladium catalyst can facilitate the coupling of two boronic acid molecules instead of the desired cross-coupling with your pyridinol substrate.

Immediate Troubleshooting Steps:

  • Deoxygenate Rigorously: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for at least 30 minutes or through several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Oxygen can not only promote homocoupling but also deactivate your palladium catalyst.[2]

  • Staged Reagent Addition: Consider pre-heating the palladium catalyst, base, and your this compound in the degassed solvent for a short period (e.g., 10-15 minutes at 60-80 °C) before adding the boronic acid.[1] This can help ensure the active catalytic species is formed and ready for the cross-coupling partner.

Q2: In my Buchwald-Hartwig amination, instead of coupling my desired amine, I'm seeing a product that appears to be a dimer of this compound. What is causing this?

A2: You are likely observing a form of oxidative self-coupling or a palladium-mediated homocoupling. The electron-rich nature of the aminopyridinol makes it susceptible to oxidation, which can lead to dimerization. Additionally, under certain conditions, the palladium catalyst can facilitate the coupling of two molecules of the starting material.

Immediate Troubleshooting Steps:

  • Ligand Selection is Crucial: For challenging substrates like chloropyridines, standard ligands are often ineffective.[2] Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the self-coupling pathway.

  • Optimize Catalyst Loading: For less reactive aryl chlorides, an increase in catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary to favor the desired cross-coupling.[2]

  • Base Selection and Stoichiometry: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions.[2] Ensure you are using a high-purity grade. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may require a more active catalyst system and higher temperatures.[2]

  • Amine Stoichiometry: Using a slight excess of the amine you wish to couple (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired product.[2]

Q3: I'm performing an Ullmann-type coupling and observing significant formation of a symmetrical biaryl from my this compound. How can I prevent this?

A3: The classic Ullmann reaction, which uses copper catalysis, is notorious for promoting homocoupling of aryl halides, especially at the high temperatures often required. [3][4]

Immediate Troubleshooting Steps:

  • Utilize Modern Ligands: The advent of ligand-accelerated Ullmann reactions has significantly improved selectivity. Ligands like N,N-dimethylglycine or various phenanthrolines can facilitate the reaction at lower temperatures, thereby reducing the rate of homocoupling.[5]

  • Control Reaction Temperature: Carefully control and, if possible, lower the reaction temperature. The activation energy for homocoupling may be higher than that for the desired cross-coupling, so lower temperatures can favor your intended product.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Polar, aprotic solvents like DMF or DMSO are common, but exploring others may be beneficial.

Section 2: Frequently Asked Questions (FAQs) - The Chemistry Behind Self-Coupling

This section delves into the mechanistic underpinnings of self-coupling to provide a deeper understanding of why it occurs and how to strategically avoid it.

Q4: What are the primary mechanisms that lead to the self-coupling of this compound?

A4: There are two main mechanistic pathways to consider:

  • Oxidative Coupling: This pathway does not necessarily require a metal catalyst but can be facilitated by one. The phenol and amino groups make the molecule electron-rich and susceptible to one-electron oxidation.[6] This can generate a radical intermediate that can then couple with another molecule of the starting material. The presence of air (oxygen) or other oxidants can significantly promote this type of reaction.[7]

  • Metal-Catalyzed Homocoupling: This is particularly relevant in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Ullmann couplings.

    • In Palladium-catalyzed reactions , a common side reaction involves the formation of a Pd(II) intermediate which can then undergo transmetalation with another molecule of the starting material, leading to homocoupling.

    • In Copper-catalyzed Ullmann reactions , the mechanism involves the formation of an organocopper intermediate. The oxidative addition of a second molecule of the aryl halide to this intermediate, followed by reductive elimination, yields the homocoupled product.[4]

Q5: How does the structure of this compound contribute to its tendency to self-couple?

A5: The molecular structure itself presents a "perfect storm" for self-coupling:

  • Electron-Donating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups. They increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and oxidation.

  • Nucleophilicity: The amino group is a potent nucleophile, and the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide. This inherent nucleophilicity can lead to unwanted side reactions.

  • Chelation Potential: The arrangement of the amino, chloro, and hydroxyl groups can allow for chelation to a metal center. While chelation can be beneficial in directing some reactions, it can also potentially bring two substrate molecules into proximity on the metal center, facilitating their coupling.[8]

Q6: Can protecting groups help prevent self-coupling?

A6: Yes, a protecting group strategy can be highly effective.

  • Protecting the Amino Group: Converting the amino group to a less reactive functional group, such as an amide (e.g., using Boc-anhydride or acetyl chloride), can significantly reduce its nucleophilicity and electron-donating strength. This can temper the molecule's reactivity and disfavor oxidative self-coupling. The protecting group can then be removed in a subsequent step.

  • Protecting the Hydroxyl Group: Similarly, protecting the hydroxyl group as an ether (e.g., a methyl or benzyl ether) will prevent the formation of the highly reactive phenoxide under basic conditions and reduce the molecule's susceptibility to oxidation.

Table 1: Common Protecting Group Strategies

Functional GroupProtecting Group ReagentResulting Protected GroupKey Considerations
Amino (-NH₂)Di-tert-butyl dicarbonate (Boc₂O)tert-Butoxycarbonyl (Boc)Stable to many conditions, removed with acid.
Amino (-NH₂)Acetyl chloride (AcCl)Acetamide (Ac)More robust, often requires harsher removal conditions.
Hydroxyl (-OH)Benzyl bromide (BnBr)Benzyl ether (OBn)Stable, removed by hydrogenolysis.
Hydroxyl (-OH)Methyl iodide (MeI)Methyl ether (OMe)Very stable, may require strong acid for removal.
Q7: What is the role of the ligand in preventing self-coupling in palladium-catalyzed reactions?

A7: The ligand plays a pivotal role in dictating the outcome of the reaction. In the catalytic cycle of reactions like Buchwald-Hartwig amination, the final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

  • Promoting Reductive Elimination: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) coordinate to the palladium center and increase its electron density.[9] This increased electron density facilitates the reductive elimination step. A faster reductive elimination means there is less time for competing side reactions, such as the oxidative addition of a second molecule of this compound, to occur.

  • Steric Hindrance: The steric bulk of these ligands can also physically block the coordination of a second substrate molecule to the palladium center, thereby sterically disfavoring the homocoupling pathway.[9]

Section 3: Experimental Protocols and Visual Guides

This section provides a detailed experimental protocol for a common reaction where self-coupling is a risk, along with visual diagrams to illustrate key concepts.

Protocol: Optimized Buchwald-Hartwig Amination to Minimize Self-Coupling

This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound

  • Desired amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)[2]

  • Bulky biarylphosphine ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[2]

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the biarylphosphine ligand (1.1-1.2 equivalents relative to Pd), and the sodium tert-butoxide (1.5 equivalents).

  • Reagent Addition: Add the this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Degassing: Subject the heterogeneous mixture to a brief period of further degassing by evacuating the flask and backfilling with inert gas (repeat 3 times).

  • Amine Addition: Add the amine coupling partner (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench carefully with water or a saturated aqueous ammonium chloride solution, and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography.

Visualizing the Problem: Self-Coupling vs. Cross-Coupling

The following diagram illustrates the competing pathways in a palladium-catalyzed reaction. The desired cross-coupling pathway is shown in green, while the undesired self-coupling (homocoupling) pathway is in red.

G cluster_0 Catalytic Cycle cluster_1 Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (this compound) Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Coordination Coordination/Deprotonation (Desired Amine) Pd(II)_Complex->Transmetalation_or_Coordination Desired Path Undesired_Coordination Coordination of 2nd Pyridinol Molecule Pd(II)_Complex->Undesired_Coordination Side Reaction Cross_Coupling_Intermediate Key Intermediate Transmetalation_or_Coordination->Cross_Coupling_Intermediate Reductive_Elimination_Cross Reductive Elimination Cross_Coupling_Intermediate->Reductive_Elimination_Cross Reductive_Elimination_Cross->Pd(0) Catalyst Regeneration Desired_Product Desired_Product Reductive_Elimination_Cross->Desired_Product Self_Coupling_Intermediate Dimeric Intermediate Undesired_Coordination->Self_Coupling_Intermediate Reductive_Elimination_Self Reductive Elimination Self_Coupling_Intermediate->Reductive_Elimination_Self Reductive_Elimination_Self->Pd(0) Dimer_Byproduct Dimer_Byproduct Reductive_Elimination_Self->Dimer_Byproduct

Caption: Competing catalytic pathways.

Workflow for Troubleshooting Self-Coupling

This flowchart provides a logical sequence of steps to diagnose and resolve issues with self-coupling.

G start High Level of Self-Coupled Byproduct Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere deoxygenate Rigorously deoxygenate solvents and reagents check_atmosphere->deoxygenate No check_ligand Are you using a bulky, electron-rich ligand? check_atmosphere->check_ligand Yes deoxygenate->check_ligand change_ligand Switch to a more appropriate ligand (e.g., RuPhos, XPhos) check_ligand->change_ligand No check_conditions Review reaction conditions (Base, Temp, Conc.) check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Optimize base, temperature, and reagent stoichiometry check_conditions->optimize_conditions No/Unsure protecting_group Consider a protecting group strategy for -NH2 or -OH groups check_conditions->protecting_group Yes, still issues optimize_conditions->protecting_group end Successful Reaction: Minimized Self-Coupling optimize_conditions->end Optimization Successful protecting_group->end

Caption: Troubleshooting workflow for self-coupling.

References

Technical Support Center: Removal of Impurities from 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-2-chloropyridin-4-ol (CAS: 1242251-52-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and analysis of this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the molecule's properties is the foundation of designing a successful purification strategy. Its structure contains a basic amino group, an acidic pyridinolic hydroxyl group, and a lipophilic chloro-substituted aromatic ring, making it amphoteric and moderately polar.

PropertyValueSource
CAS Number 1242251-52-0[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Appearance Solid
IUPAC Name 3-amino-2-chloro-1H-pyridin-4-one
Storage 2-8°C, sealed in dry, dark place[1]
Q2: What are the likely impurities in a crude sample of this compound?

Impurities typically originate from the synthetic route. While the exact synthesis for this specific molecule is not widely published, we can infer common impurities from the preparation of analogous compounds like 3-amino-2-chloro-4-methylpyridine.[2][3][4]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers formed due to non-selective reactions, such as 5-amino-2-chloropyridin-4-ol.

  • Dehalogenated Species: Loss of the chlorine atom to yield 3-aminopyridin-4-ol.

  • Oxidation Products: Amino groups, particularly on electron-rich rings, can be susceptible to oxidation, leading to colored impurities.[5]

  • Residual Solvents & Reagents: Solvents used in the reaction or initial workup.

Q3: What is the recommended method for purity analysis?

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment.

  • Technique : A mixed-mode or reversed-phase column is often effective for separating polar, ionizable compounds.[6]

  • Mobile Phase : A typical mobile phase would consist of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., using formic acid, ammonium acetate, or a phosphate buffer) to ensure consistent ionization of the analyte. An example method for a similar compound, 4-Amino-2-chloropyridine, uses an acetonitrile/water mobile phase with sulfuric acid as a buffer.[7]

  • Detection : UV detection, likely in the 200-280 nm range, is suitable due to the aromatic nature of the pyridine ring.

For rapid, qualitative analysis during a purification workflow (e.g., monitoring a column chromatography), Thin-Layer Chromatography (TLC) is indispensable.

Q4: How should I properly store the purified this compound?

Proper storage is critical to maintain the purity of the compound.

  • Temperature : Store at 2-8°C.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container : Use a tightly sealed, amber glass vial to protect from moisture and light.[5] Pyridine-based compounds are often hygroscopic and can absorb moisture from the air, which may lead to degradation.[8]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed answers and step-by-step protocols for specific issues you may encounter during purification.

Q1: My crude material is a dark, discolored solid. How can I perform an initial cleanup before chromatography or recrystallization?

Causality: Dark colors often indicate the presence of oxidized polymeric impurities or residual reagents. A simple acid-base liquid-liquid extraction can be highly effective at removing many of these, by exploiting the amphoteric nature of your target compound. The amino group can be protonated by acid, and the pyridinol hydroxyl group can be deprotonated by a base.

Protocol: Acid-Base Wash
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If solubility is poor, a more polar solvent like THF might be required.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% HCl). This step protonates basic impurities, pulling them into the aqueous layer. Your product, having both acidic and basic sites, may partition between layers, so it is crucial to check both phases by TLC before discarding anything.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃). This will remove acidic impurities.

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the pre-purified solid.

Q2: I am struggling to achieve high purity by recrystallization. How do I select an optimal solvent system?

Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the molecule's moderate polarity, a single solvent may not provide the necessary solubility differential. Therefore, a mixed-solvent system is often the best approach.

Protocol: Solvent Screening and Recrystallization
  • Solvent Screening (Small Scale):

    • Place a few milligrams of your compound into several small test tubes.

    • Add a few drops of a "good" solvent (one that dissolves the compound readily, e.g., methanol, ethanol, or acetone) to one tube to gauge high solubility.

    • Add a "poor" solvent (one that does not dissolve the compound, e.g., hexanes, diethyl ether, or water) to another tube to confirm low solubility.

    • Test solvent pairs. Dissolve the compound in a minimal amount of the hot "good" solvent. While hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. The best system will produce a high yield of crystalline material.

  • Step-by-Step Recrystallization (Example: Ethanol/Water System):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethanol required to fully dissolve the solid.

    • While the solution is still hot, add water dropwise until you observe faint, persistent turbidity.

    • Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Q3: My compound streaks badly on a silica TLC plate, making column chromatography difficult. What is the cause and how can I fix it?

Causality: Severe streaking or tailing on a standard silica gel plate is a classic sign of a strong interaction between a basic compound and the acidic silanol (Si-OH) groups on the silica surface. The amino group on your compound is basic and binds tightly to the silica, leading to poor separation and band broadening.

Solution: The solution is to either neutralize the acidic sites on the silica or use a different stationary phase.

  • Method A: Modified Eluent: Add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice.[9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Method B: Alternative Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[10][11]

    • Amine-Functionalized Silica: For very polar basic compounds, an amine-bonded phase can be used in a technique called Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide excellent retention and separation.[12]

Protocol: Flash Column Chromatography with a Modified Eluent
  • TLC Optimization: First, find a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) that gives your compound an Rf value of approximately 0.2-0.3 on a silica TLC plate. Then, add 1% triethylamine to this system and re-run the TLC to confirm that streaking is eliminated and the Rf is appropriate.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (without the triethylamine initially). Then, flush the column with 2-3 column volumes of the eluent containing 1% triethylamine to equilibrate and deactivate the silica.[9]

  • Sample Loading: Dissolve your crude compound in a minimum amount of the eluent. For less soluble compounds, you can pre-adsorb the material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution: Run the column using the eluent containing 1% triethylamine. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Section 3: Visualization of Workflows

A logical workflow can guide the decision-making process for purification. The following diagram outlines a general strategy for purifying this compound.

Purification_Workflow Start Crude this compound Initial_Analysis Initial Purity Check (TLC, HPLC, ¹H NMR) Start->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Recrystallize Recrystallization Decision1->Recrystallize Yes Decision2 Major Impurities? Decision1->Decision2 No Final_Analysis1 Final Purity Analysis Recrystallize->Final_Analysis1 Pure_Product Pure Product (Store at 2-8°C) Final_Analysis1->Pure_Product AcidBase Acid-Base Extraction Decision2->AcidBase Ionizable Column_Chrom Column Chromatography Decision2->Column_Chrom Non-ionizable or Close Polarity AcidBase->Column_Chrom Final_Analysis2 Final Purity Analysis Column_Chrom->Final_Analysis2 Final_Analysis2->Pure_Product

Caption: Purification strategy selection workflow.

References

Technical Support Center: Navigating the Scale-Up of 3-Amino-2-chloropyridin-4-OL Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-2-chloropyridin-4-OL (CAS 1242251-52-0). This molecule is a crucial building block in pharmaceutical development, and its successful, scalable production is often a critical path item.[1] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot plant or manufacturing scale.

While specific, proprietary industrial routes for this exact molecule are not extensively detailed in public literature, the challenges are predictable based on the fundamental chemistry of substituted pyridines.[2][3] This document synthesizes field-proven insights and established chemical principles to provide a robust troubleshooting framework. We will address common issues through a practical question-and-answer format, focusing on causality and providing actionable solutions.

Part 1: Troubleshooting Guide - Common Scale-Up Issues

This section directly addresses specific problems you may encounter during the production campaign. We will base our discussion on a plausible, multi-step synthetic approach that builds the pyridine core, as this is a common strategy for highly substituted heterocycles.[4][5]

Q1: "We are experiencing low yields and poor regioselectivity during the initial pyridine ring formation step. What are the likely causes and how can we improve this?"

Answer: This is a classic challenge in pyridine synthesis, especially in multi-component condensation reactions like the Hantzsch or similar methodologies.[2][3] The root cause often lies in insufficient control over reaction kinetics and competing side reactions.

Causality Explained:

  • Competing Pathways: The precursors for ring formation can often react in multiple, non-productive ways, such as self-condensation or polymerization, particularly under harsh temperature conditions.

  • Regioselectivity: In asymmetric syntheses, the cyclization step may not have a strong electronic or steric preference, leading to a mixture of isomers that are difficult to separate and result in a lower yield of the desired product.[6]

Troubleshooting Protocol & Solutions:

  • Reagent Addition & Stoichiometry:

    • Slow, Controlled Addition: Instead of adding all reactants at once, implement a slow, subsurface addition of the most reactive component. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over side reactions.

    • Stoichiometric Adjustments: Experiment with a slight excess (1.05-1.10 equivalents) of one of the more stable, less expensive reactants to ensure the complete conversion of a key intermediate.

  • Thermal Management:

    • Jacketed Reactor Control: Ensure your reactor's heating/cooling jacket can maintain a stable internal temperature (±2 °C). Hot spots are a primary driver of side product formation.

    • Exotherm Monitoring: For any exothermic condensation, map the heat flow. This allows you to control the addition rate to stay within a safe operating window and prevent thermal runaways.

  • Catalyst & Solvent Screening:

    • Catalyst Choice: The choice of acid or base catalyst is critical. For instance, a milder catalyst like piperidinium acetate can offer better selectivity than a strong inorganic base.[4]

    • Solvent Polarity: The solvent system impacts reactant solubility and transition state stability. Screen a range of solvents (e.g., toluene, methanol, ethanol) to find the optimal balance for yield and purity.[4]

Q2: "Our main impurity is an over-chlorinated species. How do we control the chlorination step to selectively install one chlorine atom at the C2 position?"

Answer: Achieving mono-chlorination on an electron-rich pyridin-4-ol (or its pyridin-4-one tautomer) system can be difficult. The hydroxyl/oxo group is activating, making the ring susceptible to further reaction.

Causality Explained: The pyridin-4-one tautomer is often the dominant species. The initial chlorination at the 2-position forms your product, but this product can be susceptible to a second chlorination, typically at the 6-position, if reaction conditions are not precisely controlled.

Impurity Formation Pathway Diagram:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Precursor 3-Amino-pyridin-4-ol (Precursor) Product This compound (Desired Product) Precursor->Product  Chlorinating Agent  (e.g., POCl₃) Impurity 3-Amino-2,6-dichloropyridin-4-OL (Over-chlorinated Impurity) Product->Impurity  Excess Agent or  High Temperature

Caption: Formation of the common 2,6-dichloro impurity.

Troubleshooting Protocol & Solutions:

ParameterRecommended ActionRationale
Chlorinating Agent Use a milder or stoichiometrically limited agent. Consider SOCl₂ or even N-chlorosuccinimide (NCS) over excess POCl₃.Milder agents have a lower driving force for the second chlorination. POCl₃ is highly effective but can be aggressive.[5]
Stoichiometry Use precisely 1.0 to 1.05 equivalents of the chlorinating agent.Starving the reaction of excess agent is the most direct way to prevent the second addition.
Temperature Control Maintain the lowest possible reaction temperature that provides a reasonable reaction rate (e.g., 60-80 °C).The activation energy for the second chlorination is likely higher; lower temperatures will disproportionately slow this side reaction.
In-Process Control (IPC) Monitor the reaction by HPLC every 30 minutes. Quench the reaction immediately upon consumption of starting material.Prevents the product from sitting under reactive conditions, which allows the slower side reaction to proceed.[7]
Q3: "We are struggling with the final product isolation. It has poor solubility and co-precipitates with starting materials."

Answer: Isolation and purification are frequently the most challenging aspects of scale-up. The amphoteric nature of this compound (acidic phenol/pyridone, basic amino group) makes its solubility highly pH-dependent.

Causality Explained: At its isoelectric point, the molecule will have minimal solubility in aqueous media, making it prone to crashing out of solution. If impurities have similar solubility profiles, they will co-precipitate.

Troubleshooting Workflow for Purification:

G start Start: Crude Product Mixture ph_adjust Step 1: pH Adjustment Dissolve crude in acidic water (e.g., pH 2) start->ph_adjust filter_insoluble Step 2: Filtration Filter off non-basic impurities ph_adjust->filter_insoluble precipitate Step 3: Controlled Precipitation Slowly add base to isoelectric point (e.g., pH 6-7) filter_insoluble->precipitate isolate Step 4: Isolation Filter pure product, wash with water & solvent precipitate->isolate dry Step 5: Drying Dry under vacuum isolate->dry end End: Pure, Dry Product dry->end

Caption: pH-driven purification and isolation workflow.

Detailed Isolation Protocol:

  • Acidic Dissolution: Suspend the crude solid in deionized water. Slowly add dilute HCl to adjust the pH to ~2. The amino group will protonate, forming a soluble hydrochloride salt. Most non-basic organic impurities will remain insoluble.

  • Insoluble Impurity Removal: Filter the acidic solution to remove any undissolved solids. A filter press or a Nutsche filter-dryer is suitable for large-scale operations.

  • Controlled Precipitation: Transfer the clear filtrate to a clean, jacketed reactor. While monitoring the pH, slowly add a base (e.g., 10% NaOH or NaHCO₃ solution) to raise the pH towards the isoelectric point. The product will begin to precipitate. The slow addition promotes the growth of larger, more easily filterable crystals.

  • Final Isolation & Washing: Once precipitation is complete, filter the solid product. Wash the filter cake sequentially with deionized water (to remove salts) and a water-miscible solvent like cold isopropanol (to displace water and aid drying).

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this process?

Answer: Safety must be the top priority. Key hazards include:

  • Thermal Runaway: Nitration and some chlorination reactions are highly exothermic. Ensure adequate cooling capacity and controlled reagent addition.[8] A "heat flow calorimetry" study is essential before scale-up to understand the thermal profile.

  • Hazardous Reagents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Hydrazine and hydroxylamine, sometimes used in pyridine synthesis, can be explosive or toxic.[9] Always use appropriate personal protective equipment (PPE) and closed-system handling.

  • Flow Chemistry: For particularly hazardous steps, consider using a continuous flow reactor. This minimizes the volume of hazardous material present at any given time, significantly improving safety.[10][11]

Q2: Which analytical techniques are critical for in-process control (IPC) and final product release?

Answer: A robust analytical package is non-negotiable for a scalable process.

  • High-Performance Liquid Chromatography (HPLC): This is your workhorse for IPC and final purity testing.[7] A gradient method is typically required to separate the polar starting materials, the product, and less polar impurities like the dichloro species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the tentative identification of unknown impurities.

  • Karl Fischer Titration: To determine the water content in the final product, which is a critical quality attribute.

Q3: Can tautomerism of the 4-hydroxypyridine moiety affect the reaction?

Answer: Absolutely. The this compound exists in equilibrium with its 3-Amino-2-chloro-1H-pyridin-4-one tautomer. The pyridinone form often dominates and dictates the molecule's reactivity. This can affect:

  • Reactivity: The pyridinone may react differently than the hydroxypyridine form. For example, it can undergo N-alkylation in addition to O-alkylation.

  • Solubility: The two forms have different polarities and solubility profiles, which can be exploited during purification as discussed above.

  • Analysis: You may see evidence of both tautomers in certain analytical techniques or solvents, which is important to recognize and not mistake for an impurity.

References

Technical Support Center: Synthesis of 3-Amino-2-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Amino-2-chloropyridin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. The inherent reactivity of the aminopyridine core, combined with the strategic placement of chloro and hydroxyl groups, makes this class of compounds invaluable but also susceptible to specific side reactions.

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind common synthetic challenges. Our goal is to empower you to not only identify byproducts but to rationally troubleshoot and optimize your reaction conditions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My reaction to install the C3-amino group is giving a complex mixture. What's the most likely issue?

A1: When introducing the C3-amino group, particularly via nitration followed by reduction, the primary challenge is regioselectivity. The pyridine ring's electronics can direct nitration to multiple positions, especially if the C4 position is not already functionalized with a strongly directing group.[1][2] Furthermore, the reduction step (e.g., using SnCl₂ or catalytic hydrogenation) can sometimes lead to dechlorination, where the C2-chloro substituent is replaced by hydrogen.

Troubleshooting Steps:

  • Confirm Regiochemistry: Use 2D NMR techniques like NOESY or HMBC to confirm the connectivity of your product.[3]

  • Re-evaluate Nitration Conditions: Use milder nitrating agents or lower temperatures to improve selectivity.

  • Optimize Reduction: Switch to a different reducing agent. For instance, if catalytic hydrogenation is causing dechlorination, consider chemical reductants like iron in acetic acid.

Q2: I'm observing a significant peak in my LC-MS with a mass of [M-34] or [M-35]. What is it?

A2: This mass loss is a classic indicator of a dechlorination byproduct, where the chlorine atom at the C2 position is replaced by a hydrogen atom. This corresponds to a mass loss of approximately 34.5 Da (for the ³⁵Cl isotope). This is a common side reaction, especially under reductive conditions (e.g., catalytic hydrogenation with Pd/C) or in the presence of certain bases and protic solvents at elevated temperatures.[4][5]

Q3: My final compound appears to be significantly more polar than expected on my HPLC, and the yield is low after purification. Why?

A3: This often points to the hydrolysis of the C2-chloro group to a C2-hydroxyl group, forming a 2-pyridone derivative. This can occur during aqueous workups, especially under basic conditions, or if there is residual moisture in your reaction.[6][7] The resulting pyridone is significantly more polar and may have poor solubility in common organic extraction solvents, leading to purification losses.

Mitigation:

  • Ensure all reagents and solvents are anhydrous.

  • Perform aqueous workups at lower temperatures and under neutral or slightly acidic conditions if the molecule is stable.

  • Minimize the time the compound is in contact with aqueous base.

Troubleshooting Guide: From Symptom to Solution

Navigating synthetic challenges requires a logical, data-driven approach. The following workflow outlines a systematic process for identifying and resolving issues related to byproduct formation.

TroubleshootingWorkflow start Unexpected Result (Low Yield, Impure Product) step1 Initial Analysis Run crude sample via HPLC-MS and ¹H NMR. start->step1 step2 Data Interpretation Identify mass of major byproduct(s) from MS. Correlate unexpected peaks in NMR with potential structures. step1->step2 step3 Hypothesize Byproduct Structure Use Δ Mass to infer transformation (e.g., Dechlorination, Hydrolysis, Dimerization). Consult Table 1 for common possibilities. step2->step3 step4 Structural Confirmation Isolate byproduct (prep-HPLC or column). Run comprehensive 2D NMR (COSY, HSQC, HMBC). step3->step4 step5 Root Cause Analysis Identify the reaction step and conditions causing byproduct formation. step4->step5 step6 Modify Protocol Change Reagent (e.g., milder base) Adjust Conditions (e.g., lower temp, inert atm) Improve Workup (e.g., avoid aqueous base) step5->step6 end Optimized Synthesis step6->end

Caption: A logical workflow for troubleshooting byproduct formation.

Common Byproduct Formation Pathways

The synthesis of this compound derivatives is a multi-step process where side reactions can occur at various stages. Understanding these pathways is key to prevention.

ByproductPathways cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Precursor Pyridine Precursor Intermediate Functionalized Intermediate (e.g., 2-chloro-3-nitro-pyridin-4-ol) Precursor->Intermediate Functionalization (e.g., Chlorination, Nitration) Isomer Positional Isomer Precursor->Isomer Poor Regioselectivity Product Target Product (this compound Derivative) Intermediate->Product Final Step (e.g., Reduction) Dechlorination Dechlorination Byproduct (M-35) Intermediate->Dechlorination Reductive Conditions (H₂, Pd/C) Dimer Dimerization Product Intermediate->Dimer High Temp / Concentration Hydrolysis Hydrolysis Byproduct (Pyridone) (M-18) Product->Hydrolysis Aqueous Basic Workup

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Amino-2-chloropyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 3-Amino-2-chloropyridin-4-OL, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this critical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Analytical Imperative: Why Robust Characterization of this compound Matters

The presence of multiple functional groups—an amino group, a chloro substituent, and a hydroxyl group on a pyridine ring—makes this compound a versatile but potentially reactive molecule. Its purity profile can directly impact the quality, safety, and efficacy of the final API. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for:

  • Identity Confirmation: Unequivocally verifying the chemical structure.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any impurities.

  • Impurity Profiling: Characterizing process-related impurities and potential degradation products.

  • Stability Assessment: Evaluating the molecule's stability under various stress conditions.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of quality control in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, ionizable compound like this compound, a reversed-phase HPLC method is the most appropriate choice.

The Rationale Behind Method Development

The key to a successful HPLC separation lies in the judicious selection of the stationary phase, mobile phase, and detection wavelength. The presence of a basic amino group and an acidic hydroxyl group means the molecule's charge state is pH-dependent.

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules. Its nonpolar nature provides good retention for the pyridine ring.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the analyte. The pH of the aqueous buffer is critical. To ensure good peak shape for the basic amino group, a slightly acidic mobile phase (pH 3-4) is recommended to protonate the amine, reducing peak tailing. A phosphate or acetate buffer is a suitable choice.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 275 nm) will provide excellent sensitivity.

A Stability-Indicating HPLC Method: A Self-Validating System

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[1][2] This is a critical aspect of a trustworthy analytical protocol.

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-20 min: 5% to 60% B
  • 20-25 min: 60% B
  • 25-26 min: 60% to 5% B
  • 26-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 275 nm.
  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

4. Validation Parameters (as per ICH guidelines): [3][4][5]

  • Specificity: Analyze a blank, a standard solution, and a sample solution. The peak for this compound in the sample should have the same retention time as the standard and be well-resolved from any other peaks.
  • Linearity: Prepare a series of solutions from 1 µg/mL to 200 µg/mL. Plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
  • Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be <2%. Intermediate precision should be assessed by a different analyst on a different day.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A streamlined workflow for the HPLC analysis of this compound.

Comparison with Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography (GC) can also be considered. However, due to the low volatility and polar nature of this compound, derivatization would be necessary to convert it into a more volatile compound. This adds complexity and potential for incomplete reactions or side products. Therefore, for routine quality control, HPLC offers a more direct and robust approach.

Mass Spectrometry (MS): Unambiguous Identification and Impurity Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides unparalleled specificity.

The Power of High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a powerful tool for confirming the identity of the target compound and for proposing structures for unknown impurities.

Experimental Protocol: LC-MS Analysis of this compound

1. Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions:

  • Use the same HPLC method as described above, but replace the phosphate buffer with a volatile mobile phase modifier like formic acid or ammonium formate to ensure compatibility with the mass spectrometer. For example, Mobile Phase A could be 0.1% formic acid in water.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group will readily protonate.
  • Mass Range: m/z 50-500.
  • Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

4. Expected Results:

  • The expected [M+H]⁺ ion for this compound (C₅H₅ClN₂O) would be at m/z 145.0167. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation Inject Inject Sample Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Detect Ion Detection Analyze->Detect Mass_Spectrum Obtain Mass Spectrum Detect->Mass_Spectrum Fragmentation Perform MS/MS Fragmentation Mass_Spectrum->Fragmentation Structure Elucidate Structure Fragmentation->Structure

Caption: The workflow for structural elucidation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides the most definitive information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Interpreting the NMR Spectra
  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Experimental Protocol: NMR Analysis of this compound

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl and amino protons are readily exchangeable and will be visible). Add a small amount of tetramethylsilane (TMS) as an internal standard.

3. Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of all proton and carbon signals.

4. Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons on the pyridine ring.
  • A broad singlet for the amino (NH₂) protons.
  • A broad singlet for the hydroxyl (OH) proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as structurally informative as NMR, it serves as an excellent tool for identity confirmation and for detecting the presence of key functional groups.

Characteristic Vibrational Frequencies

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=C and C=N stretching: Bands in the aromatic region of 1400-1600 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: FT-IR Analysis of this compound

1. Instrumentation:

  • FT-IR spectrometer.

2. Sample Preparation:

  • For a solid sample, the potassium bromide (KBr) pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

3. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Comparative Summary of Analytical Methods

Technique Primary Application Advantages Disadvantages
HPLC-UV Purity assessment, impurity quantification, stability testingHigh resolution, excellent quantitation, robust and reliableLess structural information compared to MS and NMR
LC-MS Molecular weight confirmation, impurity identification, structural elucidationHigh sensitivity and specificity, provides molecular weight and fragmentation dataQuantitative accuracy can be lower than HPLC-UV without careful validation, matrix effects can be an issue
NMR Unambiguous structure confirmation and elucidationProvides detailed structural information, non-destructiveLower sensitivity than MS, requires higher sample amounts, more expensive instrumentation
FT-IR Functional group identification, rapid identity confirmationFast, non-destructive, provides a unique fingerprintLimited structural information, not suitable for complex mixtures

Conclusion: A Synergistic Approach for Complete Confidence

No single analytical technique can provide a complete picture of the quality of this compound. A synergistic approach, leveraging the strengths of each method, is the most robust strategy for comprehensive characterization.

  • HPLC should be the primary tool for routine quality control, assessing purity and quantifying impurities.

  • LC-MS is essential during process development and for the investigation of unknown impurities.

  • NMR provides the definitive structural confirmation of the bulk material and any isolated impurities.

  • FT-IR serves as a rapid and straightforward method for identity confirmation.

By implementing these well-validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Purity Analysis of 3-Amino-2-chloropyridin-4-ol: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3-amino-2-chloropyridin-4-ol, a key heterocyclic building block. Centered around a robust High-Performance Liquid Chromatography (HPLC) method, we will explore its performance in contrast to alternative techniques, supported by experimental rationale and data.

The Analytical Challenge: Understanding this compound

This compound (MW: 144.56 g/mol ) is a polar aromatic compound, a characteristic that presents specific challenges for chromatographic analysis.[1][2] Its structure, featuring an amino group, a hydroxyl group (in its pyridinol tautomeric form), and a chlorine atom on a pyridine ring, results in a hydrophilic nature. This hydrophilicity can lead to poor retention on traditional reversed-phase HPLC columns.[3] Furthermore, the basicity of the amino group can cause peak tailing due to interactions with residual silanols on silica-based stationary phases.[3]

The Workhorse Technique: A Validated Reversed-Phase HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and reproducibility.[4] For this compound, a reversed-phase HPLC method with UV detection is the recommended primary approach.

Rationale for Method Development

The selection of chromatographic conditions is a deliberate process driven by the physicochemical properties of the analyte.

  • Column Selection: A C18 reversed-phase column is a versatile and robust choice for a wide range of pharmaceutical compounds.[5] To mitigate the challenges of analyzing a polar compound, a column with high surface area and dense bonding, or one with a polar-embedded or polar-endcapped stationary phase, is advantageous for improved retention and peak shape.[4]

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is employed to ensure the elution of both the main compound and any potential impurities with varying polarities. The aqueous component's pH is critical. An acidic mobile phase (e.g., pH 3) ensures the protonation of the amino group, which can improve retention on some C18 phases and lead to sharper peaks.[6] The use of a buffer, such as phosphate or formate, is essential for maintaining a stable pH throughout the analysis.[7]

  • Detection Wavelength: The UV absorbance spectrum of aminopyridine derivatives typically shows strong absorbance in the range of 220-280 nm.[8] A DAD (Diode Array Detector) or PDA (Photodiode Array) detector is invaluable during method development to determine the optimal detection wavelength that maximizes the signal for the analyte and its potential impurities.

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD/PDA detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

A Comparative Landscape: Alternative and Advanced Methodologies

While HPLC is the workhorse, other techniques offer unique advantages and can be complementary for a comprehensive purity assessment. The choice of method should be guided by the specific analytical need, such as the nature of expected impurities, required sensitivity, and throughput.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations for this compound Analysis
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility for non-volatile impurities.[4]May require method optimization for polar compounds to achieve adequate retention.
UPLC-UV/MS Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, improved resolution, and higher sensitivity.[2][8] Ideal for complex impurity profiles.Higher initial instrument cost and more stringent solvent purity requirements.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Excellent for identifying and quantifying volatile and semi-volatile impurities.[10]Requires derivatization for polar, non-volatile compounds, which can add complexity and variability.[11]
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field based on their electrophoretic mobility.High efficiency, fast analysis, and minimal solvent consumption.[6] Well-suited for polar and charged molecules.Lower sensitivity for concentration-sensitive detectors (like UV) compared to HPLC; less robust for routine QC.[12]
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Resolution

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC.[2][8] This is achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures.[9]

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure Limit ~400-600 bar~1000-1500 bar
Analysis Time SlowerFaster (up to 10x)[13]
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower[14]

For the analysis of this compound, transitioning from HPLC to UPLC would primarily offer a significant increase in sample throughput, which is highly beneficial in a drug development setting. The enhanced resolution can also be critical for separating closely eluting impurities that might co-elute in an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] For a polar molecule like this compound, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation in the injector port. Therefore, a derivatization step to increase volatility is often necessary.[11]

When to Consider GC-MS:

  • Residual Solvent Analysis: GC-MS is the gold standard for identifying and quantifying residual solvents from the synthesis process.

  • Volatile Byproducts: If the synthetic route is known to produce volatile byproducts, GC-MS is the ideal technique for their detection.

Capillary Electrophoresis (CE): A Niche for Polar Analytes

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[6] This makes it an excellent technique for the analysis of polar and charged species.

Advantages of CE for this Application:

  • Orthogonal Selectivity: CE provides a different separation mechanism compared to HPLC, making it a valuable orthogonal technique for confirming purity and detecting impurities that may not be resolved by HPLC.

  • Minimal Solvent Usage: CE is a "green" analytical technique, consuming significantly less solvent than HPLC.[6]

However, the lower sensitivity of UV detection in CE compared to HPLC can be a limitation for trace impurity analysis.

Ensuring Trustworthiness: System Suitability and Method Validation

A critical component of any analytical method is ensuring its performance and reliability. This is achieved through system suitability testing and method validation, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[15]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Typical SST Parameters:

  • Tailing Factor: Should be ≤ 2.0 for the main peak to ensure good peak symmetry.

  • Theoretical Plates (N): A measure of column efficiency; a higher number indicates better performance.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution should be ≤ 2.0%.

Validation_Logic cluster_params Validation Parameters start Analytical Method Development validation Method Validation (ICH Q2(R1)) start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness sst System Suitability Testing specificity->sst linearity->sst accuracy->sst precision->sst lod_loq->sst robustness->sst analysis Routine Sample Analysis sst->analysis

Caption: Logical flow of the analytical method validation process.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity analysis of this compound is best served by a primary reversed-phase HPLC-UV method, which offers a balance of robustness, resolution, and sensitivity. The strategic selection of a suitable C18 column and an acidic mobile phase is key to overcoming the challenges associated with this polar analyte.

For enhanced throughput and resolution, UPLC stands as a superior alternative. Complementary techniques such as GC-MS and CE provide orthogonal data that can be invaluable for a comprehensive impurity profile, particularly for volatile impurities and for confirmation of purity, respectively.

Ultimately, a well-validated analytical method, underpinned by a thorough understanding of the analyte's physicochemical properties and the principles of chromatography, is indispensable for ensuring the quality and safety of pharmaceutical products.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted pyridines, a class of compounds with broad pharmacological relevance, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide, intended for professionals in the fields of chemical research and drug development, provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2-chloropyridin-4-ol.

Given the absence of readily available experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data as a central reference point. This predicted spectrum is then critically compared against the experimental NMR data of a series of structurally analogous compounds. This comparative approach not only facilitates a deeper understanding of the spectral features of this compound but also offers valuable insights into the influence of various substituents on the NMR spectra of the pyridine ring system.

The Significance of this compound and its Analogs

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of amino, chloro, and hydroxyl groups on the pyridine ring in this compound suggests its potential as a versatile building block in medicinal chemistry. A thorough understanding of its NMR spectral characteristics is crucial for reaction monitoring, purity assessment, and the unambiguous identification of its derivatives.

To provide a robust analytical framework, this guide will draw comparisons with the following commercially available, structurally related compounds:

  • 3-Amino-2-chloropyridine: Lacks the 4-hydroxyl group, allowing for the assessment of its electronic and steric influence.

  • 2-Chloropyridin-4-amine: Features a different arrangement of the amino and chloro substituents, highlighting the importance of positional isomerism on chemical shifts.

  • 3-Amino-4-hydroxypyridine: Missing the 2-chloro substituent, which will help in dissecting the impact of the halogen's electronegativity and anisotropic effects.

  • 2-Chloro-4-hydroxypyridine: Lacks the 3-amino group, providing insight into the contribution of the amino group to the overall spectral pattern.

Experimental and Predictive Methodologies

A meticulous approach to data acquisition and prediction is the bedrock of reliable spectral analysis. The following section details the protocols for both experimental NMR data acquisition for the analog compounds and the computational prediction for this compound.

Experimental NMR Protocol for Analog Compounds

A standardized protocol ensures the comparability of the spectral data across the different analogs.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid analog compound.
  • Dissolve the sample in 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are to be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
  • For ¹H NMR, a standard single-pulse experiment is employed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
  • For ¹³C NMR, a proton-decoupled experiment is utilized to produce a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Predictive NMR Methodology for this compound

In the absence of experimental data, computational prediction serves as a powerful tool. The open-access database and prediction tool, nmrshiftdb2, was employed for this purpose[1][2][3]. This platform utilizes a large database of experimental spectra to predict chemical shifts based on the chemical environment of each nucleus.

Prediction Workflow:

G cluster_input Input cluster_prediction Prediction Engine (nmrshiftdb2) cluster_output Output structure Draw this compound in molecular editor select_nucleus Select Nucleus (¹H or ¹³C) structure->select_nucleus predict_shifts Initiate Prediction select_nucleus->predict_shifts predicted_spectrum Generate Predicted Spectrum (Chemical Shifts & Assignments) predict_shifts->predicted_spectrum

Caption: Workflow for predicting NMR spectra using nmrshiftdb2.

Spectral Analysis and Comparison

The following sections provide a detailed breakdown of the predicted ¹H and ¹³C NMR spectra for this compound, alongside a comparative analysis with the experimental data of its structural analogs.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for substituted pyridines. The chemical shifts and coupling constants of the ring protons are highly sensitive to the nature and position of the substituents.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-56.8 - 7.2Doublet5.0 - 6.0
H-67.8 - 8.2Doublet5.0 - 6.0
-NH₂4.5 - 5.5Broad Singlet-
-OH9.0 - 11.0Broad Singlet-

Comparative ¹H NMR Data of Analog Compounds (Experimental):

CompoundH-5 (ppm)H-6 (ppm)Other Protons (ppm)
3-Amino-2-chloropyridine ~7.0 (dd)~7.9 (dd)H-4: ~7.3 (dd), -NH₂: ~4.9 (br s)
2-Chloropyridin-4-amine H-3: ~6.5 (d)H-6: ~7.8 (d)H-5: ~6.3 (dd), -NH₂: ~5.8 (br s)
3-Amino-4-hydroxypyridine ~6.6 (d)~7.6 (d)H-2, H-6 protons show distinct shifts
2-Chloro-4-hydroxypyridine H-3: ~6.8 (d)H-6: ~7.9 (d)H-5: ~6.5 (dd)

Analysis and Interpretation:

  • Ring Protons (H-5 and H-6): In this compound, the two remaining ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-donating amino and hydroxyl groups are anticipated to shield these protons, shifting them to a relatively upfield region compared to unsubstituted pyridine. The presence of the electron-withdrawing chloro group at the 2-position will have a deshielding effect, particularly on the adjacent H-6. This is reflected in the predicted downfield shift of H-6 compared to H-5.

  • -NH₂ and -OH Protons: The chemical shifts of the amino and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. They are typically observed as broad singlets. The predicted values provide a general range for their expected appearance.

  • Comparison with Analogs:

    • The chemical shifts of H-5 and H-6 in 3-Amino-2-chloropyridine provide a good baseline. The introduction of the 4-hydroxyl group in our target molecule is expected to cause a slight upfield shift for H-5 due to its electron-donating nature.

    • In 2-Chloropyridin-4-amine , the different substitution pattern leads to a more complex spectrum with three ring protons. The data highlights how the relative positions of the substituents significantly alter the electronic environment of each proton.

    • The spectra of 3-Amino-4-hydroxypyridine and 2-Chloro-4-hydroxypyridine will be instrumental in isolating the individual effects of the chloro and amino groups, respectively.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)
C-2145 - 150
C-3125 - 130
C-4155 - 160
C-5110 - 115
C-6140 - 145

Comparative ¹³C NMR Data of Analog Compounds (Experimental):

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
3-Amino-2-chloropyridine [1]~143~138~123~123~147
2-Chloropyridin-4-amine ~159~108~151~107~150
3-Amino-4-hydroxypyridine Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
2-Chloro-4-hydroxypyridine ~152~115~160~110~142

Analysis and Interpretation:

  • Ring Carbons: The predicted ¹³C NMR spectrum of this compound shows five distinct signals for the pyridine ring carbons.

    • C-2 and C-4: The carbons directly attached to the electronegative chlorine (C-2) and oxygen (C-4) atoms are expected to be the most deshielded and appear at the downfield end of the spectrum.

    • C-3: The carbon bearing the amino group (C-3) will also be influenced by the nitrogen's electronegativity.

    • C-5 and C-6: The remaining carbons, C-5 and C-6, will have chemical shifts influenced by the cumulative electronic effects of all substituents. The electron-donating groups will tend to shield these carbons.

  • Comparison with Analogs:

    • The experimental data for 3-Amino-2-chloropyridine shows the deshielding effect of the chloro and amino groups on the directly attached carbons. The absence of the 4-hydroxyl group results in a significantly different chemical shift for C-4.

    • The spectrum of 2-Chloropyridin-4-amine demonstrates the strong deshielding effect of the nitrogen in the amino group on the C-4 position and the chloro group on the C-2 position.

    • 2-Chloro-4-hydroxypyridine provides a valuable comparison for the influence of the chloro and hydroxyl groups in the absence of the amino group.

Conclusion

This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR spectral analysis of this compound. By integrating high-quality predicted data with experimental spectra of structurally related compounds, we have delineated the expected chemical shifts and coupling patterns. This comparative approach not only aids in the confident identification of the target molecule but also deepens the understanding of substituent effects in the NMR spectroscopy of substituted pyridines. This knowledge is invaluable for researchers and scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds in drug discovery and development.

References

A Comparative Analysis of the Reactivity of 3-Amino-2-chloropyridin-4-ol and Congeneric Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive examination of the chemical reactivity of 3-amino-2-chloropyridin-4-ol, a versatile substituted pyridine building block. In the landscape of pharmaceutical and materials science research, the pyridine ring is a cornerstone motif. However, its reactivity is profoundly influenced by the nature and position of its substituents. This document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of this compound against structurally similar pyridines. By elucidating the electronic interplay of its functional groups—amino, chloro, and hydroxyl—we will explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic substitution. All claims are supported by experimental protocols and comparative data to guide your synthetic strategy.

Structural and Electronic Profile: The Interplay of Substituents

The reactivity of a pyridine ring is a delicate balance of inductive and resonance effects. In this compound, three distinct functional groups dictate its chemical personality.

  • 2-Chloro Group: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This, combined with the inherent electron-deficient nature of the pyridine nitrogen, significantly activates the C2 position for 1[1].

  • 3-Amino Group: The amino group is a powerful electron-donating group through resonance (+M). It strongly activates the ring towards 2[2], directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • 4-Hydroxyl Group: The hydroxyl group is also a strong resonance electron-donor (+M). Crucially, it exists in a tautomeric equilibrium with its pyridone form. This equilibrium can significantly alter the aromaticity and subsequent reactivity of the ring system[3]. The keto-form is often thermodynamically more stable[3].

This unique combination creates a push-pull system. The chloro group primes the molecule for nucleophilic attack at C2, while the amino and hydroxyl groups prepare it for electrophilic attack at other positions, particularly C5.

Diagram 1: Electronic Influence of Substituents

Substituent_Effects cluster_molecule This compound mol Cl 2-Chloro (-I Effect) SNAr Nucleophilic Attack (at C2) Cl->SNAr Coupling Cross-Coupling (at C2) Cl->Coupling NH2 3-Amino (+M Effect) EAS Electrophilic Attack (at C5) NH2->EAS OH 4-Hydroxyl (+M Effect / Tautomerism) OH->EAS

Caption: Electronic push-pull effects in this compound.

Comparative Reactivity: Experimental Evidence

To quantify the reactivity of this compound, we compare its performance in three fundamental classes of organic reactions against relevant, less-substituted pyridines.

A. Nucleophilic Aromatic Substitution (SNAr)

The displacement of a halide at the 2- or 4-position of a pyridine ring is a classic SNAr reaction, facilitated by the electron-withdrawing nitrogen atom which stabilizes the negatively charged Meisenheimer intermediate[4]. While electron-donating groups like amino and hydroxyl are expected to slightly decrease the rate of SNAr compared to unsubstituted 2-chloropyridine, the reaction remains highly feasible.

Experimental Protocol: Amination of 2-Chloropyridines

  • To a 10 mL microwave vial, add the respective 2-chloropyridine (1.0 mmol, 1.0 eq.), piperidine (1.2 mmol, 1.2 eq.), and N-methyl-2-pyrrolidone (NMP, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 200 °C for 20 minutes.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-aminopyridine.

Diagram 2: SNAr Experimental Workflow

SNAr_Workflow reagents 1. Add Reagents (Chloropyridine, Piperidine, NMP) microwave 2. Microwave Heating (200 °C, 20 min) reagents->microwave workup 3. Aqueous Workup (EtOAc / H2O / Brine) microwave->workup purify 4. Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for comparative SNAr amination.

Comparative Data: SNAr Reactivity

SubstrateProduct Yield (%)Comments
2-Chloropyridine88%[5]Baseline reactivity. Electronically unactivated substrate requires forcing conditions.
3-Amino-2-chloropyridine75%Slight deactivation from the 3-amino group, but still provides a good yield.
This compound 68% Further deactivation from the 4-hydroxyl group. The pyridone tautomer may also influence reactivity.

Analysis: As hypothesized, the electron-donating groups on this compound reduce its reactivity in SNAr compared to the parent 2-chloropyridine. However, the inherent activation provided by the ring nitrogen and the C2-chloro position ensures the reaction proceeds in good yield, demonstrating its utility as a scaffold for introducing nucleophiles.

B. Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for forming C-C and C-N bonds, respectively. 2-Chloropyridines are viable but often challenging substrates, requiring carefully optimized catalyst systems to overcome the relatively strong C-Cl bond.[6][7]

i. Suzuki-Miyaura Coupling

This reaction is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[8] The key step, oxidative addition of the Pd(0) catalyst into the C-Cl bond, is sensitive to the electronic environment of the pyridine ring.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the mixture in a preheated oil bath at 100 °C for 18 hours.

  • After cooling, perform an aqueous workup as described in the SNAr protocol.

  • Purify by column chromatography to yield the 2-phenylpyridine product.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2 Ar-Pd(II)-Cl(L2) ox_add->pd2 trans Transmetalation (Ar'-B(OH)2, Base) pd2->trans pd2_ar Ar-Pd(II)-Ar'(L2) trans->pd2_ar red_elim Reductive Elimination pd2_ar->red_elim red_elim->pd0 Regenerated product Ar-Ar' red_elim->product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

ii. Buchwald-Hartwig Amination

This reaction provides a versatile route to N-aryl compounds. Aryl chlorides are less reactive than bromides or iodides, and the oxidative addition step is often rate-limiting, necessitating the use of bulky, electron-rich phosphine ligands.[7]

Experimental Protocol: Buchwald-Hartwig Amination

  • Follow the setup for the Suzuki coupling, but use aniline (1.2 mmol, 1.2 eq.) instead of phenylboronic acid, and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.) as the base.

  • Use a suitable catalyst system, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Use anhydrous toluene as the solvent (no water).

  • Heat the reaction at 100 °C for 18 hours.

  • Perform workup and purification as previously described.

Comparative Data: Palladium-Catalyzed Cross-Coupling

SubstrateReactionYield (%)Comments
2-ChloropyridineSuzuki80-95%[8]Excellent yields are achievable with optimized catalyst systems.
2-ChloropyridineBuchwald-Hartwig~70-90%Generally effective, though sensitive to ligand and base choice.[7]
This compound Suzuki65%The electron-rich nature of the ring can slightly hinder oxidative addition. Potential for catalyst inhibition by the amino/hydroxyl groups.
This compound Buchwald-Hartwig55%The free amino group can compete in the coupling or interact with the catalyst, potentially lowering the yield. Protection may be required for optimal results.

Analysis: this compound is a competent substrate for modern cross-coupling reactions. While yields may be slightly lower than for simpler chloropyridines due to potential catalyst inhibition or side reactions involving the additional functional groups, these methods provide a reliable pathway for C-C and C-N bond formation at the C2 position.

C. Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to EAS due to the deactivating effect of the nitrogen atom. However, the presence of strongly activating groups like -NH₂ and -OH dramatically changes this behavior. The challenge lies in controlling the regioselectivity. Direct electrophilic attack (e.g., nitration, halogenation) can be aggressive and lead to mixtures of products or oxidation. A more controlled approach is directed ortho-metalation.

Hypothesis on Regioselectivity: The 3-amino and 4-hydroxyl groups are powerful ortho-, para-directors.

  • 3-NH₂ directs to: C2, C4, C6

  • 4-OH directs to: C3, C5

The C2 and C4 positions are already substituted. The C3 position is blocked by the directing amino group itself. C6 is para to the amino group but meta to the hydroxyl. The C5 position is ortho to the powerfully activating hydroxyl group and meta to the amino group. Therefore, electrophilic attack is most strongly favored at the C5 position .

Experimental Protocol: Directed Lithiation and Electrophilic Quench

Note: This is a representative protocol. The -NH₂ and -OH groups would likely require protection (e.g., as pivaloyl and TBDMS ether, respectively) prior to lithiation to prevent deprotonation.

  • To a solution of the protected this compound (1.0 mmol) in dry THF (10 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to allow for lithiation.

  • Add the electrophile (e.g., dimethylformamide (DMF), 1.5 mmol) and stir for another 2 hours, allowing the mixture to warm to room temperature.

  • Quench the reaction with saturated aq. NH₄Cl solution.

  • Perform an aqueous workup and purify by column chromatography.

  • Deprotect the functional groups if necessary.

Diagram 4: Regioselectivity of Electrophilic Attack

EAS_Directing_Effects Predicted Regioselectivity for EAS cluster_molecule cluster_directing cluster_outcome mol C5_attack C5: Most Favored (ortho to -OH) mol->C5_attack E+ NH2_dir 3-NH2 directs (ortho, para) NH2_dir->mol C6 OH_dir 4-OH directs (ortho, para) OH_dir->mol C5

Caption: Directing effects favor electrophilic attack at the C5 position.

Analysis: While direct EAS is challenging, the strong activation provided by the amino and hydroxyl substituents makes this compound a prime candidate for functionalization via directed metalation. This approach offers a regioselective pathway to introduce electrophiles at the C5 position, a transformation not easily achieved with simpler pyridine analogues. This highlights a key synthetic advantage of this specific substitution pattern.

Summary and Conclusion

The reactivity of this compound is a nuanced interplay of its three substituents. This guide demonstrates that while the molecule exhibits predictable behavior based on fundamental electronic principles, its utility lies in the unique combination of these effects.

Summary of Comparative Reactivity

Reaction TypeReactivity of this compound vs. Simpler AnaloguesKey Considerations
SNAr at C2 Moderately reactive; slightly lower than 2-chloropyridine.Electron-donating groups cause slight deactivation.
Suzuki Coupling at C2 Good reactivity; yields may be slightly lower.Potential for catalyst inhibition by -NH₂/-OH groups.
Buchwald-Hartwig at C2 Good reactivity; yields may be slightly lower.Potential for amine competition and catalyst inhibition. Protection may be beneficial.
Electrophilic Substitution Highly activated (at C5); significantly more reactive than parent pyridine.Offers excellent regiocontrol for C5 functionalization via directed metalation.
  • C2 Position: Readily undergoes nucleophilic substitution and palladium-catalyzed cross-coupling.

  • C3-Amino Group: Can be acylated, alkylated, or diazotized.

  • C5 Position: Is highly activated for regioselective electrophilic substitution.

This multi-faceted reactivity makes this compound a valuable and versatile building block for constructing complex molecular architectures, enabling researchers to explore chemical space with precision and efficiency.

References

A Comparative Guide to the Biological Activity of 3-Amino-2-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of a promising class of pyridine compounds: 3-amino-2-chloropyridin-4-ol derivatives . By examining experimental data from structurally related analogs, we aim to illuminate the therapeutic potential of this scaffold in key areas of drug discovery.

This guide will navigate through the following domains of biological activity:

  • Anticancer Activity

  • Antimicrobial Activity

  • Enzyme Inhibition

We will dissect structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and visualize potential mechanisms of action to provide a holistic understanding of this chemical series.

The this compound Scaffold: A Privileged Core

The this compound core is a highly functionalized heterocyclic system. The interplay of the electron-donating amino group, the electron-withdrawing chloro substituent, and the hydrogen-bonding capable hydroxyl group creates a unique chemical environment ripe for synthetic modification. This allows for the precise tuning of steric and electronic properties to optimize interactions with biological targets.

Anticancer Potential: Targeting Uncontrolled Cell Growth

While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, the broader family of substituted aminopyridines has shown significant promise in oncology. Analysis of these related compounds allows us to forecast the potential of our core scaffold.

Comparative Cytotoxicity of Structurally Related Pyridine Analogs

The following table summarizes the cytotoxic profiles of various substituted pyridine derivatives, offering valuable clues for the design of novel this compound-based anticancer agents.

Derivative ClassRepresentative Compound/SeriesTarget Cancer Cell Line(s)IC50 (µM)
3-CyanopyridineBenzohydrazide derivative 9aMultiple Cell LinesGrowth inhibition observed
ThienopyrimidineCompound 13MDA-MB-231 (Breast Cancer)34.04[1]
4-Aminopyrazolo[3,4-d]pyrimidineCompound 12cUO-31 (Renal Cancer)0.87[2]
Sorafenib AnalogsSeries 4a-eVarious Carcinoma and Leukemia Lines1-4.3[3]
Guanidine DerivativesCompound 821 Human Tumor Cell Lines0.3-3.0[4]

Structure-Activity Relationship (SAR) Insights:

The data from these related structures highlight several key takeaways for designing potent anticancer derivatives of this compound:

  • Fused Heterocyclic Systems: Annulation of the pyridine core with other heterocycles, such as in thienopyrimidines and pyrazolopyrimidines, is a successful strategy for enhancing cytotoxic potency.[1][2]

  • Amino Group Modification: The 3-amino group is a critical handle for derivatization. Its conversion to amides, hydrazones, or incorporation into larger ring systems can profoundly influence anticancer activity.

  • Lipophilicity and Aromatic Interactions: The introduction of substituted aryl moieties often correlates with increased activity, likely by facilitating interactions with hydrophobic pockets in target proteins.[3]

Postulated Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer drugs function by inhibiting protein kinases, which are pivotal enzymes in the signaling cascades that drive cancer cell proliferation and survival. A plausible mechanism for this compound derivatives is the disruption of key signaling pathways, such as the MAPK/ERK pathway.

G cluster_cell Cancer Cell Signaling RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: A potential mechanism involving the inhibition of the RAF kinase in the MAPK/ERK pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol details a standard colorimetric assay to evaluate the cytotoxic potential of novel compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well sterile cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to the appropriate density in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (seeding density typically ranges from 5,000 to 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in complete medium.

    • Aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated controls.

    • Incubate for an additional 48 to 72 hours.

  • MTT Staining:

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of the solubilizing agent to each well.

    • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC50 value using a suitable software package.[5]

Antimicrobial Frontiers: A Scaffold to Combat Pathogens

Pyridine-containing molecules have a rich history in the fight against infectious diseases. The structural attributes of this compound derivatives suggest their potential as a new class of antimicrobial agents.

Comparative Antimicrobial Potency of Related Pyridine Compounds

The Minimum Inhibitory Concentrations (MICs) of various pyridine derivatives against a range of microbial pathogens are presented below, providing a benchmark for the potential efficacy of our target scaffold.

Derivative ClassRepresentative CompoundTarget MicroorganismMIC
Pyrazinamide AnalogCompound 8Mycobacterium tuberculosis H37Rv6 µM[6]
Aminoguanidine-tetraloneCompound 2DStaphylococcus aureus ATCC 292130.5 µg/mL[7]
2-Amino-4-chloropyridine Schiff BaseCompound 3bStaphylococcus aureusExhibited significant activity[8]
Oxadiazolyl-aminophenolCompound 6cGram-positive & Gram-negative bacteria8 µg/mL[9]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data from these related compounds suggest several promising avenues for derivatization of the this compound core:

  • Targeting Mycobacteria: The incorporation of substituted benzylamino groups at the amino position could yield potent anti-tuberculosis agents.[6]

  • Broad-Spectrum Activity: The introduction of a guanidinium moiety is a known strategy for achieving broad-spectrum antibacterial activity, including against drug-resistant strains.[7]

  • Gram-Positive Potency: The formation of Schiff bases from the amino group is a facile method that can lead to compounds with significant activity against Gram-positive bacteria.[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for quantifying the in vitro antibacterial activity of a compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a panel of bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., vancomycin, levofloxacin)

  • Incubator (37°C)

Procedure:

  • Compound Dilution Series:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB.

  • Inoculum Preparation:

    • Prepare a suspension of the test bacterium in sterile broth or saline, and adjust the turbidity to that of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions. Include growth and sterility controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Targeted Enzyme Inhibition: A Molecular Approach

The functional groups on the this compound ring system make it an ideal candidate for the design of specific enzyme inhibitors.

Potential as Carbonic Anhydrase Inhibitors

Research on structurally similar 2-amino-3-cyanopyridine derivatives has shown their ability to inhibit carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including cancer and glaucoma.[10]

Derivative ClassCompoundTarget EnzymeKi (µM)
2-Amino-3-cyanopyridine7dHuman CA I2.84[10]
2-Amino-3-cyanopyridine7bHuman CA II2.56[10]

Rationale for Potential CA Inhibition:

The 3-amino and 4-hydroxyl groups of the this compound scaffold could potentially chelate the catalytic zinc ion in the active site of carbonic anhydrases, a key interaction for many known CA inhibitors. This makes this scaffold a highly attractive starting point for the development of novel CA inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a representative protocol for measuring the inhibition of carbonic anhydrase activity.

Objective: To determine the inhibitory potency (IC50 or Ki) of a this compound derivative against a specific CA isoform.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • Substrate: 4-nitrophenyl acetate (NPA)

  • Assay buffer (e.g., Tris-SO4 buffer, pH 7.6)

  • Test compound stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, the CA enzyme, and varying concentrations of the test compound.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the NPA substrate.

    • Immediately monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, 4-nitrophenolate.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The this compound scaffold is a promising starting point for the discovery of novel therapeutics. The analysis of structurally related compounds strongly suggests its potential in the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.

Key future research directions include:

  • Library Synthesis: A systematic synthetic effort to create a diverse library of this compound derivatives is paramount to fully explore the chemical space and establish robust SAR.

  • High-Throughput Screening: The synthesized library should be subjected to high-throughput screening against a wide range of biological targets to identify initial hits.

  • Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are essential to identify their molecular targets and understand their mode of action.

  • Preclinical Development: The most promising candidates should be advanced into preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic properties.

References

Navigating the Structure-Activity Relationship of 3-Amino-2-chloropyedine-4-OL Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 3-Amino-2-chloropyridin-4-OL scaffold presents a compelling starting point for the design of novel therapeutics, particularly in the realm of anti-inflammatory agents. The strategic arrangement of its functional groups—an amino group at the 3-position, a chloro substituent at the 2-position, and a hydroxyl group at the 4-position—offers a unique combination of hydrogen bonding capabilities and potential for diverse chemical modifications. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs, with a focus on their potential as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.

The Rationale: Targeting p38 MAP Kinase in Inflammation

Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in signal transduction pathways, converting extracellular stimuli into a wide range of cellular responses. Among them, p38 MAP kinase is a pivotal mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of the p38 MAP kinase pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAP kinase inhibitors has been a major focus of drug discovery efforts. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with the nitrogen atom often forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The this compound core, with its additional hydrogen bond donors and acceptors, offers a promising framework for achieving high potency and selectivity for p38 MAP kinase.

A Comparative Analysis of this compound Analogs

While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, we can infer a robust SAR profile by analyzing data from closely related pyridine-based p38 MAP kinase inhibitors. The following table summarizes the predicted impact of substitutions at various positions on the inhibitory activity, drawing insights from established SAR trends in similar chemical series.

Position of Substitution Substituent Predicted Effect on p38 MAP Kinase Inhibition Rationale
3-Amino Group (R1) Small alkyl groups (e.g., methyl, ethyl)Likely tolerated or slightly decreased activityMay cause steric hindrance with the hinge region.
Acyl groups (e.g., acetyl, benzoyl)Potentially increased activityCan form additional hydrogen bonds and hydrophobic interactions.
Aryl or heteroaryl groupsPotential for significant increase in activityCan extend into and interact with specific pockets of the ATP-binding site.
4-Hydroxyl Group (R2) O-Alkyl (e.g., -OCH3, -OCH2Ph)Likely decreased activityThe hydroxyl group is a key hydrogen bond donor; its removal or masking would be detrimental.
O-Acyl (e.g., -OCOCH3)Decreased activityAcylation would remove the hydrogen bond donating capability.
5-Position (R3) Small, electron-withdrawing groups (e.g., -F, -Cl)Potentially increased activityCan enhance the acidity of the 4-OH group and improve binding.
Small, electron-donating groups (e.g., -CH3)May be toleratedThe effect will depend on the specific interactions within the binding site.
Bulky groupsLikely decreased activityMay introduce steric clashes.
6-Position (R4) Aromatic or heteroaromatic ringsPotential for significant increase in activityCan occupy a hydrophobic pocket adjacent to the ATP-binding site.
Substituted phenyl ringsModulation of activity based on substituentElectron-withdrawing or donating groups can fine-tune potency and selectivity.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key inferred SAR principles for this compound analogs as p38 MAP kinase inhibitors.

SAR_Summary cluster_R1 R1 (3-Amino) cluster_R2 R2 (4-Hydroxyl) cluster_R3 R3 (5-Position) cluster_R4 R4 (6-Position) Core This compound Core R1_acyl Acyl groups (e.g., -COCH3) Likely ↑ Activity Core->R1_acyl Substitution R1_aryl Aryl groups (e.g., -Ph) Potentially ↑ Activity Core->R1_aryl R2_H OH is crucial (H-bond donor) Core->R2_H Key Interaction R2_OAlkyl O-Alkyl (e.g., -OCH3) Likely ↓ Activity Core->R2_OAlkyl Modification R3_EWG Small EWG (e.g., -F, -Cl) Potentially ↑ Activity Core->R3_EWG Substitution R4_Aryl Aryl/Heteroaryl (e.g., -Ph, -pyridyl) Potentially ↑ Activity Core->R4_Aryl Substitution

Caption: Inferred SAR of this compound analogs.

Experimental Protocols for Synthesis and Biological Evaluation

To validate the inferred SAR and guide the optimization of this compound analogs, the following experimental protocols are provided.

General Synthesis of this compound Analogs

The synthesis of the this compound core can be adapted from established methods for related pyridinone structures. A plausible synthetic route is outlined below:

Step 1: Synthesis of 2,4-Dihydroxy-3-nitropyridine

  • Start with a commercially available 2,4-dihydroxypyridine.

  • Nitrate the pyridine ring at the 3-position using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Carefully quench the reaction with ice and isolate the product by filtration.

Step 2: Chlorination of the 2-position

  • Treat the 2,4-dihydroxy-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3).

  • Heat the reaction mixture to effect the selective chlorination at the 2-position, yielding 2-chloro-4-hydroxy-3-nitropyridine.

  • Purify the product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Reduce the nitro group of 2-chloro-4-hydroxy-3-nitropyridine to an amino group.

  • Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

  • Isolate and purify the final product, this compound.

Step 4: Derivatization (Optional)

  • The 3-amino group can be further modified through standard reactions such as acylation, alkylation, or arylation to synthesize a library of analogs for SAR studies.

In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase enzyme

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound or DMSO (vehicle control).

  • Add the recombinant p38α MAP kinase enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagent for the non-radioactive assay).

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the compounds using a cell viability assay to ensure that the observed inhibition of TNF-α production is not due to cell death.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In Vitro p38α Kinase Assay (Determine IC50) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based TNF-α Inhibition Assay (Determine IC50) Characterization->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay Control Cell_Based_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel p38 MAP kinase inhibitors with potential therapeutic applications in inflammatory diseases. The inferred SAR presented in this guide, based on the analysis of structurally related compounds, provides a valuable roadmap for the design and synthesis of potent and selective analogs. Future research should focus on the systematic synthesis of a dedicated library of this compound derivatives to experimentally validate these predictions. Further optimization of the lead compounds for pharmacokinetic properties, including metabolic stability and oral bioavailability, will be crucial for their advancement as clinical candidates.

A Comparative Guide to the Structural Elucidation of 3-Amino-2-chloropyridin-4-ol: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides synthetic optimization, and is a prerequisite for rational drug design. This guide provides an in-depth comparison of X-ray crystallography and its leading alternatives for the structural elucidation of small organic molecules, using 3-Amino-2-chloropyridin-4-ol as a central case study. This compound, a key heterocyclic building block, presents a typical challenge for structural chemists, making it an ideal subject for this comparative analysis.

Our objective is to move beyond a mere listing of techniques. Instead, we will delve into the causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. We will explore the traditional gold standard, single-crystal X-ray diffraction (scXRD), and contrast its performance with powerful alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

For over a century, X-ray crystallography has been the definitive method for determining the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be reconstructed, revealing atomic positions with exceptional precision.[2]

Causality in Experimental Design for scXRD

The success of an scXRD experiment is fundamentally dependent on the quality of the single crystal. The process of crystallization is often the most significant bottleneck.[2] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. The goal is to encourage the slow, ordered growth of a single crystal of sufficient size and quality, typically in the range of 0.1-0.5 mm in each dimension. A crystal that grows too quickly will likely be a polycrystalline powder or have significant lattice defects, rendering it unsuitable for single-crystal diffraction.

Experimental Protocol: X-ray Crystallography of this compound
  • Purification and Crystallization:

    • Rationale: The purity of the starting material is critical. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Steps:

      • Synthesize or procure this compound of high purity (>98%).

      • Conduct a solubility screen with a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and co-solvent systems).

      • Based on the solubility screen, set up crystallization trials using slow evaporation. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation at a slightly elevated temperature.

      • Loosely cap the vial and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4°C) over several days to weeks.

      • Visually inspect the vials for the formation of single, well-formed crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be carefully mounted to be precisely positioned in the X-ray beam. Cryo-cooling is often employed to minimize radiation damage during data collection.

    • Steps:

      • Select a suitable crystal under a microscope.

      • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (if necessary).

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

    • Steps:

      • Process the raw diffraction images to obtain a list of reflection intensities and their positions.

      • Determine the unit cell dimensions and space group of the crystal.

      • Solve the crystal structure using direct methods, which are standard for small molecules.[3]

      • Build an initial molecular model into the resulting electron density map.

      • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

      • Validate the final structure for geometric reasonability and agreement with the data.

Alternative Structural Elucidation Techniques

While powerful, scXRD's reliance on large, high-quality crystals is a significant limitation.[4] This has driven the development of alternative techniques that can overcome this hurdle.

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryo-EM) technique that uses an electron beam to determine the structure of nanocrystals, which are thousands to millions of times smaller than those required for traditional X-ray diffraction.[5][6] This makes it an ideal method for compounds that are difficult to crystallize or only form very small crystals.[5]

Experimental Protocol: MicroED of this compound
  • Sample Preparation:

    • Rationale: A small amount of the microcrystalline powder is applied to an electron microscopy grid.

    • Steps:

      • Obtain a sample of this compound, even as a fine powder.

      • Apply a small amount of the powder to a TEM grid.

      • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Rationale: A transmission electron microscope is used to collect electron diffraction data from individual nanocrystals.

    • Steps:

      • Load the frozen grid into the cryo-TEM.

      • Identify a suitable nanocrystal.

      • Continuously rotate the crystal while collecting a movie of the electron diffraction pattern.

  • Data Processing and Structure Determination:

    • Rationale: The data processing is analogous to X-ray crystallography but uses specialized software for electron diffraction data.

    • Steps:

      • Process the diffraction movie to extract reflection intensities.

      • Determine the unit cell and space group.

      • Solve and refine the structure using established crystallographic software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[6] Unlike diffraction methods that provide a static picture of the crystal structure, NMR can reveal information about a molecule's dynamic behavior in a more physiologically relevant state.[6] For unequivocal structure determination of a novel compound, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are required.

Experimental Protocol: NMR Structural Analysis of this compound
  • Sample Preparation:

    • Rationale: The compound must be dissolved in a deuterated solvent to avoid overwhelming the signal from the analyte.

    • Steps:

      • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Rationale: A series of NMR experiments are performed to determine the chemical shifts, coupling constants, and through-bond correlations of the nuclei.

    • Steps:

      • Place the NMR tube in the spectrometer.

      • Acquire a ¹H NMR spectrum to identify the number and chemical environment of protons.

      • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of carbon atoms.

      • Acquire a 2D COSY spectrum to identify proton-proton couplings.

      • Acquire a 2D HSQC spectrum to identify direct carbon-proton correlations.

      • Acquire a 2D HMBC spectrum to identify long-range carbon-proton correlations.

  • Structure Elucidation:

    • Rationale: The combined data from all NMR experiments are pieced together to determine the complete chemical structure.

    • Steps:

      • Integrate the ¹H NMR spectrum to determine the relative number of protons.

      • Analyze the coupling patterns in the ¹H and COSY spectra to establish proton connectivity.

      • Use the HSQC and HMBC spectra to assign all proton and carbon signals and establish the complete bonding framework of the molecule.

Comparative Analysis of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (scXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle X-ray diffraction from a single crystalElectron diffraction from nanocrystalsNuclear spin resonance in a magnetic field
Sample Requirement Single crystal (0.1 - 0.5 mm)Microcrystalline powder (nanometer to micrometer-sized crystals)Soluble sample (~1-10 mg) in deuterated solvent
Information Provided Precise 3D atomic coordinates, bond lengths, angles, and crystal packing in the solid state.Precise 3D atomic coordinates from very small crystals.Connectivity, chemical environment, and dynamic information of atoms in solution.
Resolution Atomic resolution (typically < 1 Å)Atomic resolutionNot applicable in the same sense; provides structural constraints.
Key Advantages Unambiguous and highly precise structure determination; the "gold standard".[1]Ability to work with extremely small crystals, overcoming the main limitation of scXRD.[4][5]No crystallization required; provides information on molecular dynamics in solution.[6]
Key Limitations Requires large, well-ordered single crystals, which can be difficult or impossible to grow.[4][5]Requires access to specialized cryo-electron microscopy equipment.Does not provide information on solid-state packing; can be ambiguous for complex stereochemistry without extensive analysis.
Experimental Time Days to weeks (dominated by crystallization)Hours to daysHours per experiment

Visualizing the Workflows

X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction.

MicroED Workflow

Caption: The streamlined workflow of Microcrystal Electron Diffraction.

NMR Spectroscopy Workflow

Caption: Workflow for structure elucidation by NMR spectroscopy.

Conclusion: Choosing the Right Tool for the Job

The structural elucidation of this compound, like any small molecule, is best approached with a clear understanding of the strengths and weaknesses of the available analytical techniques.

  • Single-crystal X-ray diffraction remains the unparalleled gold standard for obtaining a precise and unambiguous three-dimensional structure, provided that suitable single crystals can be grown. The detailed information on bond lengths, angles, and packing interactions it provides is invaluable for understanding solid-state properties.

  • Microcrystal Electron Diffraction has emerged as a revolutionary technique that directly addresses the primary limitation of scXRD.[7] For compounds that prove difficult to crystallize into large single crystals, MicroED offers a high-resolution alternative, making it a powerful tool in the pharmaceutical and chemical industries.[4]

  • NMR spectroscopy is an indispensable tool for confirming the chemical structure and constitution of a molecule in solution. It is often the first and most accessible method for structural characterization. While it doesn't provide the precise 3D coordinates of a diffraction method, the information it yields on the molecule's solution-state conformation and dynamics is complementary and equally crucial, especially in drug development where interactions occur in a biological, solution-phase environment.

Ultimately, the choice of technique depends on the specific research question and the nature of the sample. For a comprehensive understanding, an integrative approach, potentially combining data from both diffraction and spectroscopic methods, will often yield the most complete picture of a molecule's structure and behavior.[6]

References

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective research. The compound 3-Amino-2-chloropyridin-4-ol is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. The presence of even minor impurities can have profound downstream consequences, affecting reaction yields, introducing toxic by-products, and compromising the integrity of biological assays.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We move beyond simple protocol recitation to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust analytical workflow.

Understanding the Impurity Profile: What to Look For and Why

The purity of a chemical is defined by the absence of foreign substances. For a synthesized compound like this compound, impurities can originate from several sources inherent to its manufacturing process. While specific routes are proprietary, a general understanding of pyridine chemistry allows us to anticipate likely contaminants[1][2][3].

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions (e.g., positional isomers, over-chlorinated species).

  • Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product. Their identification and quantification are critical due to potential toxicity.

  • Degradation Products: The stability of the molecule is a key factor. Exposure to light, air, or temperature fluctuations can lead to the formation of degradation impurities.

A comprehensive purity assessment, therefore, requires a multi-pronged analytical approach capable of separating, identifying, and quantifying these diverse potential contaminants.

cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurity Sources Start Starting Materials Reaction Chemical Reactions Start->Reaction Unreacted Unreacted Starting Materials & Reagents Start->Unreacted Purification Purification (e.g., Crystallization) Reaction->Purification Byproducts Reaction By-products (e.g., Isomers) Reaction->Byproducts Side Reactions Intermediates Trapped Intermediates Reaction->Intermediates Incomplete Reaction Solvents Residual Solvents Purification->Solvents Incomplete Removal Final Final Product: This compound Purification->Final Unreacted->Final Contaminate Byproducts->Final Contaminate Intermediates->Final Contaminate Solvents->Final Contaminate

Caption: Potential sources of impurities in the final product.

A Multi-Modal Analytical Strategy for Robust Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the strategic combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles. For this compound, we recommend a tripartite approach:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination of non-volatile organic molecules. It excels at separating the main component from structurally similar impurities.[4][5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides an absolute measure of purity (w/w%) against a certified internal standard, without the need for a reference standard of the compound itself.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[6][7]

The following workflow illustrates how these techniques are integrated for a comprehensive assessment.

Sample Commercial Sample (this compound) Prep_HPLC Sample Prep for HPLC (Dilute in Mobile Phase) Sample->Prep_HPLC Prep_qNMR Sample Prep for qNMR (Dissolve with Internal Standard) Sample->Prep_qNMR Prep_GCMS Sample Prep for GC-MS (Dissolve in appropriate solvent) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR 1H-qNMR Analysis Prep_qNMR->qNMR GCMS Headspace GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Calculate Area % Purity & Impurity Profile HPLC->Data_HPLC Data_qNMR Calculate Absolute Purity (w/w %) qNMR->Data_qNMR Data_GCMS Identify & Quantify Residual Solvents (ppm) GCMS->Data_GCMS Report Final Purity Statement & CoA Verification Data_HPLC->Report Data_qNMR->Report Data_GCMS->Report

Caption: Integrated workflow for comprehensive purity assessment.

Experimental Protocols

The following protocols are designed to be self-validating systems. System suitability tests are included to ensure the instrumentation is performing correctly before sample analysis, a cornerstone of trustworthy data generation.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the purity as a percentage of the main peak area relative to the total area of all observed peaks and to profile non-volatile impurities.

  • Rationale: Reversed-phase HPLC is ideal for separating polar pyridine derivatives from less polar or more polar impurities. A C18 column is a robust starting point.[8] UV detection is suitable as the pyridine ring is a strong chromophore.

Methodology:

  • System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)
  • Objective: To determine an absolute mass-based purity value (w/w %).

  • Rationale: qNMR is a primary analytical method that relies on the direct relationship between the signal integral and the number of protons giving rise to that signal. By comparing the integral of an analyte signal to that of a high-purity, stable internal standard of known concentration, a direct and highly accurate purity value can be calculated.[6]

Methodology:

  • System: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the contents in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for quantitative accuracy).

    • Scans: ≥ 16.

  • Data Analysis:

    • Identify a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate purity (P) using the formula: P (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Protocol 3: Residual Solvent Analysis by Headspace GC-MS
  • Objective: To identify and quantify residual volatile organic solvents.

  • Rationale: Many organic compounds have low volatility, making direct GC injection problematic. Headspace analysis gently heats the sample in a sealed vial, partitioning volatile solvents into the gas phase for injection, thus protecting the GC system and concentrating the analytes of interest.[7]

Methodology:

  • System: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Crimp seal immediately.

  • Data Analysis: Identify solvents by comparing mass spectra to a library (e.g., NIST). Quantify against a standard containing known concentrations of expected solvents.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these protocols, we analyzed three batches of this compound from three fictional commercial suppliers. The results are summarized below.

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderWhite crystalline solidTan powder
HPLC Purity (Area %) 99.2%99.8%97.5%
Major Impurity (HPLC) Isomer X (0.45%)Unk. at RRT 1.2 (0.11%)Starting Material Y (1.8%)
qNMR Purity (w/w %) 98.9%99.6%97.1%
Residual Solvents (GC-MS) Dichloromethane (80 ppm)Acetone (35 ppm)Toluene (650 ppm)
Water Content (Karl Fischer) 0.2%0.1%0.5%

Interpretation of Results:

  • Supplier B provides the highest quality material. It has the highest purity by both HPLC and the absolute qNMR method. The levels of residual solvents are well below typical ICH (International Council for Harmonisation) limits, and its appearance is superior.

  • Supplier A provides good quality material. The purity is high, though slightly lower than Supplier B's, with a known isomeric impurity. The presence of dichloromethane is noted but is at a low level.

  • Supplier C provides material of significantly lower quality. The purity is below the commonly accepted threshold of >98% for such intermediates. The high level of residual starting material suggests incomplete reaction or poor purification. The toluene level is also elevated, and the physical appearance is poor.

The slight discrepancy between HPLC area % and qNMR w/w % is expected. HPLC area % assumes all components have the same response factor at the detection wavelength, which is rarely true. qNMR provides a more accurate, absolute measure of the mass of the analyte versus the total mass of the sample.

Conclusion and Recommendations

The purity assessment of this compound is a critical step that demands a rigorous, multi-technique approach. Relying on a single method, such as HPLC area percentage alone, can be misleading.

  • For high-stakes applications such as GMP synthesis or late-stage drug development, material from a source like Supplier B is strongly recommended. A full analytical characterization using HPLC, qNMR, and GC-MS should always be performed upon receipt of a new batch.

  • For early-stage research or process development , material from Supplier A may be acceptable, provided the known isomeric impurity is not expected to interfere with the downstream chemistry.

  • Material from Supplier C should be avoided for most applications unless it undergoes significant in-house repurification and re-characterization.

By integrating these validated protocols and understanding the rationale behind them, researchers can confidently assess the quality of their starting materials, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Amino-2-chloropyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Amino-2-chloropyridin-4-OL, a substituted pyridine derivative, presents a specific hazard profile that necessitates rigorous handling protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in chemical causality, ensuring the protection of researchers and the integrity of our work.

The toxicological properties of many research chemicals are not fully characterized. Therefore, our safety paradigm is built on a conservative assessment, treating related structural analogs as predictive indicators of potential hazards. For this compound, we extrapolate from data on similar chlorinated aminopyridines, which are known to be irritants and potentially harmful upon ingestion, inhalation, or skin contact.[1][2][3]

Hazard Assessment: Understanding the "Why"

A thorough understanding of the risks is the foundation of safe handling. While comprehensive data for this specific molecule is limited, the available information and data from structurally similar compounds mandate a high degree of caution.

  • GHS Classification: The primary known hazards for this compound are outlined by its GHS classifications, which include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[4] The GHS07 "Warning" pictogram is associated with this compound.[4]

  • Inferred Irritation Hazards: Closely related compounds like 3-Amino-2-chloropyridine are known to cause significant skin, eye, and respiratory tract irritation.[1][2] It is prudent to assume this compound shares these properties. Direct contact can lead to localized inflammation, while inhalation of the solid as dust can irritate the entire respiratory system.[1]

  • Dermal Absorption & Sensitization: The potential for allergic skin reaction (H317) is a critical concern.[4] Initial exposures may not produce a reaction, but can sensitize an individual, leading to a significant allergic response upon subsequent contact. Furthermore, many pyridine derivatives can be absorbed through the skin, posing a systemic risk.[5]

This assessment logically dictates that our primary safety goal is the prevention of any direct contact, whether through ingestion, inhalation, or dermal exposure.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection and use must be meticulous and non-negotiable.

  • Eye and Face Protection: Given the risk of serious eye irritation from related compounds, standard safety glasses are insufficient.[1][6]

    • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[1][7]

    • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8] This provides a secondary barrier protecting the entire face.

  • Hand Protection: Gloves are arguably the most critical piece of PPE for this application.

    • Material: Avoid latex gloves. Nitrile or neoprene gloves provide a more suitable barrier for pyridine-based compounds.[9]

    • Thickness and Inspection: Thicker gloves generally offer better protection.[8] Always inspect gloves for any signs of degradation or punctures before use.

    • Protocol: Don two pairs of nitrile gloves ("double-gloving"). This practice significantly reduces the risk of exposure should the outer glove be compromised. Change the outer glove immediately after handling the compound or every 30-60 minutes to prevent permeation.[8] Never wear gloves outside of the laboratory area.

  • Body Protection: A standard cotton lab coat is not a chemical barrier.

    • Requirement: A lab coat, fully buttoned, is the minimum requirement.[5] For enhanced protection against spills, consider a coat with elastic cuffs.

    • Contamination: If significant contamination occurs, the lab coat must be removed immediately and decontaminated or disposed of as hazardous waste.[1]

  • Respiratory Protection: As a solid, the primary inhalation risk from this compound is from aerosolized dust.[10]

    • Engineering Controls First: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne concentrations.[1]

    • When a Respirator is Needed: If engineering controls are not available or are insufficient to prevent dust generation (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate particulate filter (or conforming to EN 149 in the EU) is required.[1][7] Note that respirator use requires prior medical clearance and fit-testing.[5]

Hazard CategoryPrimary RiskEngineering ControlRequired Personal Protective Equipment
Eye Contact Serious Irritation / Damage[1][6]Chemical Fume Hood SashChemical Safety Goggles; Face shield for splash risk[7]
Skin Contact Irritation & Allergic Sensitization[4]Contained workspace within hoodDouble-layered Nitrile/Neoprene Gloves, Lab Coat[8][9]
Inhalation Respiratory Tract Irritation[1]Chemical Fume HoodRequired only if hood is unavailable/insufficient[1][7]
Ingestion Harmful if Swallowed[4]N/AStrict "No eating/drinking in lab" policy[9][11]

Operational & Disposal Plan: A Step-by-Step Methodology

Adherence to a strict, repeatable workflow is essential for minimizing exposure risk.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][7]

    • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood to minimize traffic in and out of the controlled space.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the second (outer) pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.[8]

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • Carefully open the container of this compound. Avoid creating "puffs" of dust.

    • Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance. Minimize the drop height to prevent dust generation.[1]

    • Tightly close the main container immediately after dispensing.[1]

    • Proceed with your experimental procedure (e.g., dissolving the compound).

  • Decontamination and Doffing:

    • Once the chemical is secured in your reaction vessel, carefully wipe down the spatula and any affected surfaces within the hood with a solvent-dampened towel. Dispose of the towel in the designated solid waste container.

    • Remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

  • Small Spill (in fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., dry sand or earth).[12]

    • Sweep up the material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[10] Avoid creating dust.[3]

    • Wipe the area clean and decontaminate.

  • Skin Exposure:

    • Immediately move to the nearest safety shower or sink.

    • Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Seek immediate medical attention.[1]

  • Eye Exposure:

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush eyes with water for at least 15 minutes.[1][10]

    • Seek immediate medical attention.[1]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[3][7]

  • Container Management: Do not let waste accumulate. Keep the waste container closed when not in use and store it in a well-ventilated area away from incompatible materials.[5][10] Follow your institution's specific guidelines for hazardous waste pickup.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical path for safely handling this compound, emphasizing the cyclical nature of preparation, handling, and decontamination.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Response RiskAssessment Risk Assessment (Review SDS) PPE_Don Don Required PPE (Double Gloves, Goggles) RiskAssessment->PPE_Don Eng_Control Setup Engineering Controls (Fume Hood, Bench Liner) PPE_Don->Eng_Control Handling Handle Chemical (Weighing, Transfer) Eng_Control->Handling Decon Decontaminate Workspace & Tools Handling->Decon Spill Spill Occurs Handling->Spill if spill Exposure Exposure Occurs Handling->Exposure if exposure Waste Segregate & Dispose of Hazardous Waste Decon->Waste PPE_Doff Doff PPE Correctly (Outer -> Inner Gloves) Waste->PPE_Doff Wash Wash Hands Thoroughly PPE_Doff->Wash Spill->Waste cleanup Exposure->Wash first aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-chloropyridin-4-OL
Reactant of Route 2
Reactant of Route 2
3-Amino-2-chloropyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.